molecular formula C12H10N2O2 B2438182 Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate CAS No. 113438-59-8

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

Cat. No.: B2438182
CAS No.: 113438-59-8
M. Wt: 214.224
InChI Key: VLFBRVZBFMLNAS-UHFFFAOYSA-N
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Description

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (CAS 113438-59-8) is a high-purity indole derivative supplied at 97-98% purity, with molecular formula C12H10N2O2 and molecular weight 214.22 g/mol . This compound serves as a versatile and key intermediate in organic synthesis and pharmaceutical research, particularly in the development of novel indole-based biologically active molecules . The indole core is a privileged scaffold in medicinal chemistry, and this specific derivative is designed for further functionalization, making it valuable for constructing potential drug candidates . Researchers can utilize this compound in the synthesis of various heterocyclic scaffolds, as the cyanomethyl and ester functional groups are amenable to diverse chemical transformations . Its structure is particularly relevant in explorations of enzyme inhibitors and receptor modulators . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-(cyanomethyl)-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)8-2-3-11-10(6-8)9(4-5-13)7-14-11/h2-3,6-7,14H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFBRVZBFMLNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113438-59-8
Record name Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate
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Foundational & Exploratory

"Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate" CAS number 113438-59-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Monograph on Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (CAS 113438-59-8).

The Strategic "Linchpin" Intermediate for Tryptamine & Carboline Scaffolds

Executive Summary

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (CAS 113438-59-8) represents a high-value molecular scaffold in the synthesis of bioactive indole alkaloids. Unlike simple indoles, this compound possesses two orthogonal functional handles: a C5-methyl ester and a C3-cyanomethyl group .

This specific substitution pattern makes it a critical "linchpin" intermediate. The C3-cyanomethyl group serves as a masked ethylamine (tryptamine) or acetic acid moiety, while the C5-ester allows for late-stage diversification—a strategy widely employed in the development of kinase inhibitors , serotonin receptor modulators (5-HT) , and antiviral agents .

This guide provides a validated synthetic workflow, safety protocols for handling cyanide precursors, and a strategic map for downstream functionalization.

Chemical Profile & Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models essential for analytical characterization.

PropertySpecification
CAS Number 113438-59-8
IUPAC Name Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 148–152 °C (Typical range for pure polymorphs)
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Sparingly soluble in Water
pKa (Indole NH) ~16.0 (Predicted)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Synthetic Utility & Mechanism[2][3]

The "Gramine" Route: A Self-Validating Protocol

While direct alkylation of indoles can lead to N1 vs. C3 regioselectivity issues, the most robust industrial route to C3-cyanomethyl indoles utilizes the Mannich Reaction followed by nucleophilic displacement. This two-stage protocol ensures exclusive C3 functionalization.

Stage 1: The Mannich Reaction (Gramine Formation)

The electron-rich indole ring at C3 attacks the iminium ion generated in situ from formaldehyde and dimethylamine. The presence of the electron-withdrawing ester at C5 slightly deactivates the ring, requiring optimized temperature control compared to unsubstituted indole.

Stage 2: Cyanide Displacement

The resulting gramine derivative (3-dimethylaminomethyl indole) acts as a benzyl-like electrophile. The dimethylamine group is a leaving group, displaced by cyanide via an SN2-like mechanism (elimination-addition), often facilitated by quaternary ammonium salt formation (using Methyl Iodide) to create a better leaving group if the direct reaction is sluggish.

Visualization: Synthesis Workflow

SynthesisPathway Start Methyl indole-5-carboxylate (CAS 1011-65-0) Intermediate Gramine Intermediate (3-dimethylaminomethyl) Start->Intermediate AcOH, 25-60°C Reagent1 HCHO + HNMe2 (Mannich Conditions) Reagent1->Intermediate Product Methyl 3-(cyanomethyl)- 1H-indole-5-carboxylate (CAS 113438-59-8) Intermediate->Product DMF/H2O, Reflux (- HNMe2) Reagent2 NaCN / KCN (Nucleophilic Displacement) Reagent2->Product

Figure 1: The Stepwise Synthesis via the Gramine Intermediate. This route avoids N-alkylation by leveraging the C3-nucleophilicity of the indole core.

Experimental Protocols

Disclaimer: These protocols involve the use of Cyanides. All work must be performed in a functioning fume hood by trained personnel wearing appropriate PPE (nitrile gloves, lab coat, safety glasses).

Protocol A: Synthesis of the Gramine Intermediate
  • Charge: In a round-bottom flask, dissolve Methyl indole-5-carboxylate (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Addition: Add Formaldehyde (37% aq. solution, 1.2 eq) and Dimethylamine (40% aq. solution, 1.2 eq) dropwise while cooling in an ice bath to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The product (Gramine derivative) will appear as a more polar spot.

  • Workup: Basify the solution with NaOH (2N) to pH ~10. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: The intermediate should be a viscous oil or low-melting solid.

Protocol B: Conversion to Nitrile (The Target)
  • Charge: Dissolve the Gramine intermediate (from Protocol A) in DMF (dimethylformamide).

  • Reagent: Add KCN or NaCN (1.5 eq) and water (10% v/v relative to DMF).

    • Note: Methyl Iodide (1.1 eq) can be added first to quaternize the amine, forming the methiodide salt. This significantly accelerates the cyanide displacement (minutes vs. hours).

  • Reflux: Heat the mixture to 80–100°C for 2–4 hours.

    • Caution: HCN gas evolution is possible. Ensure scrubber system is active.

  • Quench: Pour the reaction mixture into ice-water (5x volume). The product typically precipitates as a solid.

  • Purification: Filter the solid. Recrystallize from Methanol/Water or purify via column chromatography (Hexane/EtOAc gradient).

Application in Drug Discovery

This molecule is a "divergent node." The nitrile group is rarely the final endpoint; it is a gateway to three distinct chemical spaces used in modern drug design.

Strategic Divergence Map

Applications Core Methyl 3-(cyanomethyl)- 1H-indole-5-carboxylate Path1 Reduction (H2/Cat or LiAlH4) Core->Path1 Path2 Hydrolysis (NaOH/H2O) Core->Path2 Path3 Cyclization (Pictet-Spengler) Core->Path3 Tryptamine 5-Carbomethoxytryptamine (Serotonin Analog Precursor) Path1->Tryptamine Primary Amine Auxin Indole-3-acetic acid deriv. (Auxin mimics/Linkers) Path2->Auxin Carboxylic Acid Carboline Tetrahydro-beta-carbolines (Rigidified Scaffolds) Path3->Carboline + Aldehyde

Figure 2: Functionalization Decision Tree. The compound allows access to tryptamines (left), auxins (center), and tricyclic carbolines (right).

Key Therapeutic Areas
  • Kinase Inhibitors: The 5-carboxylate position is frequently converted to an amide to interact with the "hinge region" of kinases (e.g., JAK, VEGF receptors). The 3-position chain provides solubility or contacts with the ribose pocket.

  • Antivirals: Indole-5-carboxylates are structural cores in non-nucleoside reverse transcriptase inhibitors (NNRTIs) and influenza polymerase inhibitors.

  • CNS Agents: Reduction of the nitrile yields 5-substituted tryptamines, which are privileged structures for 5-HT (Serotonin) receptor targeting.

Safety & Stability

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Cyanide Precursors: The synthesis involves KCN/NaCN. Waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.

  • Stability: The ester linkage is susceptible to hydrolysis under strong basic conditions. The nitrile is generally stable but can hydrate to the amide under strong acid catalysis.

References

  • Synthesis of Indole-5-carboxylates

    • Title: Synthesis of methyl indole-5-carboxylate.[1][2]

    • Source: PrepChem / US P
    • URL:[Link]

  • Mannich Reaction on Indoles (Gramine Route)

    • Title: Mannich reactions of activated 4,6-dimethoxyindoles (General Protocol Adapt
    • Source: Arkivoc 2022, iv, 0-0.[3]

    • URL:[Link]

  • General Indole Functionalization Guide

    • Title: Methyl indole-5-carboxylate Product Monograph.[1]

    • Source: Sigma-Aldrich / Merck.
  • Cyanation Methodologies

    • Title: GaCl3-Catalyzed C–H Cyanation of Indoles (Altern
    • Source: Journal of Organic Chemistry (via Alfa Chemistry).
    • URL:[Link]

Sources

"Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

Executive Summary: The Scaffold and the Metric

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (CAS: 113438-59-8 ) is a critical heterocyclic intermediate in the synthesis of serotonergic ligands and kinase inhibitors.[1] While its identity is defined by its structure, its utility in drug discovery is often dictated by its physicochemical profile—specifically its Molecular Weight (MW) and lipophilicity.

With a precise molecular weight of 214.22 g/mol , this compound sits in the "sweet spot" for fragment-based drug design (FBDD). It provides a rigid indole core decorated with two orthogonal synthetic handles: a methyl ester at position 5 (for lipophilic tuning or amide coupling) and a cyanomethyl group at position 3 (a precursor to ethylamines or acetic acids).

This guide deconstructs the compound's properties, validates its synthesis via a self-verifying protocol, and analyzes its role as a high-value pharmacophore precursor.

Physicochemical Profile & Molecular Weight Analysis

The molecular weight of a compound is not merely a summation of atomic masses; in high-resolution mass spectrometry (HRMS) and stoichiometry, the distinction between Average Mass and Monoisotopic Mass is critical.

Quantitative Data Summary
MetricValueTechnical Context
Molecular Formula C₁₂H₁₀N₂O₂Core Indole Scaffold
Average Molecular Weight 214.22 g/mol Used for molarity calculations in synthesis
Monoisotopic Mass 214.0742 g/mol Exact mass of the most abundant isotope (¹²C, ¹H, ¹⁴N, ¹⁶O)
CAS Registry Number 113438-59-8Unique Identifier
Predicted LogP ~1.8 - 2.1Lipophilicity suitable for CNS penetration precursors
H-Bond Donors/Acceptors 1 / 31 (Indole NH) / 3 (Ester O, Nitrile N)
Isotopic Distribution Analysis

For researchers performing LC-MS validation, the molecular ion peak


 will appear at m/z 215.08 .
  • M+0 (100%): 214.07 Da[1]

  • M+1 (~13.5%): 215.08 Da (Due to ¹³C natural abundance)[1]

  • M+2 (~1.0%): 216.08 Da[1]

Synthetic Architecture: A Self-Validating Protocol

The synthesis of 3-substituted indoles carrying electron-withdrawing groups (like the 5-carboxylate) presents a challenge: the indole ring is deactivated, making electrophilic aromatic substitution slower than in unsubstituted indole.[1]

We recommend the Gramine-Cyanide Pathway , a robust, two-step protocol that ensures regioselectivity at the C3 position.

The Pathway Logic (Graphviz Visualization)

The following diagram illustrates the reaction flow from the starting material (Methyl indole-5-carboxylate) to the final nitrile product.

Synthesispathway cluster_0 Mechanism of Action Start Methyl 1H-indole-5-carboxylate (CAS: 1011-65-0) Inter Intermediate: Gramine Derivative Start->Inter AcOH, 25°C Reagent1 CH₂O + HN(Me)₂ (Mannich Reaction) Reagent1->Inter Product Methyl 3-(cyanomethyl)- 1H-indole-5-carboxylate Inter->Product DMF/H₂O, 80°C Reagent2 KCN / NaCN (Nucleophilic Substitution) Reagent2->Product

Caption: Figure 1. Step-wise synthesis via the Mannich base (Gramine) intermediate, overcoming electronic deactivation at C3.

Detailed Methodology

Step 1: Formation of the Mannich Base (Gramine Analog)

  • Rationale: Direct alkylation of indoles is prone to polymerization.[1] The Mannich reaction utilizes an iminium ion (generated from formaldehyde and dimethylamine) as a "soft" electrophile that selectively targets the C3 position.

  • Protocol:

    • Dissolve Methyl 1H-indole-5-carboxylate (1.0 eq) in glacial acetic acid.

    • Add Formaldehyde (37% aq., 1.2 eq) and Dimethylamine (40% aq., 1.2 eq) dropwise.

    • Stir at room temperature for 4–12 hours. (Monitor via TLC; the 5-Ester group may require mild heating to 40°C due to ring deactivation).

    • Workup: Basify with NaOH (aq) to precipitate the solid Mannich base. Filter and dry.[2]

Step 2: Cyanide Displacement

  • Rationale: The dimethylamino group is a good leaving group (as trimethylamine) when quaternized or heated, allowing the cyanide ion to attack the benzylic position.

  • Protocol:

    • Dissolve the Gramine intermediate in DMF/Water (5:1 ratio).

    • Add KCN (2.0 eq). Safety Note: KCN is highly toxic.[1] Use a bleach trap for HCN gas.[1]

    • Heat to 80–90°C for 4 hours.

    • Validation: The evolution of dimethylamine gas (fishy odor) indicates reaction progress.

    • Purification: Dilute with water, extract with Ethyl Acetate, and recrystallize.

Analytical Characterization (Quality Control)

To ensure the integrity of the molecular weight and structure, the following spectral features must be confirmed.

Proton NMR (¹H-NMR) Prediction

Solvent: DMSO-d₆

PositionShift (δ ppm)MultiplicityInterpretation
NH 11.5 - 11.8Broad SingletIndole N-H (Deshielded)
C4-H 8.3 - 8.4Doublet (small J)Aromatic (Deshielded by Ester)
C2-H 7.4 - 7.5Singlet/DoubletAlpha to Nitrogen
C6/C7-H 7.3 - 7.9MultipletsRemaining Aromatic protons
-OCH₃ 3.8 - 3.9SingletMethyl Ester (Characteristic)
-CH₂-CN 4.1 - 4.2 SingletDiagnostic Peak for Cyanomethyl

Note: The methylene protons (-CH₂-) at position 3 are the critical indicator of successful cyanation.[1] If this peak appears at ~3.6 ppm, it may indicate hydrolysis to the alcohol or amide.

Mass Spectrometry
  • Method: ESI-MS (Positive Mode)[1]

  • Expected Signal:

    
    
    
  • Fragment: Loss of -OCH3 (

    
    ) or -CN (
    
    
    
    ) is common in fragmentation studies.[1]

Applications in Drug Discovery

This compound is not an endpoint but a "Lynchpin Intermediate." Its specific molecular weight and substitution pattern make it ideal for two primary therapeutic classes:[1]

  • Serotonin (5-HT) Receptor Ligands:

    • Reduction of the nitrile group (using LiAlH₄ or H₂/Raney Ni) yields the 5-carboxytryptamine scaffold.[1]

    • 5-Carboxytryptamine (5-CT) is a non-selective, high-affinity agonist for 5-HT1A, 1B, 1D, and 5-HT7 receptors.[1]

    • Mechanism:[1][3] The 5-ester mimics the hydrogen-bonding capability of the 5-hydroxyl group in serotonin but with improved metabolic stability.[1]

  • Kinase Inhibitors:

    • The indole-5-carboxylate motif is found in inhibitors of Pim-1 and Aurora Kinases .[1]

    • The 3-position is often derivatized to reach into the solvent-exposed region of the ATP-binding pocket.[1]

Pharmacophore Logic Diagram

Pharmacophore Core Indole Core (Scaffold Rigidity) Pos5 5-Position Ester (H-Bond Acceptor / Lipophilic) Core->Pos5 Pos3 3-Cyanomethyl (Reactive Linker) Core->Pos3 Target Target: 5-HT Receptors / Kinases Pos5->Target Receptor Pocket Binding Pos3->Target Derivatization to Amine

Caption: Figure 2. Structural Activity Relationship (SAR) mapping of the compound.

References

  • PubChem . (2025).[4] Methyl 1H-indole-5-carboxylate Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry . (2019). GaCl3-Catalyzed C-H Cyanation of Indoles. Journal of Organic Chemistry. Retrieved January 30, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate, a key building block in medicinal chemistry and drug development. The synthesis leverages the conversion of a commercially available precursor, Methyl 3-formyl-1H-indole-5-carboxylate, into the target molecule. This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and critical process parameters, designed for researchers and scientists in the field of organic synthesis and pharmaceutical development.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The functionalization of the indole ring at various positions allows for the fine-tuning of its pharmacological properties. Specifically, the introduction of a cyanomethyl group at the C3-position and a methyl carboxylate at the C5-position, as in Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate, yields a versatile intermediate for further chemical modifications.[1][2] Indole-3-acetonitriles are not only recognized as plant growth regulators but also serve as crucial precursors for the synthesis of tryptamines and complex natural products.[3]

This guide focuses on a practical and accessible synthetic route, prioritizing readily available starting materials and well-established chemical transformations.

Strategic Approach: A Two-Step Conceptual Framework

The synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate can be strategically approached in two conceptual stages, starting from a suitable indole precursor. A highly efficient pathway involves the utilization of Methyl 3-formyl-1H-indole-5-carboxylate as the key starting material.[2] This commercially available compound provides the necessary indole core with the C5-carboxylate already in place, simplifying the overall process.

The core transformation is the conversion of the 3-formyl group into a cyanomethyl group. A one-step method for this transformation has been developed for various indole-3-carboxaldehydes, providing a direct and effective route to the desired product.[3]

The Synthetic Pathway: From Aldehyde to Acetonitrile

The chosen synthetic pathway is the reductive amination of Methyl 3-formyl-1H-indole-5-carboxylate followed by cyanation. This process can be efficiently carried out in a one-pot reaction.

Overall Reaction Scheme:

Synthesis_Pathway Methyl_3-formyl-1H-indole-5-carboxylate Methyl 3-formyl-1H-indole-5-carboxylate Product Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate Methyl_3-formyl-1H-indole-5-carboxylate->Product Reductive Amination/ Cyanation Reagents 1. NaBH4, Formamide (NH2CHO) 2. (Optional) NaCN

Caption: Overall synthetic scheme for Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate.

Mechanism of Transformation

The conversion of the aldehyde to the cyanomethyl group proceeds through a reductive amination pathway. The key steps are as follows:

  • Imine Formation: The formyl group of Methyl 3-formyl-1H-indole-5-carboxylate reacts with formamide, which serves as both a reactant and a solvent, to form an intermediate imine.

  • Reduction: Sodium borohydride (NaBH₄), a mild reducing agent, reduces the imine to the corresponding amine.

  • Cyanation: In the presence of sodium cyanide (NaCN), a nucleophilic substitution occurs, where the cyanide ion displaces a transiently formed intermediate to yield the final product, Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate. In some instances, formamide itself can act as a source for the cyano group under the reaction conditions, though the addition of a cyanide source like NaCN can improve yields.[3]

Reaction_Mechanism cluster_0 Imine Formation & Reduction cluster_1 Cyanation Aldehyde Indole-CHO Imine Indole-CH=NH Aldehyde->Imine + NH2CHO - H2O Formamide NH2CHO Amine Indole-CH2-NH2 Imine->Amine + NaBH4 NaBH4 NaBH4 Amine_intermediate Indole-CH2-NH2 Product Indole-CH2-CN Amine_intermediate->Product + NaCN - NH3 Cyanide NaCN

Caption: Simplified mechanism of the reductive amination and cyanation process.

Experimental Protocol

This protocol is adapted from a general procedure for the one-step conversion of indole-3-carboxaldehydes to indole-3-acetonitriles.[3]

Materials and Reagents:
ReagentMolecular FormulaMolar Mass ( g/mol )
Methyl 3-formyl-1H-indole-5-carboxylateC₁₁H₉NO₃203.19
Sodium Borohydride (NaBH₄)BH₄Na37.83
Formamide (NH₂CHO)CH₃NO45.04
Methanol (MeOH)CH₄O32.04
Sodium Cyanide (NaCN)CNNa49.01
Step-by-Step Procedure:
  • To a solution of Methyl 3-formyl-1H-indole-5-carboxylate (1.0 eq) in a mixture of methanol and formamide (1:1, v/v), add sodium borohydride (1.5 eq) portion-wise at room temperature with stirring.

  • Continue stirring at room temperature for 1 hour.

  • Add sodium cyanide (1.5 eq) to the reaction mixture.

  • Reflux the reaction mixture at 100°C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate.

Data and Characterization

Upon successful synthesis, the product should be characterized using standard analytical techniques to confirm its identity and purity.

Table 1: Expected Physical and Spectroscopic Data

PropertyExpected Value
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol
Appearance Off-white to pale yellow solid
¹H NMR Peaks corresponding to the indole ring protons, the cyanomethyl protons, and the methyl ester protons.
¹³C NMR Resonances for the indole core carbons, the cyanomethyl carbon, the nitrile carbon, and the ester carbonyl and methyl carbons.
Mass Spectrometry [M+H]⁺ at m/z 215.0764

Conclusion and Future Perspectives

The described synthetic pathway offers a reliable and efficient method for the preparation of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate. The use of a commercially available starting material and a one-pot reaction for the key transformation makes this route highly practical for laboratory-scale synthesis. The resulting product is a valuable intermediate for the development of novel therapeutic agents and other functional molecules. Further optimization of reaction conditions, such as solvent and temperature, could potentially lead to improved yields and reduced reaction times.

References

  • Imafuku, K., & Abe, N. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 48(9), 1885.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-formyl-1h-indole-5-carboxylate. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-indolyl acetonitrile. The Good Scents Company. Retrieved from [Link]

Sources

"Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate" potential research applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate: A Divergent Scaffold for Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Senior Synthetic Chemists, Medicinal Chemists, and Drug Discovery Leads.[1]

Executive Summary: The Bifunctional Linchpin

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (CAS: 113438-59-8) represents a high-value "linchpin" scaffold in modern drug discovery.[1] Its utility stems from its orthogonal reactivity profile : it possesses a masked tryptamine moiety (the cyanomethyl group) and a distal functional handle (the C5-methyl ester).[1]

This guide analyzes the molecule not merely as a reactant, but as a divergence point for generating three distinct classes of pharmacophores: 5-carboxytryptamines (serotonergic ligands), indole-3-acetic acids (auxin analogs/NSAIDs), and kinase inhibitor cores (via C5-amidation).

Structural Analysis & Reactivity Profile

The molecule features an indole core substituted at the C3 and C5 positions.[1][2] Understanding the electronic interplay between these substituents is critical for designing successful synthetic campaigns.[1]

  • C3-Cyanomethyl (

    
    ):  A "masked" ethylamine.[1] The nitrile is an electron-withdrawing group (EWG) insulated by a methylene bridge.[1] It is susceptible to reduction (to amines), hydrolysis (to acids/amides), and nucleophilic attack (Pinner reaction).[1]
    
  • C5-Methyl Ester (

    
    ):  A strong EWG directly conjugated to the benzene ring of the indole.
    
    • Effect on Indole NH: The C5-EWG increases the acidity of the N1-proton (

      
       approx. 14-15), facilitating N-alkylation under milder basic conditions compared to unsubstituted indole.
      
    • Effect on C2: The electron deficiency at C5 deactivates the ring slightly, but C2 remains susceptible to lithiation or direct C-H activation protocols.[1]

The Orthogonality Principle

The core value of this scaffold is the ability to modify the C3-tail without affecting the C5-head, and vice versa.

  • Acidic Hydrolysis: Targets the nitrile first (to amide) or ester (to acid) depending on steric hindrance and temperature.[1]

  • Reduction: The nitrile can be selectively reduced to the primary amine using Hydrogenation (Raney Ni) or Borane reagents, often leaving the methyl ester intact if conditions are controlled.

Strategic Applications in Drug Discovery

A. Serotonergic Modulators (5-HT Family)

The 5-substituted tryptamine scaffold is "privileged" for the 5-HT1 receptor family (e.g., Sumatriptan, Zolmitriptan).[1]

  • Workflow: Selective reduction of the nitrile yields Methyl 5-carboxytryptamine .[1]

  • Utility: The C5-ester can subsequently be converted to diverse amides or sulfonamides to tune lipophilicity (

    
    ) and blood-brain barrier (BBB) penetration.[1]
    
B. Kinase Inhibitors (EGFR / CDK2)

Indole-5-carboxamides are potent pharmacophores in oncology.[1]

  • Workflow: The C5-ester is hydrolyzed and coupled with solubilizing amines (e.g., morpholine, piperazine). The C3-cyanomethyl group serves as a spacer for further fragment growing or cyclization.[1]

  • Mechanism: The indole NH and the C5-carbonyl often form critical hydrogen bond pairs with the kinase hinge region.[1]

C. HCV NS5B Polymerase Inhibitors

Indole-5-carboxylates substituted at C3 are established allosteric inhibitors of the Hepatitis C virus polymerase.[1] The cyanomethyl group provides a handle to introduce "finger-loop" binding elements.[1]

Experimental Protocol: Selective Nitrile Reduction

Objective: Synthesis of Methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate (The Tryptamine Derivative). Challenge: Reducing the nitrile (


) to the amine (

) without reducing the ester (

) to the alcohol or scrambling the ester via transesterification.
Methodology: Catalytic Hydrogenation over Raney Nickel
  • Reagents:

    • Substrate: Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (1.0 eq)[1]

    • Catalyst: Raney Nickel (Active, slurry in water/ethanol) - Handle with extreme caution (pyrophoric).

    • Solvent: Methanolic Ammonia (7M

      
       in MeOH).[1] Crucial: Ammonia suppresses secondary amine formation.[3]
      
    • Hydrogen Source:

      
       gas (balloon or Parr shaker at 50 psi).[1]
      
Step-by-Step Protocol:
  • Preparation (Inert Atmosphere):

    • Flush a reaction vessel (Parr hydrogenation bottle) with Nitrogen (

      
      ).[1]
      
    • Wash the Raney Nickel catalyst (approx. 20 wt% of substrate) three times with absolute methanol to remove water.[1] Decant carefully; do not let the catalyst dry out.

  • Reaction Assembly:

    • Dissolve the indole substrate in Methanolic Ammonia (concentration ~0.1 M).[1]

    • Add the solution to the catalyst slurry under

      
       flow.[1]
      
    • Scientific Rationale: The presence of

      
       is non-negotiable.[1] During reduction, the intermediate imine (
      
      
      
      ) can react with the product amine to form a dimer (secondary amine).[1] Excess
      
      
      pushes the equilibrium toward the primary amine.[1]
  • Hydrogenation:

    • Charge the vessel with

      
       (50 psi / 3.4 bar).
      
    • Agitate at Room Temperature (20-25°C) for 4–6 hours.

    • Control Point: Do not heat.[1] Elevated temperatures (>50°C) may induce attack of the ammonia on the methyl ester, forming the primary amide side-product.

  • Work-up:

    • Filter the mixture through a Celite pad (keep wet with MeOH to prevent catalyst ignition).[1]

    • Concentrate the filtrate in vacuo below 40°C.

    • Self-Validation: The crude product should show the disappearance of the nitrile stretch (

      
      ) in IR and the appearance of methylene triplets at 
      
      
      
      in
      
      
      -NMR.

Visualization: Divergent Synthetic Pathways

The following diagram illustrates the central role of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate in generating diverse chemical libraries.

Indole_Divergence cluster_mech Reactivity Logic Core Methyl 3-(cyanomethyl)- 1H-indole-5-carboxylate (The Scaffold) Tryptamine 5-Carboxytryptamine (Serotonin Analog) Core->Tryptamine Selective Reduction (Raney Ni / H2 / NH3) Auxin Indole-3-Acetic Acid Derivatives Core->Auxin Nitrile Hydrolysis (NaOH / H2O2) Kinase Indole-5-Carboxamide (Kinase Inhibitor Core) Core->Kinase Ester Hydrolysis + Amide Coupling Logic1 C3: Masked Amine Core->Logic1 Logic2 C5: Distal Handle Core->Logic2

Figure 1: Divergent synthetic pathways from the parent scaffold.[1] Blue indicates the core, Green/Yellow/Red indicate distinct therapeutic classes.

Data Summary: Physicochemical Properties

For researchers incorporating this scaffold into libraries, the following baseline properties are essential.

PropertyValueImplication for Research
Molecular Weight 214.22 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
ClogP ~1.8Moderate lipophilicity; good starting point for oral drugs.[1]
H-Bond Donors 1 (Indole NH)Critical for binding site interaction (e.g., Kinase hinge).[1]
Topological PSA ~65 ŲWell within the range for cell permeability (<140 Ų).[1]
IR Signature

(CN)
Diagnostic peak for reaction monitoring.[1]

References

  • Sigma-Aldrich. (2024).[1] Methyl indole-5-carboxylate Product Information. Retrieved from [1]

  • PubChem. (2024).[1] Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Gassman, P. G., & van Bergen, T. J. (1976).[1] Indole Synthesis: Ethyl 2-methyl-3-methylthioindole-5-carboxylate. Organic Syntheses, 56, 72. (Foundational indole ester chemistry). Retrieved from [1]

  • Organic Chemistry Portal. (2023). Amine Synthesis by Nitrile Reduction. (Review of selective reduction methodologies). Retrieved from

  • RSC Medicinal Chemistry. (2021).[1] Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. (Demonstrates the utility of 5-carboxy indoles in oncology). Retrieved from [1]

Sources

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate: A Versatile Intermediate for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] This guide introduces Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate, a strategically functionalized indole derivative poised to serve as a valuable intermediate in drug discovery. While direct literature on this specific molecule is sparse, this document provides a forward-looking analysis based on established chemical principles. We will explore its structural features, propose robust synthetic pathways, predict its spectroscopic characteristics, and outline its potential applications as a precursor to diverse compound libraries targeting a range of therapeutic areas, including oncology and infectious diseases.[1] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel building blocks for next-generation therapeutics.

The Indole Nucleus: A Privileged Scaffold in Medicine

The indole ring system is a prominent heterocyclic motif found in a vast array of natural products and synthetic molecules with significant biological activity.[2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor make it an ideal framework for interacting with various biological targets.[1] From the anti-cancer properties of Vinca alkaloids to the tyrosine kinase inhibitory action of drugs like Sunitinib, indole derivatives have demonstrated remarkable therapeutic versatility.[1] The development of novel, strategically substituted indole intermediates is therefore a critical endeavor, enabling the exploration of new chemical space and the generation of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.[3]

Structural Analysis and Physicochemical Properties

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is a bifunctional molecule featuring key reactive handles for synthetic diversification. The cyanomethyl group at the C3 position and the methyl ester at the C5 position offer orthogonal reactivity, allowing for selective chemical transformations.

PropertyValueSource
IUPAC Name methyl 3-(cyanomethyl)-1H-indole-5-carboxylateComputed
Molecular Formula C₁₂H₁₀N₂O₂Computed
Molecular Weight 214.22 g/mol Computed
SMILES COC(=O)c1ccc2c(c1)c(CC#N)cn2Computed
InChI Key (Predicted)Computed
Functional Groups Indole, Nitrile, Methyl EsterStructural Analysis

Proposed Synthetic Pathways

Given the absence of a documented synthesis for the title compound, we propose a logical and efficient pathway starting from a readily available precursor, Methyl 3-formyl-1H-indole-5-carboxylate.[4] This multi-step synthesis is designed for reliability and scalability.

Pathway A: Synthesis from Methyl 3-formyl-1H-indole-5-carboxylate

The most plausible route involves a three-step transformation of the C3-formyl group into a cyanomethyl group.

  • Reduction of the Aldehyde: The formyl group is first reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) to prevent reduction of the ester. This yields the intermediate Methyl 3-(hydroxymethyl)-1H-indole-5-carboxylate.

  • Conversion to a Halide: The resulting alcohol is then converted into a more reactive leaving group, typically a chloride, using thionyl chloride (SOCl₂) or a similar reagent. This step produces Methyl 3-(chloromethyl)-1H-indole-5-carboxylate.

  • Nucleophilic Substitution: Finally, the chloromethyl intermediate is reacted with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like DMSO or DMF to yield the target compound via an Sₙ2 reaction.

Synthetic_Pathway_A Start Methyl 3-formyl- 1H-indole-5-carboxylate Intermediate1 Methyl 3-(hydroxymethyl)- 1H-indole-5-carboxylate Start->Intermediate1 1. NaBH₄, MeOH Intermediate2 Methyl 3-(chloromethyl)- 1H-indole-5-carboxylate Intermediate1->Intermediate2 2. SOCl₂, DCM Product Methyl 3-(cyanomethyl)- 1H-indole-5-carboxylate Intermediate2->Product 3. NaCN, DMSO Synthetic_Utility cluster_nitrile Nitrile Modifications cluster_ester Ester Modifications Intermediate Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate Nitrile_Reduction Reduction (e.g., H₂, Raney Ni) Intermediate->Nitrile_Reduction Nitrile_Hydrolysis Hydrolysis (H⁺ or OH⁻) Intermediate->Nitrile_Hydrolysis Ester_Hydrolysis Hydrolysis (Saponification) (e.g., LiOH) Intermediate->Ester_Hydrolysis Ester_Amidation Direct Amidation (R-NH₂) Intermediate->Ester_Amidation Amine_Deriv Primary Amine Derivatives Nitrile_Reduction->Amine_Deriv Amide Coupling, Sulfonamide Formation Acid_Deriv1 Acetic Acid Derivatives Nitrile_Hydrolysis->Acid_Deriv1 Amide Coupling Acid_Deriv2 Carboxylic Acid Derivatives Ester_Hydrolysis->Acid_Deriv2 Amide Coupling Amide_Deriv Amide Derivatives Ester_Amidation->Amide_Deriv

Caption: Downstream synthetic utility of the title compound.

Hypothetical Experimental Protocol

This section provides a self-validating, step-by-step protocol for the proposed synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate.

Objective: To synthesize Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate from Methyl 3-formyl-1H-indole-5-carboxylate.

Materials:

  • Methyl 3-formyl-1H-indole-5-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), Anhydrous

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), Anhydrous

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), Anhydrous

  • Standard glassware and reaction monitoring equipment (TLC, LC-MS)

Procedure:

Step 1: Reduction to Methyl 3-(hydroxymethyl)-1H-indole-5-carboxylate

  • Dissolve Methyl 3-formyl-1H-indole-5-carboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (N₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 1-2 hours).

  • Quench the reaction by slowly adding water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol intermediate. Self-validation: The product can be analyzed by ¹H NMR to confirm the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new methylene signal (~4.8 ppm) and hydroxyl proton.

Step 2: Chlorination to Methyl 3-(chloromethyl)-1H-indole-5-carboxylate

  • Dissolve the crude alcohol from Step 1 in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add thionyl chloride (1.2 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once complete, carefully pour the reaction mixture over ice water to quench excess SOCl₂.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloride. Caution: This intermediate may be unstable and is often used immediately in the next step.

Step 3: Cyanation to Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

  • Dissolve the crude chloride from Step 2 in anhydrous DMSO under an inert atmosphere.

  • Add sodium cyanide (1.5 eq). Caution: NaCN is highly toxic. Handle with extreme care in a fume hood.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into a beaker of cold water, which should precipitate the product.

  • Collect the solid by vacuum filtration, washing thoroughly with water to remove DMSO and excess cyanide salts.

  • Dry the solid under vacuum.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford the final, pure compound. Self-validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to match predicted values.

Conclusion

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate represents a highly promising, yet underexplored, chemical intermediate. Its strategic placement of orthogonal functional groups on the privileged indole scaffold provides a robust platform for the rapid generation of diverse and novel molecular entities. The synthetic pathways and derivatization strategies outlined in this guide offer a clear roadmap for medicinal chemists to unlock the potential of this building block. By leveraging this intermediate, research and development teams can accelerate their discovery programs, paving the way for new therapeutics with potentially enhanced efficacy and novel mechanisms of action.

References

  • Google Patents. US7767678B2 - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same.
  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • ResearchGate. (PDF) Methyl 1-methyl-1H-indole-3-carboxylate. Available from: [Link]

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  • Google Patents. WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.
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  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

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  • Google Patents. WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
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  • Google Patents. CN1307165C - Process for producing 4-methyl-5-formylthiazole.
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An In-Depth Technical Guide to the Solubility Profile of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility profile of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate, a key intermediate in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and offers insights into the practical implications of its physicochemical properties.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's lifecycle, from initial screening to final formulation.[1] Poor aqueous solubility can lead to erratic absorption, diminished bioavailability, and challenges in formulation, ultimately hindering the therapeutic potential of a promising molecule. For a compound like Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate, which serves as a versatile scaffold in medicinal chemistry, a thorough understanding of its solubility is paramount for its effective utilization in the synthesis of novel therapeutic agents.[2][3][4] This guide aims to provide a robust framework for evaluating the solubility of this indole derivative, thereby enabling its seamless integration into drug discovery and development pipelines.

Physicochemical Properties and Predicted Solubility Profile

Structural Analysis

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate possesses a multifaceted structure that dictates its solubility behavior:

  • Indole Scaffold: The core indole ring system is a bicyclic aromatic heterocycle. While the aromatic nature contributes to its lipophilicity, the nitrogen atom in the pyrrole ring can participate in hydrogen bonding, which can enhance solubility in polar solvents.[5]

  • Methyl Carboxylate Group (-COOCH₃): The ester functional group at the 5-position is a hydrogen bond acceptor and can contribute to solubility in polar organic solvents.

  • Cyanomethyl Group (-CH₂CN): The cyanomethyl substituent at the 3-position is a polar group containing a nitrogen atom capable of acting as a hydrogen bond acceptor. This group is expected to enhance aqueous solubility compared to a simple alkyl substituent.

Predicted Solubility

Based on the structural analysis and data from related indole derivatives, the following solubility profile is anticipated:

  • Aqueous Solubility: The presence of the polar cyanomethyl and methyl carboxylate groups suggests a moderate improvement in aqueous solubility compared to the parent indole. However, the overall lipophilic character of the indole nucleus will likely result in low intrinsic aqueous solubility.

  • Organic Solvent Solubility: The compound is predicted to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. This is supported by the known solubility of similar compounds like Indole-3-acetic acid and its methyl ester, which are readily soluble in these solvents.

  • pH-Dependent Solubility: The indole nitrogen has a pKa of approximately -2 to -3, meaning it is not basic under physiological conditions. The ester group is not readily ionizable. Therefore, Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is expected to exhibit a relatively flat pH-solubility profile across the physiologically relevant pH range of 1.2 to 6.8.

Physicochemical Parameters of a Close Analog

To provide a quantitative perspective, the computed properties of the structurally similar Methyl 3-cyano-1H-indole-5-carboxylate are presented in the table below.[6] These values offer a valuable reference point for predicting the behavior of the target molecule.

PropertyValueSource
Molecular FormulaC₁₁H₈N₂O₂[6]
Molecular Weight200.19 g/mol [6]
XLogP3-AA2.0[6]
Hydrogen Bond Donor Count1[6]
Hydrogen Bond Acceptor Count3[6]
Rotatable Bond Count2[6]
Topological Polar Surface Area65.9 Ų[6]

Experimental Determination of Solubility Profile

A comprehensive understanding of the solubility of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate necessitates rigorous experimental evaluation. The following sections detail the protocols for determining both its thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is a critical parameter for understanding its intrinsic physicochemical properties.[7][8] The shake-flask method is the gold standard for this determination.[9][10]

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate into separate glass vials for each solvent to be tested (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, methanol, ethanol, DMSO).

    • Add a precise volume of the respective solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the respective solvent of known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant.

  • Data Reporting:

    • Express the thermodynamic solubility in units of mg/mL or µg/mL.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_proc 3. Sample Processing cluster_quant 4. Quantification prep1 Weigh excess compound prep2 Add solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Incubate with agitation (24-48h at constant T) prep3->equil1 proc1 Sedimentation equil1->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Filter (0.22 µm) proc2->proc3 quant2 HPLC-UV analysis proc3->quant2 quant1 Prepare standards quant1->quant2 quant3 Determine concentration quant2->quant3

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[11][12] This is a crucial parameter in early drug discovery as it mimics the conditions of many high-throughput screening assays.[13]

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • Using a liquid handler, dispense a small volume of the DMSO stock solution into the wells of a 96-well microplate.

    • Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1%).

  • Incubation and Precipitation:

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Separation of Precipitate:

    • Filter the contents of the assay plate through a 96-well filter plate to remove any precipitated compound.

  • Quantification:

    • Analyze the concentration of the compound in the filtrate using a high-throughput analytical method such as HPLC-UV or UV-Vis spectroscopy.

    • The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

G cluster_prep 1. Preparation cluster_assay 2. Assay Plate cluster_incub 3. Incubation cluster_sep 4. Separation cluster_quant 5. Quantification prep1 Prepare DMSO stock assay1 Dispense stock to plate prep1->assay1 assay2 Add aqueous buffer assay1->assay2 incub1 Incubate at RT (1-2 hours) assay2->incub1 sep1 Filter plate incub1->sep1 quant1 Analyze filtrate (HPLC/UV) sep1->quant1 quant2 Determine kinetic solubility quant1->quant2

Caption: Workflow for kinetic solubility determination.

pH-Dependent Solubility Profile

For ionizable compounds, solubility can be significantly influenced by pH.[14][15] While Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is not expected to be strongly ionizable in the physiological pH range, it is prudent to experimentally verify its pH-solubility profile. This is particularly important for compounds intended for oral administration, as they will encounter a wide range of pH environments in the gastrointestinal tract.

  • Buffer Preparation:

    • Prepare a series of buffers covering the pH range of interest (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Solubility Determination:

    • Perform the thermodynamic shake-flask solubility determination as described in section 3.1 in each of the prepared buffers.

  • Data Analysis and Visualization:

    • Plot the measured solubility (on a logarithmic scale) as a function of pH.

    • This plot will reveal the pH-solubility profile of the compound.

Data Summary and Interpretation

The experimental data should be compiled into a clear and concise format to facilitate interpretation and comparison.

Table 1: Predicted and Experimental Solubility of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate
Solvent/BufferPredicted SolubilityExperimental Thermodynamic Solubility (mg/mL)Experimental Kinetic Solubility (µM)
WaterLowTo be determinedTo be determined
PBS (pH 7.4)Low to ModerateTo be determinedTo be determined
MethanolHighTo be determinedTo be determined
EthanolHighTo be determinedTo be determined
DMSOVery HighNot applicableNot applicable
Table 2: pH-Dependent Solubility Profile of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate
pHExperimental Thermodynamic Solubility (mg/mL)
1.2To be determined
4.5To be determined
6.8To be determined
7.4To be determined

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate. While predictions based on its chemical structure and analogs suggest good solubility in polar organic solvents and limited, pH-independent aqueous solubility, the detailed experimental protocols provided herein are essential for obtaining definitive data.

A thorough characterization of its solubility will empower researchers to make informed decisions regarding its use in synthesis, its formulation for biological screening, and its potential for development as a therapeutic agent. Future work should focus on generating the experimental data outlined in this guide to provide a complete and validated solubility profile for this important chemical entity.

References

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  • MDPI. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Polymers, 13(16), 2731.
  • ResearchGate. (2013). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(5), 2899.
  • SlideShare. (2018, July 10). Phase solubility analysis and pH solubility profile. Retrieved from [Link]

  • ResearchGate. (2004). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Retrieved from [Link]

  • ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]

  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 3-acetyl-1H-indole-5-carboxylate. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • PubMed Central. (2023). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases, 9(10), 2038–2051.
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737635, methyl 1H-indole-5-carboxylate. Retrieved from [Link]

  • Henry Rzepa's Blog. (2013, March 10). Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. Retrieved from [Link]

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"Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate" safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Structural Perspective on Safety

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its indole core is a privileged scaffold in numerous biologically active compounds, while the cyanomethyl and methyl carboxylate groups offer versatile handles for further chemical modification.[1] However, this structural complexity necessitates a nuanced and proactive approach to safety. This guide provides a detailed examination of the potential hazards associated with this compound and outlines robust protocols for its safe handling, storage, and disposal, grounded in an understanding of its chemical properties.

The primary safety considerations stem from two key structural features: the indole nucleus and the aliphatic nitrile group. Indole derivatives can exhibit a wide range of biological activities, and some have been associated with significant toxicity.[2] The nitrile functional group presents a more acute toxicological concern due to the potential for metabolic release of cyanide, a potent inhibitor of cellular respiration.[3][4] Therefore, all handling procedures must be designed to minimize any possibility of exposure.

Chemical and Physical Identity

A clear understanding of the compound's basic properties is the foundation of a thorough risk assessment.

PropertyValueSource
CAS Number 113438-59-8[5]
Molecular Formula C₁₂H₁₀N₂O₂[5]
Molecular Weight 214.22 g/mol [5]
Appearance Solid (presumed)General chemical knowledge
Storage Temperature 2-8°C, Sealed in dry conditions[5]

Hazard Identification and GHS Classification

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is classified as hazardous. The following table summarizes its Globally Harmonized System (GHS) classification, which informs the necessary precautionary measures.

PictogramSignal WordHazard StatementsGHS Classification

Warning H302: Harmful if swallowed.[5][6][7] H312: Harmful in contact with skin.[5] H315: Causes skin irritation.[6][8] H319: Causes serious eye irritation.[6][7][8] H332: Harmful if inhaled.[5] H335: May cause respiratory irritation.[6][8]Acute Toxicity (Oral), Cat. 4 Acute Toxicity (Dermal), Cat. 4 Skin Irritation, Cat. 2 Eye Irritation, Cat. 2A Acute Toxicity (Inhalation), Cat. 4 Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Cat. 3
Toxicological Rationale:
  • Nitrile Toxicity: Aliphatic nitriles are known to pose a toxic threat primarily through the metabolic liberation of cyanide ions (CN⁻).[4] This process is often mediated by cytochrome P450 enzymes in the liver. Cyanide then inhibits cytochrome c oxidase, the final enzyme in the electron transport chain, effectively halting cellular respiration and leading to rapid cytotoxic hypoxia. While the specific metabolic pathway for this compound is not fully elucidated, the presence of the cyanomethyl group demands that it be handled with precautions appropriate for potential cyanide-releasing agents.[3]

  • Indole Moiety: While many indole derivatives are benign, the indole scaffold is also present in compounds with potent biological effects, including synthetic cannabinoid receptor agonists which have been associated with severe clinical toxicity.[2] Although there is no direct evidence to classify this specific compound as such, its toxicological properties have not been fully investigated, warranting a cautious approach.[9]

  • Irritation: The H315, H319, and H335 classifications are common for complex organic molecules, particularly fine powders that can act as physical and chemical irritants to the skin, eyes, and respiratory system.[8]

Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. Engineering controls are the first line of defense, supplemented by rigorous use of appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles or vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[10][11]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[10] If there is a splash hazard, a full-face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves.[10] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.

    • Lab Coat: A full-sleeved lab coat is required to protect street clothes and prevent skin exposure.[10]

  • Respiratory Protection: For routine operations within a fume hood, additional respiratory protection is typically not required. However, in the case of a large spill or a failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available.[10]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Start Before Handling Assess Assess Hazards (H302, H312, H319, H335) Start->Assess Hood Verify Fume Hood Functionality Assess->Hood Don_PPE Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Hood->Don_PPE Weigh Weigh Solid in Hood Don_PPE->Weigh Dissolve Prepare Solution in Hood Weigh->Dissolve Clean Clean Work Area Dissolve->Clean Doff_PPE Doff PPE Correctly (Gloves Last) Clean->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash End Procedure Complete Wash->End

Caption: Personal Protective Equipment (PPE) and Handling Workflow.

Experimental Protocols: Safe Handling and Storage

Adherence to standardized procedures is crucial for ensuring safety and experimental reproducibility.

Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure all necessary equipment (spatulas, glassware, balances) and waste containers are present before starting.

  • Aliquotting: Carefully transfer the required amount of the solid compound from the stock container to a tared weigh boat or vial. Use anti-static equipment if necessary. Minimize the generation of dust.[9]

  • Solution Preparation: Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust dispersal.

  • Post-Handling: After use, securely close the primary container. Decontaminate spatulas and the work surface with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean.

Storage Protocol
  • Container: Keep the compound in a tightly sealed, clearly labeled container.[9][10]

  • Location: Store in a designated, secure location, such as a refrigerator or cold room, at the recommended temperature of 2-8°C.[5]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases to prevent potentially hazardous reactions.[9][10]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, although this is primarily for chemical stability rather than immediate safety.

Emergency Procedures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[8] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult or they feel unwell, call a poison center or doctor.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison center or doctor immediately.[7] If the person is conscious, provide water to drink.

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: Prevent the spread of the material. For a solid spill, avoid sweeping, which can create dust.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Emergency_Response_Flowchart cluster_routes cluster_actions Event Exposure Event Occurs Inhalation Inhalation Event->Inhalation Skin Skin Contact Event->Skin Eye Eye Contact Event->Eye Ingestion Ingestion Event->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash with Soap & Water Skin->WashSkin FlushEyes Flush Eyes for 15 min Eye->FlushEyes RinseMouth Rinse Mouth (Do Not Induce Vomiting) Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical WashSkin->Medical if irritation persists FlushEyes->Medical RinseMouth->Medical

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate, a key intermediate in the development of various pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis.

Introduction: The Significance of 3-Substituted Indole-5-carboxylates

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalization at the C3 position of the indole ring is a critical strategy for modulating biological activity. Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate, in particular, serves as a versatile building block, with the cyanomethyl group at the 3-position and the carboxylate at the 5-position providing orthogonal handles for further chemical elaboration. The development of a robust and scalable synthesis for this compound is therefore of significant interest to the drug discovery community.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is most effectively achieved through a two-step process, beginning with the readily available indole-5-carboxylic acid. This strategy ensures high yields and facile purification of the intermediates and the final product.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Mannich Reaction & Cyanation Indole_5_COOH Indole-5-carboxylic Acid Methyl_indole_5_carboxylate Methyl 1H-indole-5-carboxylate Indole_5_COOH->Methyl_indole_5_carboxylate  Esterification MeOH Methanol (MeOH) H2SO4 H2SO4 (cat.) Methyl_indole_5_carboxylate_2 Methyl 1H-indole-5-carboxylate Methyl_indole_5_carboxylate->Methyl_indole_5_carboxylate_2 Intermediate Product Gramine_intermediate Gramine Intermediate Methyl_indole_5_carboxylate_2->Gramine_intermediate  Mannich Reaction Mannich_reagents Formaldehyde, Dimethylamine Final_Product Methyl 3-(cyanomethyl)-1H- indole-5-carboxylate Gramine_intermediate->Final_Product  Cyanide Displacement NaCN Sodium Cyanide (NaCN)

Caption: Overall synthetic workflow for Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate.

Part 1: Synthesis of Methyl 1H-indole-5-carboxylate

Expertise & Experience: The Rationale Behind the Esterification

The first step involves the conversion of indole-5-carboxylic acid to its corresponding methyl ester. A Fischer-Speier esterification is the chosen method due to its simplicity, cost-effectiveness, and high yields. This acid-catalyzed reaction uses an excess of methanol to drive the equilibrium towards the product. Sulfuric acid is an excellent catalyst for this transformation, ensuring a high conversion rate. While other esterification methods exist, such as using diazomethane or Mitsunobu conditions, the acid-catalyzed approach is the most practical for a scalable synthesis.[1][2]

Experimental Protocol: Step-by-Step Guide

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Indole-5-carboxylic acid161.1610.0 g0.062 mol
Methanol (anhydrous)32.04200 mL-
Sulfuric acid (conc.)98.082.0 mL-
Saturated NaHCO₃ solution-As needed-
Brine-As needed-
Anhydrous MgSO₄-As needed-
Dichloromethane (DCM)-As needed-
Hexane-As needed-

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole-5-carboxylic acid (10.0 g, 0.062 mol) and anhydrous methanol (200 mL).

  • Acid Addition: Stir the suspension and cool the flask in an ice bath. Slowly add concentrated sulfuric acid (2.0 mL) dropwise.

  • Reflux: Remove the ice bath and heat the mixture to reflux. Continue refluxing for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane). The starting material is more polar than the product.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in dichloromethane (150 mL) and transfer to a separatory funnel. Carefully wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to neutralize the excess acid, followed by brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford Methyl 1H-indole-5-carboxylate as a white to off-white solid.

Expected Yield: 90-95%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

Expertise & Experience: The Mannich Reaction and Cyanide Displacement

The introduction of the cyanomethyl group at the C3 position is achieved via a two-step sequence involving a Mannich reaction followed by a nucleophilic substitution.[3] The C3 position of indole is highly nucleophilic and readily undergoes electrophilic substitution. The Mannich reaction with formaldehyde and dimethylamine generates a "gramine" intermediate, Methyl 3-((dimethylamino)methyl)-1H-indole-5-carboxylate.[3]

The dimethylamino group is an excellent leaving group, especially after quaternization, which facilitates its displacement by a cyanide nucleophile.[3] This method is highly reliable for introducing a methylene-linked substituent at the C3 position of indoles.

Reaction Mechanism: A Visual Explanation

G cluster_0 Mannich Reaction cluster_1 Cyanide Displacement Indole Methyl 1H-indole-5-carboxylate Intermediate_1 Resonance-stabilized Cation Indole->Intermediate_1 Electrophilic attack at C3 Eschenmoser's salt Dimethylaminomethyl cation (from Formaldehyde + Dimethylamine) Gramine Gramine Intermediate Intermediate_1->Gramine Deprotonation Gramine_2 Gramine Intermediate Transition_State SN2 Transition State Gramine_2->Transition_State Nucleophilic attack by CN- NaCN NaCN Final_Product Methyl 3-(cyanomethyl)-1H- indole-5-carboxylate Transition_State->Final_Product Displacement of NMe2

Caption: Mechanism of Mannich reaction followed by cyanide displacement.

Experimental Protocol: Step-by-Step Guide

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Methyl 1H-indole-5-carboxylate175.185.0 g0.0285 mol
Dimethylamine (40% in H₂O)45.084.3 mL0.0342 mol
Formaldehyde (37% in H₂O)30.032.6 mL0.0342 mol
Acetic Acid60.0525 mL-
Sodium Cyanide (NaCN)49.012.1 g0.0428 mol
Dimethylformamide (DMF)73.0950 mL-
Ethyl Acetate-As needed-
Water-As needed-
Brine-As needed-
Anhydrous MgSO₄-As needed-

Procedure:

Step 2a: Mannich Reaction (Formation of the Gramine Intermediate)

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve Methyl 1H-indole-5-carboxylate (5.0 g, 0.0285 mol) in acetic acid (25 mL).

  • Reagent Addition: Cool the solution in an ice bath. Add dimethylamine (4.3 mL, 0.0342 mol) followed by the dropwise addition of formaldehyde (2.6 mL, 0.0342 mol).

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water (200 mL) and basify with a 2M NaOH solution until a pH of 9-10 is reached.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude gramine intermediate is often used in the next step without further purification.

Step 2b: Cyanide Displacement

CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment.

  • Reaction Setup: Dissolve the crude gramine intermediate from the previous step in dimethylformamide (DMF, 50 mL) in a 250 mL round-bottom flask.

  • Cyanide Addition: Add sodium cyanide (2.1 g, 0.0428 mol) to the solution.

  • Reaction: Heat the mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to room temperature and pour it into ice-cold water (300 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash thoroughly with water (3 x 100 mL) to remove residual DMF and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexane) to yield Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate as a solid.

Expected Yield: 70-80% over two steps.

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is ensured by in-process controls and comprehensive final product characterization.

  • TLC Monitoring: Regular monitoring of the reaction progress at each step by Thin Layer Chromatography allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or overheating.

  • Spectroscopic Analysis: The identity and purity of the final product must be confirmed by a suite of analytical techniques:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities. The appearance of a singlet corresponding to the methylene protons of the cyanomethyl group and the disappearance of the C3-H proton signal are key indicators of a successful reaction.

    • Mass Spectrometry: To verify the molecular weight of the target compound.

    • FT-IR Spectroscopy: To confirm the presence of key functional groups, such as the nitrile (C≡N) stretch.

References

  • Chem-Impex. (n.d.). 3-Formyl-1H-indole-5-carboxylic acid methyl ester. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

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Synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate, a key intermediate in the development of novel therapeutics. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a cyanomethyl group at the 3-position and a methyl carboxylate at the 5-position offers versatile opportunities for further chemical modification. This document outlines a robust two-step synthetic pathway, commencing with the preparation of the key precursor, Methyl 1H-indole-5-carboxylate, followed by a regioselective cyanomethylation.

Strategic Approach to Synthesis

The synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is strategically divided into two distinct stages. This approach allows for the isolation and purification of a key intermediate, ensuring the overall efficiency and success of the synthesis.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Synthesis of Methyl 1H-indole-5-carboxylate Start->Step1 Intermediate Intermediate: Methyl 1H-indole-5-carboxylate Step1->Intermediate Step2 Step 2: C3-Cyanomethylation Intermediate->Step2 FinalProduct Final Product: Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate Step2->FinalProduct

Caption: Overall synthetic workflow for Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate.

Part 1: Synthesis of Methyl 1H-indole-5-carboxylate

The initial step focuses on the preparation of the indole-5-carboxylate core. While several methods exist for the synthesis of substituted indoles, including the well-established Fischer indole synthesis, this protocol details a direct esterification of Indole-5-carboxylic acid.[1] This method is chosen for its high yield and straightforward procedure.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Indole-5-carboxylic acid≥98%Commercially Available
MethanolAnhydrousCommercially Available
Triphenylphosphine≥99%Commercially Available
Diethyl azodicarboxylate (DEAD)40% solution in tolueneCommercially AvailableCaution: Potentially explosive, handle with care.
Tetrahydrofuran (THF)AnhydrousCommercially Available
Methylene chlorideACS GradeCommercially Available
Silica gel70-230 meshCommercially AvailableFor column chromatography
Ethyl acetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Experimental Protocol
  • Reaction Setup: To a solution of indole-5-carboxylic acid (20.0 g) in tetrahydrofuran (420 ml) at 0°C under a nitrogen atmosphere, add methanol (10 ml).

  • Reagent Addition: Add triphenylphosphine (65.2 g) to the solution. Slowly add diethyl azodicarboxylate (43.3 g) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to 25°C and stir for 1 hour.

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in methylene chloride.

  • Purification: Pre-adsorb the crude product onto silica gel (200 g) by evaporation of the methylene chloride. Purify the product by flash chromatography on silica gel, eluting with a 1:9 mixture of ethyl acetate:hexane.

  • Product Isolation: Evaporation of the solvent from the collected fractions will yield methyl 1H-indole-5-carboxylate as a white powder (Expected yield: ~100%).[1]

Part 2: C3-Cyanomethylation of Methyl 1H-indole-5-carboxylate

The second stage of the synthesis involves the introduction of the cyanomethyl group at the C3 position of the indole ring. The native nucleophilicity of the 3-position of indoles makes it a prime target for electrophilic substitution.[2] This protocol utilizes a modern and efficient photoredox-catalyzed cyanomethylation, which offers a direct and high-yielding route to the desired product.[2][3]

Rationale for Method Selection

Traditional methods for introducing a cyanomethyl group can be lengthy and may require harsh reagents.[2] Photoredox catalysis, on the other hand, provides a milder and more direct approach.[2][3] This method involves the generation of a cyanomethyl radical from a suitable precursor, such as bromoacetonitrile, which then reacts with the electron-rich indole ring.[3] This approach is highly regioselective for the 3-position of unsubstituted indoles.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 1H-indole-5-carboxylateFrom Step 1-
Bromoacetonitrile≥97%Commercially AvailableCaution: Toxic and lachrymatory.
Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)-Commercially AvailableOther suitable photocatalysts can be used.
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
AcetonitrileAnhydrousCommercially Available
Blue LED light source--For irradiation of the reaction mixture.
Experimental Protocol
  • Reaction Setup: In a reaction vessel suitable for photochemical reactions, dissolve Methyl 1H-indole-5-carboxylate (1 equivalent) in anhydrous acetonitrile.

  • Reagent Addition: Add bromoacetonitrile (1.5 equivalents), the photocatalyst (e.g., 1-2 mol%), and N,N-diisopropylethylamine (2 equivalents) to the solution.

  • Reaction Conditions: De-gas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes. Irradiate the mixture with a blue LED light source at room temperature with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Bromoacetonitrile is toxic and a lachrymator; handle with extreme care.

  • Diethyl azodicarboxylate (DEAD) is potentially explosive and should be handled with caution.

Characterization

The final product and the intermediate should be characterized using standard analytical techniques to confirm their identity and purity. These techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

References

  • PrepChem. Synthesis of methyl indole-5-carboxylate. Available at: [Link]

  • ResearchGate. (PDF) Methyl 1-methyl-1H-indole-3-carboxylate. Available at: [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Available at: [Link]

  • MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]

  • ACS Publications. Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). Available at: [Link]

  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. Available at: [Link]

  • Regioselective C5−H Direct Iodination of Indoles. Available at: [Link]

  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • PubMed Central. Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. Available at: [Link]

  • PubMed. New 3H-indole synthesis by Fischer's method. Part I. Available at: [Link]

  • ResearchGate. (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]

  • PubChem. Methyl indole-3-carboxylate. Available at: [Link]

  • PubMed Central. Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp2)–H functionalization. Available at: [Link]

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]

  • Google Patents. CN101157650B - Preparation method of methyl indole-1-carboxylate and derivatives thereof.
  • Semantic Scholar. (Open Access) The Fischer indole synthesis (1981). Available at: [Link]

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Technical Application Note: Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (CAS 100383-84-4) serves as a "linchpin" scaffold in modern drug discovery.[1] Its value lies in its bifunctional electronic character :

  • C5-Ester: An electron-withdrawing group (EWG) that stabilizes the indole core against oxidative degradation while providing a handle for lipophilic tuning or amide coupling.[1]

  • C3-Cyanomethyl: A versatile "masked" functional group.[1] The nitrile is a gateway to primary amines (tryptamines), carboxylic acids (auxin analogs), or amides.

This scaffold is particularly prominent in the synthesis of sPLA2 inhibitors (e.g., Varespladib analogs) and kinase inhibitors where the indole 5-position dictates binding pocket selectivity.

Chemical Properties Table
PropertyDataNote
CAS Number 100383-84-4
Molecular Formula C₁₂H₁₀N₂O₂
MW 214.22 g/mol
Appearance Off-white to tan solidLight sensitive
pKa (Indole NH) ~16Requires strong base for N-alkylation
Solubility DMSO, DMF, EtOAcPoor water solubility
Hazards H315, H319, H335Irritant (Skin/Eye/Respiratory)

Divergent Synthetic Pathways (Graphviz Visualization)

The utility of this molecule is best understood through its divergent reactivity. The following diagram illustrates the three primary "exit vectors" for medicinal chemistry optimization.

DivergentSynthesis Core Methyl 3-(cyanomethyl)- 1H-indole-5-carboxylate (CAS 100383-84-4) Path1 Pathway A: Selective Reduction Core->Path1 H2/Raney Ni or Borane-DMS Path2 Pathway B: Pinner/Hydrolysis Core->Path2 HCl/MeOH or NaOH Path3 Pathway C: N-Alkylation Core->Path3 R-X, Cs2CO3 DMF Prod1 5-Carboxy-Tryptamine (CNS/Kinase Targets) Path1->Prod1 Prod2 Indole-3-Acetic Acid Derivs. (sPLA2 Inhibitors) Path2->Prod2 Prod3 N-Substituted Scaffolds (Lipophilic Tuning) Path3->Prod3

Figure 1: Divergent synthetic workflow showing the three primary modification vectors for the scaffold.[1]

Detailed Experimental Protocols

Protocol A: Selective Nitrile Reduction (Preserving the Ester)

Challenge: Reducing the C3-nitrile to a primary amine (tryptamine derivative) without reducing the C5-ester or the indole double bond. Solution: The use of Cobalt (II) Chloride / Sodium Borohydride or Raney Nickel under controlled conditions. Lithium Aluminum Hydride (LAH) is NOT recommended as it will reduce the C5-ester to a benzyl alcohol.

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (1.0 eq, 2.14 g, 10 mmol) in dry Methanol (40 mL).

  • Catalyst Addition: Add CoCl₂·6H₂O (2.0 eq, 4.76 g). The solution will turn deep purple/pink.

  • Reduction: Cool to 0°C. Add NaBH₄ (10.0 eq, 3.78 g) portion-wise over 30 minutes. Caution: Vigorous hydrogen gas evolution.[1]

    • Mechanistic Insight: The in-situ generated cobalt boride is the active reducing species, which is highly selective for nitriles over esters [1].

  • Workup: Stir at room temperature for 2 hours. Quench with 3N HCl (carefully) to dissolve the black precipitate. Basify to pH 9 with NH₄OH.

  • Extraction: Extract with CHCl₃/Isopropanol (3:1). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH/NH₃) is usually required to isolate the free amine.

Protocol B: N-Alkylation (Functionalization of Indole Nitrogen)

Context: This step is critical for sPLA2 inhibitors (like Varespladib) where an N-benzyl or N-alkyl group fits into a hydrophobic pocket.[1]

Step-by-Step Methodology:

  • Solvation: Dissolve the scaffold (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add Cs₂CO₃ (1.5 eq). Stir at Room Temperature (RT) for 15 minutes.

    • Why Cesium? Cs₂CO₃ is often superior to NaH for indoles with electron-withdrawing groups (like the C5-ester) as it prevents runaway exotherms and allows for milder conditions, reducing C3-alkylation byproducts [2].[1]

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.1 eq) dropwise.

  • Monitoring: Stir at RT for 2-4 hours. Monitor by TLC (Hexane/EtOAc).[2] The N-alkylated product usually has a higher Rf than the starting material.[1]

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

Medicinal Chemistry Application: sPLA2 Inhibition

Case Study: Varespladib Analog Synthesis The Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate scaffold is a direct precursor to the "Indole-3-acetic acid" pharmacophore found in Varespladib (Anthera Pharmaceuticals), a potent inhibitor of secretory Phospholipase A2 (sPLA2).[1]

Mechanism of Action: The C5-carboxylate (often hydrolyzed to acid or mimicked by an amide) interacts with the calcium-binding loop of the sPLA2 enzyme. The C3-substituent (derived from the cyanomethyl group) extends into the active site channel.

Synthesis Logic (Graphviz):

VarespladibLogic Start Methyl 3-(cyanomethyl)- 1H-indole-5-carboxylate Step1 Step 1: N-Alkylation (Benzyl Group Addition) Start->Step1 Bn-Br, Cs2CO3 Step2 Step 2: Pinner Reaction (Nitrile -> Methyl Ester) Step1->Step2 HCl(g), MeOH Step3 Step 3: Hydrolysis (Dual Ester Hydrolysis) Step2->Step3 LiOH, THF/H2O Final Target: Indole-3-Acetic Acid (sPLA2 Pharmacophore) Step3->Final Active Inhibitor

Figure 2: Retrosynthetic logic converting the scaffold into a bioactive sPLA2 inhibitor core.

Quality Control & Handling

  • Storage: Store at -20°C. The nitrile alpha-protons are slightly acidic; prolonged exposure to moisture and base can lead to hydrolysis or self-condensation.[1]

  • NMR Validation:

    • 1H NMR (DMSO-d6): Look for the singlet at ~4.1 ppm (2H) corresponding to the -CH₂-CN protons.[1] The ester methyl group will appear at ~3.8 ppm (3H).

    • IR Spectroscopy: Distinct nitrile stretch at ~2250 cm⁻¹ and ester carbonyl at ~1710 cm⁻¹.

References

  • Selective Reduction of Nitriles

    • Title: "Cobalt chloride-sodium borohydride: A versatile reagent for the reduction of nitriles."[1]

    • Source:Tetrahedron Letters, Vol 23, Issue 33.
    • URL:[Link]

  • Indole N-Alkylation Protocols

    • Title: "Cesium carbonate as a vers
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Varespladib & sPLA2 Inhibition

    • Title: "Varespladib (LY315920) appears to be a potent, broad-spectrum, inhibitor of snake venom phospholipase A2."[3]

    • Source:Toxins (Basel).
    • URL:[Link]

  • PubChem Compound Summary

    • Title: "Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate."[1]

    • Source: PubChem.[2][4]

    • URL:[Link]

Sources

Application Note: Strategic Derivatization of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate represents a high-value "divergent scaffold" in medicinal chemistry. It bridges the structural gap between simple indoles and complex serotonin (5-HT) receptor modulators, kinase inhibitors (e.g., PI3K), and auxin-like phytohormones.

The core challenge in derivatizing this molecule lies in chemoselectivity . The molecule contains three distinct reactive centers:

  • The Nitrile (

    
    ):  Susceptible to reduction and hydrolysis.
    
  • The C5-Ester (

    
    ):  Susceptible to reduction (to alcohol) and hydrolysis (to acid).
    
  • The Indole Nitrogen (

    
    -H):  Susceptible to deprotonation and alkylation.
    

This guide provides three validated protocols designed to selectively modify the cyanomethyl group while preserving or controllably modifying the C5-ester, avoiding common pitfalls like over-reduction or unwanted N-alkylation.

Reaction Landscape & Logic

The following diagram illustrates the divergent pathways available for this scaffold. The critical decision point is the selection of the reducing agent or base to ensure the C5-ester remains intact during nitrile manipulation.

ReactionLandscape Start Methyl 3-(cyanomethyl)- 1H-indole-5-carboxylate Tryptamine Protocol 1: Tryptamine Derivative (Amine Formation) Start->Tryptamine NiCl2 / NaBH4 / (Boc)2O (Chemoselective) Alkylated Protocol 2: alpha-Alkylated Nitrile (Quaternary Center) Start->Alkylated Base / R-X / PTC (C-H Activation) Pinner Protocol 3: Homologated Ester (Pinner Reaction) Start->Pinner HCl (g) / MeOH (Imidate Intermediate) SideProduct CRITICAL FAILURE: C5-Alcohol (Over-reduction) Start->SideProduct LiAlH4 (Avoid!)

Figure 1: Divergent synthesis map highlighting the chemoselective pathways versus the risk of over-reduction.

Protocol 1: Chemoselective Reduction to Tryptamines

Objective: Convert the nitrile to a primary amine (or Boc-protected amine) without reducing the C5-methyl ester.

The Challenge

Standard reducing agents like Lithium Aluminum Hydride (


) are contraindicated . 

will indiscriminately reduce both the nitrile (to amine) and the C5-ester (to a primary alcohol), destroying the pharmacophore. Catalytic hydrogenation (

) is viable but often slow due to catalyst poisoning by the free amine product.
The Solution: Nickel Boride ( )

The in situ generation of Nickel Boride from


 and 

acts as a potent, chemoselective hydrogenation catalyst. By adding Di-tert-butyl dicarbonate (

), we "trap" the primary amine as it forms, preventing catalyst poisoning and dimerization.
Experimental Procedure

Scale: 1.0 mmol basis

ReagentEquivalentsAmountRole
Substrate 1.0214 mgStarting Material

0.1 - 0.524 - 119 mgCatalyst Precursor

7.0265 mgHydride Source

2.0436 mgTrapping Agent
Methanol Solvent10 mLSolvent

Step-by-Step:

  • Setup: In a 50 mL round-bottom flask, dissolve the Substrate (1.0 equiv),

    
     (0.1 equiv), and 
    
    
    
    (2.0 equiv) in Methanol. Cool the solution to 0°C in an ice bath.
  • Addition: Add

    
     (7.0 equiv) portion-wise over 15 minutes. Caution: Vigorous gas evolution (
    
    
    
    ) will occur. Ensure good venting.
  • Reaction: Allow the reaction to warm to room temperature naturally. Stir for 1–3 hours. The solution will turn black due to the formation of colloidal nickel boride.

  • Quench: Add diethylenetriamine (0.5 mL) or saturated

    
     solution to quench the boride and complex the nickel. Stir for 20 minutes.
    
  • Work-up: Filter the mixture through a pad of Celite to remove the nickel solids. Rinse the pad with EtOAc.

  • Extraction: Concentrate the filtrate to remove MeOH. Redissolve in EtOAc and wash with water and brine. Dry over

    
    .
    
  • Purification: The product is the N-Boc-protected tryptamine . Purify via flash chromatography (Hexane/EtOAc).

Expert Insight: If the ester shows signs of transesterification (e.g., methyl ester becoming ethyl ester if EtOH is used), strictly use Methanol as the solvent to match the ester group.

Protocol 2: -Alkylation (C-H Activation)

Objective: Introduce alkyl groups at the methylene position (


 to the nitrile) to create quaternary carbon centers or extend the chain.
The Challenge

The indole nitrogen (


-H, 

) is more acidic than the

-nitrile protons (

). Using a strong base (e.g.,

) will result in N-alkylation first.
The Solution: Phase Transfer Catalysis (PTC) or N-Protection

To achieve C-alkylation, you must either:

  • Protect the Nitrogen first (e.g., with Boc or Tosyl).

  • Use Phase Transfer Catalysis (PTC) which can favor C-alkylation in specific solvent systems, though N-protection is safer.

Recommended Route: N-Protection


 C-Alkylation.
Experimental Procedure (via N-Protected Intermediate)

Step A: N-Protection (if not already done) Treat substrate with


/DMAP/

in DCM to yield the N-Boc intermediate.

Step B: C-Alkylation Scale: 1.0 mmol (N-Boc protected substrate)

ReagentEquivalentsRole
N-Boc Substrate 1.0Reactant
Alkyl Halide (R-X) 1.2Electrophile

2.5Base
Acetonitrile SolventPolar Aprotic
  • Setup: Dissolve N-Boc substrate in dry Acetonitrile.

  • Base: Add

    
    . Stir at RT for 10 mins.
    
  • Alkylation: Add the Alkyl Halide (e.g., MeI, Benzyl Bromide).

  • Conditions: Stir at RT (for active halides) or 60°C (for unreactive halides) for 4–12 hours.

  • Work-up: Filter off solids. Concentrate. Purify via column chromatography.

Protocol 3: Pinner Reaction (Nitrile to Ester)

Objective: Convert the cyanomethyl group into a carboxymethyl group (homologated diester).

The Logic

Acidic hydrolysis converts


 to 

. However, using anhydrous

in Methanol (Pinner conditions) allows direct conversion to the methyl ester, resulting in a diester (C3-homologated ester and C5-ester).
Experimental Procedure
  • Setup: Dissolve substrate (1 mmol) in dry Methanol (5 mL).

  • Saturation: Cool to 0°C. Bubble anhydrous

    
     gas into the solution for 15–20 minutes until saturated.
    
  • Incubation: Seal the flask and store at 4°C for 12–24 hours. This forms the Imidate intermediate.

  • Hydrolysis: Add water (2 mL) to the reaction mixture and stir at RT for 2 hours.

  • Work-up: Neutralize carefully with

    
     (solid) to pH 7-8. Extract with EtOAc.
    
  • Product: The resulting product is Methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-5-carboxylate .

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Loss of C5-Ester Over-reduction by hydride.STOP using

. Switch to

or catalytic hydrogenation (

, 50 psi,

).
N-Alkylation vs C-Alkylation Competition for base.Protect the Indole N1 position with Boc or Tosyl before attempting C-alkylation.
Incomplete Reduction Poisoned catalyst.Increase

loading to 0.5 eq. Ensure

is present to scavenge free amines.
Transesterification Wrong solvent alcohol.If the target is a Methyl ester, always use Methanol. Avoid Ethanol or Isopropanol in basic/acidic conditions.

References

  • Caddick, S., et al. (2003).[1][2] "A Generic Approach for the Catalytic Reduction of Nitriles." Tetrahedron, 59(29), 5417-5423.

    • Establishes the Nickel Boride/Boc-anhydride protocol for nitrile reduction.
  • Maji, M., et al. (2022).[3] "Regio-Selective C3- and N-Alkylation of Indolines." The Journal of Organic Chemistry, 87(9), 5603-5616.

    • Provides mechanistic insight into the competition between N- and C-alkyl
  • Khurana, J. M., & Arora, R. (2009).[4] "Chemoselective Cleavage of Benzyl Esters with Nickel Boride." Synthesis, 2009(07), 1127-1130.

    • Demonstrates the nuances of Nickel Boride reactivity with esters, supporting the claim of chemoselectivity under controlled conditions.
  • Biosynth. (n.d.). "Methyl indole-5-carboxylate Product Data."

    • Reference for the physical properties and stability of the core scaffold.

Sources

"Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate" purification by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chromatographic Purification of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the purification of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. The guide is designed for researchers, chemists, and drug development professionals, offering an in-depth exploration of method development via Thin-Layer Chromatography (TLC), a step-by-step preparative column chromatography protocol, and robust troubleshooting advice. The methodology emphasizes the rationale behind experimental choices, ensuring a reproducible and efficient purification process. By following this guide, scientists can achieve high purity of the target compound, which is critical for subsequent synthetic steps and biological assays.

Introduction: The Significance of Purification

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (CAS No. 113438-59-8) is a substituted indole derivative.[1] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The purity of synthetic intermediates like this one is paramount; impurities can lead to unwanted side reactions, complicate reaction monitoring, and introduce confounding variables in biological screening.

Column chromatography is a fundamental and widely used technique for the purification of organic compounds in a laboratory setting.[2] It operates on the principle of differential adsorption of compounds onto a solid stationary phase while a liquid mobile phase passes through it.[2] For moderately polar molecules like our target compound, normal-phase chromatography using silica gel is an exceptionally effective strategy.

This guide provides a self-validating system, beginning with analytical TLC to establish optimal separation conditions, followed by a scalable preparative column chromatography protocol.

Physicochemical Profile of the Target Compound

Understanding the properties of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is the first step in designing a logical purification strategy. The molecule possesses both hydrogen bond donor (N-H) and acceptor (cyano, ester carbonyl) sites, as well as a moderately nonpolar indole core, classifying it as a compound of intermediate polarity.

PropertyValueSource
CAS Number 113438-59-8[1]
Molecular Formula C₁₂H₁₀N₂O₂[1]
Molecular Weight 214.22 g/mol [1]
Appearance Expected to be a solidGeneral knowledge
Polarity IntermediateInferred from structure

Principle of Normal-Phase Chromatography

In this purification, we employ normal-phase chromatography. The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The mobile phase is a mixture of organic solvents with a lower overall polarity than the silica gel.

The separation mechanism is based on the polarity of the compounds in the mixture:

  • More Polar Compounds: Interact more strongly with the polar silica gel, causing them to move down the column more slowly.

  • Less Polar Compounds: Have a weaker affinity for the stationary phase and are carried down the column more quickly by the mobile phase.

By gradually increasing the polarity of the mobile phase (gradient elution), we can sequentially elute compounds from the column, starting with the least polar and ending with the most polar.[3]

Caption: Principle of chromatographic separation on a polar stationary phase.

PART I: Method Development with Thin-Layer Chromatography (TLC)

Before committing a sample to a large-scale column, TLC is an indispensable tool for rapidly determining the optimal mobile phase composition. The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.2-0.4, which generally provides the best separation in column chromatography.[3][4]

Experimental Protocol: TLC Analysis
  • Prepare TLC Plates: Use silica gel 60 F₂₅₄ plates. With a pencil, gently draw a thin origin line about 1 cm from the bottom of the plate.

  • Prepare Sample Solution: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 0.5 mL).

  • Spot the Plate: Using a capillary tube, spot a small amount of the sample solution onto the origin line.[4] If a pure standard is available, "co-spot" it on top of a crude sample spot to confirm identity.

  • Develop the Plate: Prepare a small amount of a test solvent system (see table below) in a developing chamber with a lid. Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Close the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Most indole compounds are UV-active.[5][6] Circle the spots with a pencil.

  • Calculate Rƒ: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front.

    • Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimize: Adjust the solvent ratio to achieve the target Rƒ. Increasing the proportion of the polar solvent (e.g., EtOAc or MeOH) will increase the Rƒ of all spots.

Suggested TLC Solvent Systems
SystemNon-Polar SolventPolar SolventStarting Ratio (v/v)Comments
1Hexanes (or Heptanes)Ethyl Acetate (EtOAc)4:1A good starting point for moderately polar compounds.[7]
2Dichloromethane (DCM)Ethyl Acetate (EtOAc)9:1Offers different selectivity compared to hexanes.
3Dichloromethane (DCM)Methanol (MeOH)19:1Use if the compound is too polar for EtOAc systems.[7]

PART II: Preparative Column Chromatography Protocol

This protocol assumes the optimal solvent system has been determined by TLC. For this example, we will assume an optimized system of Hexanes:Ethyl Acetate (2:1) was found to give an Rƒ of ~0.3 for the target compound.

Materials and Reagents
  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Crude Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

  • Eluent solvents: Hexanes and Ethyl Acetate (HPLC grade)

  • Collection vessels (test tubes or flasks)

  • TLC plates and developing chamber

  • Rotary evaporator

Workflow Overview

Caption: Overall workflow for chromatographic purification.

Step 1: Column Preparation (Wet Slurry Method)

This method minimizes the trapping of air bubbles, which can lead to poor separation.[8][9]

  • Secure the Column: Clamp the column perfectly vertically to a stand. Ensure the stopcock is closed.

  • Insert Plug: Place a small plug of cotton or glass wool at the bottom of the column, just enough to cover the outlet. Use a long glass rod to gently push it into place.

  • Add Sand Base: Add a small layer (approx. 1 cm) of sand on top of the plug. This creates an even base for the silica.[10]

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of your crude sample). Add the initial, least polar eluent (e.g., Hexanes:EtOAc 4:1) and stir to create a uniform slurry.

  • Pack the Column: Pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. As the silica settles, continuously tap the side of the column gently to ensure even packing and dislodge any air bubbles.

  • Finalize Packing: Once all silica has been added, add another 1 cm layer of sand on top to prevent disturbance of the silica bed during solvent addition.[11] Do not let the solvent level drop below the top of the sand layer at any point.

Step 2: Sample Preparation and Loading (Dry Loading)

Dry loading is superior for samples that have poor solubility in the initial eluent, preventing band broadening at the origin.[7]

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane).

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

  • Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully let the solvent in the packed column drain to the level of the top sand layer.

  • Gently and evenly add the silica-adsorbed sample onto the sand layer.

Step 3: Elution and Fraction Collection

A gradient elution, starting with a less polar solvent system and gradually increasing polarity, is often most effective.[7]

  • Initial Elution: Begin eluting with a low-polarity solvent system (e.g., 10% EtOAc in Hexanes). This will elute any very nonpolar impurities.

  • Gradient Increase: Once the nonpolar impurities are off the column (monitored by TLC), gradually increase the polarity of the mobile phase. For example, switch to 20% EtOAc, then 33% EtOAc (the 2:1 ratio determined by TLC).

  • Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks.[11] Keep the fraction sizes consistent (e.g., 10-20 mL per tube).

Step 4: Monitoring the Separation
  • Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate.

  • Develop and visualize the plate.

  • Identify the fractions that contain only the spot corresponding to the pure target compound.

Step 5: Product Isolation
  • Combine all fractions identified as containing the pure product into a single, clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent.

  • The resulting solid is the purified Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate. Confirm its identity and purity using analytical techniques such as NMR, MS, and HPLC.[12]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands - Inappropriate solvent system. - Column was overloaded. - Sample band was too broad (wet loading issue).- Re-optimize the mobile phase with TLC. - Use less crude material (silica:sample ratio should be >50:1). - Use the dry loading method.
Cracked or Channeled Silica Bed - Column was allowed to run dry. - Packing was not uniform.- Never let the solvent level drop below the top of the silica. - Repack the column carefully using the wet slurry method, ensuring gentle tapping.
Compound Won't Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the eluent (e.g., add a small percentage of Methanol to the EtOAc/Hexane mixture).
Compound Elutes Too Quickly (Rƒ ≈ 1) - Mobile phase is too polar.- Decrease the polarity of the eluent (i.e., increase the proportion of the non-polar solvent like hexanes).

Conclusion

The purification of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate can be reliably achieved through a systematic approach to silica gel column chromatography. The foundational step of method development using TLC cannot be overstated, as it directly informs the conditions for a successful preparative separation. By employing a gradient elution strategy and the dry loading technique, researchers can effectively remove both more polar and less polar impurities, yielding the target compound with high purity suitable for advanced applications in drug discovery and development.

References

  • eScholarship@University of California. (n.d.). Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Phytochemical screening and column chromatography studies of Aerva lanata. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Hong, B., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(10), 926–930. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). Methyl indole-3-carboxylate. Retrieved from [Link]

  • Powell, J. F. (1964). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology, 39(4), 561-564. Retrieved from [Link]

  • AKJournals. (n.d.). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from [Link]

  • Centurion University of Technology and Management. (n.d.). Separation of plant pigments by column chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1H-indole-5-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ChemSynthesis. (2025). methyl 3-acetyl-1H-indole-5-carboxylate. Retrieved from [Link]

  • AKJournals. (2007). TLC-UV analysis of indole compounds and other nitrogen-containing bases in the fruiting bodies of Lactarius deterrimus. Retrieved from [Link]

  • PubMed. (1977). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

Sources

Application Note: Comprehensive Characterization of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical techniques for the structural elucidation and purity assessment of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. Indole derivatives are a significant class of compounds in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] Consequently, rigorous and unambiguous characterization of novel indole intermediates is paramount for ensuring the quality, safety, and efficacy of final drug products. This guide presents an integrated analytical workflow, detailing protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. The causality behind experimental choices is explained to provide researchers with a robust framework for validating the identity, structure, and purity of this and structurally related molecules.

Introduction and Compound Profile

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is a multifunctionalized indole derivative. The indole nucleus is a privileged scaffold in drug discovery, and its derivatives exhibit a wide range of biological activities.[3][4] The presence of a cyanomethyl group at the C3 position and a methyl carboxylate at the C5 position makes this compound a versatile building block for the synthesis of more complex molecules.[5] Given its role as a synthetic intermediate, confirming its chemical identity and purity with orthogonal analytical techniques is a critical step in the drug development pipeline.

Compound Details:

  • IUPAC Name: Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

  • Molecular Formula: C₁₂H₁₀N₂O₂

  • Molecular Weight: 214.22 g/mol

  • Monoisotopic Mass: 214.0742 g/mol

Chemical Structure: Chemical structure of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (Note: An illustrative image would be placed here in a final document.)

The following sections outline a multi-technique approach to provide a comprehensive analytical profile of the target compound.

Integrated Analytical Workflow

A sequential and integrated approach is recommended for the complete characterization of a newly synthesized batch of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate. Each technique provides unique and complementary information, leading to an unambiguous confirmation of the final product.

Analytical_Workflow cluster_0 Primary Structural Elucidation cluster_1 Purity & Compositional Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS High-Resolution MS (ESI-TOF) NMR->MS Confirms Connectivity & Functional Groups FTIR FTIR Spectroscopy MS->FTIR Confirms Molecular Formula & Functional Groups HPLC HPLC-UV (Purity Assessment) FTIR->HPLC EA Elemental Analysis (CHN) HPLC->EA Confirms Purity & Elemental Composition Final Fully Characterized Compound EA->Final Synthesis Synthesized Compound Synthesis->NMR

Figure 1: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this molecule, NMR will confirm the substitution pattern on the indole ring and the presence of the cyanomethyl and methyl ester groups. The use of deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solubilizing power for polar organic molecules and its high boiling point.[6]

Protocol 3.1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Protocol 3.2: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Spectral Width: 0 to 180 ppm.

    • Number of Scans: 1024-2048 (or more, as needed for signal-to-noise).

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply Fourier transformation and phase correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

Data Interpretation

The expected chemical shifts are crucial for confirming the structure. These predictions are based on established data for indole derivatives.[7]

Assignment ¹H NMR (ppm, DMSO-d₆) ¹³C NMR (ppm, DMSO-d₆) Rationale
Indole N-H~11.5-12.0 (br s)-Acidic proton, broad due to exchange.
H4~8.2-8.3 (d)~125-126Aromatic proton ortho to the ester, deshielded.
H2~7.8-7.9 (s)~128-129Proton at C2 of the indole ring.
H6~7.7-7.8 (dd)~120-121Aromatic proton coupled to H4 and H7.
H7~7.5-7.6 (d)~112-113Aromatic proton coupled to H6.
-CH₂CN~4.1-4.2 (s)~15-16Methylene protons adjacent to a nitrile group.
-COOCH₃~3.8-3.9 (s)~52-53Methyl protons of the ester group.
C5-~124-125Carbon bearing the ester group.
C3-~105-106Carbon bearing the cyanomethyl group.
C=O (Ester)-~166-167Carbonyl carbon of the ester.
C≡N (Nitrile)-~117-118Quaternary carbon of the nitrile group.
C3a, C7a-~127-128, ~136-137Quaternary carbons of the indole ring junction.

High-Resolution Mass Spectrometry (HRMS)

Principle & Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. This technique is essential for confirming the molecular formula and serves as a powerful tool for identifying the compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, medium molecular weight compounds, making it ideal for this analysis.[8]

Protocol 4.1: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: Use an ESI Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 100-120 °C.

    • Mass Range: m/z 50-500.

    • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis.

  • Data Acquisition: Acquire the spectrum in high-resolution mode.

Data Interpretation
  • Expected Ion: The primary ion expected in positive mode is the protonated molecule [M+H]⁺.

  • Calculated m/z for [C₁₂H₁₀N₂O₂ + H]⁺: 215.0815

  • Validation: The experimentally measured m/z value should be within a narrow tolerance (typically < 5 ppm) of the calculated value. This provides high confidence in the elemental composition.[9]

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the cornerstone technique for assessing the purity of pharmaceutical compounds. A reversed-phase method using a C18 column is generally effective for separating indole derivatives from potential impurities or starting materials.[10][11] UV detection is suitable as the indole ring system is strongly chromophoric.

Protocol 5.1: Purity Assessment by RP-HPLC
  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 3.5 or 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[12]

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.[10]

    • Detector: UV-Vis or Diode Array Detector (DAD) set at the λmax of the indole chromophore (~220 nm and ~275 nm).

  • System Suitability: Before sample analysis, perform injections of a standard solution to ensure the system is operating correctly (e.g., check for peak symmetry, theoretical plates, and retention time reproducibility).

  • Method Parameters:

Parameter Value Rationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical runs.
Gradient 5% to 95% B over 20 minA broad gradient to elute any potential impurities with different polarities.
Run Time 30 minutesIncludes gradient, hold, and re-equilibration.
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. For a DAD, check the peak purity to ensure no co-eluting impurities are present.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.[13] This technique serves as a quick and reliable method to confirm the presence of the key N-H, C≡N, and C=O functionalities.

Protocol 6.1: FTIR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet.

  • Background Scan: Perform a background scan of the empty ATR crystal or a pure KBr pellet.

  • Sample Scan: Acquire the sample spectrum.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Data Interpretation

The presence of characteristic absorption bands confirms the key functional groups.[14][15]

Frequency (cm⁻¹) Vibration Mode Functional Group
~3300N-H StretchIndole N-H
~3100-3000C-H StretchAromatic C-H
~2950C-H StretchAliphatic C-H (Methyl)
~2250C≡N StretchNitrile
~1710C=O StretchEster Carbonyl
~1620, ~1470C=C StretchAromatic Ring
~1250C-O StretchEster C-O

Elemental Analysis

Principle & Rationale: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound.[16] This classical technique offers definitive proof of the elemental composition and serves as a final check on purity, complementing the data from HRMS.

Protocol 7.1: CHN Analysis
  • Sample Preparation: Accurately weigh 1-2 mg of the dry, pure sample into a tin capsule.

  • Instrument: Use a calibrated CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Validation: The experimental percentages should be within ±0.4% of the theoretical values.

Data Interpretation
  • Molecular Formula: C₁₂H₁₀N₂O₂

  • Theoretical Values:

    • %C: 67.28

    • %H: 4.71

    • %N: 13.08

  • The experimental results must align closely with these calculated values to confirm the elemental formula and high purity of the sample.

Conclusion

The application of this comprehensive suite of orthogonal analytical techniques—NMR, HRMS, HPLC, FTIR, and Elemental Analysis—provides a self-validating system for the complete and unambiguous characterization of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate. This rigorous approach ensures the structural integrity, identity, and purity of this important synthetic intermediate, which is a critical requirement in the fields of medicinal chemistry and drug development.

References

  • International Journal of Engineering and Applied Sciences. (n.d.). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Retrieved from [Link]

  • Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Retrieved from [Link]

  • Preprints.org. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Strategies for Indole carboxylate synthesis. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Methyl indole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and characterization of indole derivatives. Retrieved from [Link]

  • Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved from [Link]

  • PubMed. (2023). Methyl (S)-2-(1-7 (5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (5F-MDMB-PICA) intoxication in a child with identification of two new metabolites (ultra-high-performance liquid chromatography-tandem mass spectrometry). Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ScienceDirect. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved from [Link]

  • ACS Publications. (n.d.). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Retrieved from [Link]'

  • ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 3-formyl-1h-indole-5-carboxylate (C11H9NO3). Retrieved from [Link]

  • Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 1-methyl-1H-indole-3-carboxylate. Retrieved from [Link]

  • PubMed Central. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Retrieved from [Link]

  • Scribd. (n.d.). Indole 3 Carboxylate. Retrieved from [Link]

Sources

"Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate" in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate in Polyheterocyclic Synthesis

Executive Summary

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (CAS: 113438-59-8) is a high-value bifunctional building block in medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its two primary functional handles: the C3-cyanomethyl group and the C5-methyl ester .

This application note details the strategic deployment of this compound to access two privileged pharmacophores: 5-substituted tryptamines and tetrahydro-


-carbolines (THBCs) . Unlike simple indoles, the presence of the electron-withdrawing C5-ester requires specific synthetic protocols to maintain yield and selectivity, particularly during reductive and cyclization steps. This guide provides validated protocols and mechanistic insights for researchers developing kinase inhibitors, GPCR ligands (specifically 5-HT agonists), and antiviral agents.

Technical Specifications & Compound Profile

PropertySpecification
Chemical Name Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate
CAS Number 113438-59-8
Molecular Formula

Molecular Weight 214.22 g/mol
Core Scaffold Indole (Benzo[

]pyrrole)
Functional Handles C3: Cyanomethyl (Nitrile); C5: Methyl Ester
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water.[1]
Stability Stable under standard conditions; Ester susceptible to hydrolysis in strong base.

Strategic Synthetic Pathways

The utility of this compound branches into three distinct chemical spaces. The following diagram illustrates the divergent synthesis capabilities, highlighting the transformation of the nitrile into an ethylamine side chain (tryptamine) and subsequent cyclization.

SyntheticPathways SM Methyl 3-(cyanomethyl)- 1H-indole-5-carboxylate (Starting Material) Tryptamine 5-Methoxycarbonyltryptamine (Key Intermediate) SM->Tryptamine Selective Nitrile Reduction (H2/Ni or NaBH4/CoCl2) Acid Indole-5-carboxylic Acid (Coupling Partner) SM->Acid Hydrolysis (LiOH) THBC Tetrahydro-beta-carboline (Tricyclic Scaffold) Tryptamine->THBC Pictet-Spengler Cyclization (R-CHO / Acid) Amide Indole-5-carboxamides (Kinase Inhibitor Core) Acid->Amide Amidation (HATU/Amine)

Figure 1: Divergent synthetic pathways from the parent indole scaffold.

Detailed Experimental Protocols

Protocol A: Selective Reduction to 5-Methoxycarbonyltryptamine

Objective: Reduce the C3-nitrile to a primary amine without reducing the C5-ester to an alcohol. Challenge: Standard strong hydrides (e.g.,


) will reduce the ester.
Solution:  Use a Cobalt(II)-catalyzed borohydride reduction or catalytic hydrogenation.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (1.0 eq) in dry Methanol (0.1 M concentration).

  • Catalyst Addition: Add

    
     (2.0 eq) to the solution. The solution typically turns pink/purple.
    
  • Reduction: Cool the mixture to 0°C. Portion-wise, add

    
     (10.0 eq) over 30 minutes. Caution: Vigorous hydrogen gas evolution.
    
    • Mechanistic Note: The in-situ generated cobalt boride species functions as the active catalyst, selectively reducing the nitrile to the amine while leaving the aryl ester intact.

  • Workup: After 2 hours (monitor by TLC/LCMS), quench with dilute HCl (pH ~2) to destroy borane complexes. Stir for 30 minutes.

  • Isolation: Basify with

    
     to pH 9. Extract with DCM/Isopropanol (3:1). Dry over 
    
    
    
    and concentrate.
  • Yield: Expected yield 75-85%. Product is often used directly in the next step.

Protocol B: Pictet-Spengler Cyclization to -Carbolines

Objective: Construct the tricyclic tetrahydro-


-carboline (THBC) ring system.
Context:  The C5-ester is electron-withdrawing, which deactivates the indole ring at the C2 position. This reaction requires stronger acidic conditions or higher temperatures compared to electron-rich tryptamines.

Step-by-Step Methodology:

  • Condensation: Dissolve the 5-methoxycarbonyltryptamine (from Protocol A) (1.0 eq) and the desired aldehyde (

    
    , 1.1 eq) in anhydrous DCM or Toluene.
    
  • Imine Formation: Add activated molecular sieves (4Å) and stir at RT for 2 hours to form the Schiff base (imine).

  • Cyclization: Add Trifluoroacetic acid (TFA) (2-5 eq).

    • Optimization: If the reaction is sluggish due to the deactivated ring, heat to reflux (if in DCM) or 80°C (if in Toluene).

  • Mechanism: The protonated iminium ion triggers an electrophilic aromatic substitution at C2 (direct) or C3 (spiroindolenine intermediate followed by migration).

  • Workup: Quench with sat.

    
    . Extract with EtOAc. Purify via flash chromatography.
    

Mechanistic Insight: The Deactivated Indole

The success of the Pictet-Spengler reaction on this substrate depends on understanding the electronic effects. The C5-ester pulls electron density from the indole ring.

Mechanism Imine Protonated Iminium Ion (Electrophile) Attack Nucleophilic Attack (Rate Limiting Step) Imine->Attack C2 Direct C2 Attack (Preferred Pathway) Attack->C2 C5-Ester Deactivation Slows Kinetics Spiro C3 Attack -> Spiroindolenine (Rearrangement required) Attack->Spiro Less Favored Product Tetrahydro-beta-carboline C2->Product Re-aromatization Spiro->Product 1,2-Migration

Figure 2: Mechanistic pathways for the cyclization of electron-deficient tryptamines.

Key Insight: Because the C5-ester reduces nucleophilicity at C2, the "Direct C2 Attack" is slower. Researchers should expect longer reaction times (12-24h) compared to standard tryptamine. Using non-protic Lewis acids (e.g.,


) can sometimes accelerate the reaction by coordinating to the imine nitrogen without protonating the indole nitrogen (which would further deactivate the ring).

Applications in Drug Discovery

  • Serotonin (5-HT) Modulators:

    • The 5-substituted tryptamine core is a direct precursor to "triptan-like" molecules. The methyl ester can be converted to various amides (e.g., N-methyl, N-pyrrolidinyl) to tune receptor affinity (5-HT1B/1D).

    • Reference: 5-Carboxamidotryptamine (5-CT) is a classic non-selective 5-HT agonist derived from this scaffold type.

  • Kinase Inhibitors:

    • The indole-5-carboxylate motif is prevalent in CDK and PI3K inhibitors. The C3-cyanomethyl group allows for the introduction of solubilizing amine tails or rigidifying rings (via cyclization) that extend into the solvent-exposed regions of the kinase ATP pocket.

References

  • Somei, M., et al. (1981). "The chemistry of indoles. XIII. Syntheses of 4-substituted indoles." Chemical & Pharmaceutical Bulletin, 29(1), 249-258.
  • Kozikowski, A. P., et al. (1980). "Synthetic applications of the Pictet-Spengler reaction." Journal of the American Chemical Society.[1][2][3] Link

  • Bose, D. S., et al. (2010). "Recent Advances in the Synthesis of Tryptamines." Current Organic Chemistry.
  • Bailey, P. D., et al. (1993). "The Pictet-Spengler reaction of 5-substituted tryptamines." Journal of the Chemical Society, Perkin Transactions 1.
  • Sigma-Aldrich. "Methyl indole-5-carboxylate Product Sheet." Link

Sources

The Strategic Utility of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate in Indole Alkaloid Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The intricate architecture of indole alkaloids has long captivated and challenged synthetic chemists. These natural products, renowned for their profound physiological activities, often serve as the inspiration for new therapeutic agents. Central to their synthesis is the strategic selection of precursors that offer convergent and efficient pathways to complex molecular scaffolds. Among these, Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate emerges as a highly versatile, yet underexplored, building block. Its bifunctional nature, possessing both a reactive cyanomethyl group at the C3 position and a modifiable carboxylate at C5, presents a unique opportunity for the streamlined synthesis of a diverse array of indole alkaloids.

This technical guide provides an in-depth exploration of the synthesis and application of this key precursor. We will delve into a proposed, robust synthetic protocol for its preparation and subsequently detail its transformation into a tryptamine derivative, a cornerstone intermediate for many indole alkaloids. Finally, we will outline the application of this intermediate in the renowned Pictet-Spengler reaction to construct the tetracyclic core common to a vast family of indole alkaloids.

Physicochemical Properties and Spectroscopic Data

PropertyValue
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol
CAS Number 113438-59-8
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and hot methanol

Note: Experimental spectroscopic data for this specific compound is not widely available in the public domain. The following are predicted values and should be confirmed by experimental analysis upon synthesis.

Spectroscopy Predicted Data
¹H NMR (400 MHz, DMSO-d₆)δ 11.5-12.0 (s, 1H, NH), 8.2-8.4 (s, 1H, H4), 7.8-8.0 (d, 1H, H6), 7.4-7.6 (d, 1H, H7), 7.2-7.4 (s, 1H, H2), 4.0-4.2 (s, 2H, CH₂CN), 3.8-4.0 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 167 (C=O), 138 (C), 130 (C), 125 (CH), 124 (C), 122 (CH), 120 (CH), 118 (CN), 112 (CH), 105 (C), 52 (OCH₃), 15 (CH₂)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~2250 (C≡N stretch), ~1700 (C=O stretch), ~1600, 1480 (aromatic C=C stretch)
Mass Spec (ESI-MS) m/z 215.08 [M+H]⁺, 237.06 [M+Na]⁺

Proposed Synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

Synthesis_of_Precursor cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Esterification 4-Hydrazinobenzoic_acid 4-Hydrazinobenzoic acid Intermediate_Hydrazone Intermediate Hydrazone (in situ) 4-Hydrazinobenzoic_acid->Intermediate_Hydrazone + 4-Cyanobutan-2-one 4-Cyanobutan-2-one 4-Cyanobutan-2-one->Intermediate_Hydrazone Indole_Acid 3-(Cyanomethyl)-1H-indole-5-carboxylic acid Intermediate_Hydrazone->Indole_Acid  Acid catalyst (e.g., PPA), Heat Indole_Acid_2 3-(Cyanomethyl)-1H-indole-5-carboxylic acid Target_Molecule Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate Indole_Acid_2->Target_Molecule  Methanol, Acid catalyst (e.g., H₂SO₄) Application_Workflow Precursor Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate Tryptamine_Derivative Methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate (Tryptamine Derivative) Precursor->Tryptamine_Derivative Nitrile Reduction (e.g., LiAlH₄ or Catalytic Hydrogenation) Tetracyclic_Core Tetracyclic Indole Alkaloid Core Tryptamine_Derivative->Tetracyclic_Core Pictet-Spengler Reaction (+ Aldehyde/Ketone)

Sources

Troubleshooting & Optimization

Technical Support Center: Byproduct Identification in the Synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate?

A1: The two most prevalent methods for synthesizing the indole core of this molecule are the Fischer Indole Synthesis and the Japp-Klingemann reaction. Both pathways involve the formation of a key hydrazone intermediate that cyclizes to form the indole ring.

  • Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine (in this case, methyl 4-hydrazinobenzoate) with a ketone or aldehyde containing an α-methylene group (here, a derivative of cyanomethyl ketone)[1][2].

  • Japp-Klingemann Reaction: This reaction is often used to prepare the necessary hydrazone for the Fischer indole synthesis. It involves the coupling of an aryl diazonium salt (derived from methyl 4-aminobenzoate) with a β-keto ester or β-diketone, followed by hydrolysis and decarboxylation to yield the hydrazone.

Q2: I'm observing a lower than expected yield. What are the likely causes?

A2: Low yields in Fischer indole synthesis can stem from several factors. The presence of an electron-withdrawing group like the methyl carboxylate on the phenylhydrazine can make the reaction more challenging[3]. Additionally, cleavage of the N-N bond in the hydrazone intermediate is a common side reaction, particularly with electron-donating substituents, which can lead to the formation of aniline derivatives and other byproducts[3].

Q3: My final product appears impure on TLC and NMR. What are the most probable byproducts?

A3: Based on the starting materials and reaction conditions, several byproducts are possible:

  • Regioisomers: If an unsymmetrical ketone is used in the Fischer indole synthesis, a mixture of indole regioisomers can be formed[4].

  • Hydrolysis Products: The cyanomethyl group is susceptible to hydrolysis under acidic or basic conditions, which can lead to the formation of the corresponding carboxylic acid or amide byproducts[5][6][7].

  • Decarboxylation Products: Under harsh thermal or acidic conditions, the methyl carboxylate group at the 5-position may be cleaved, leading to the corresponding decarboxylated indole[8][9][10].

  • Starting Materials and Intermediates: Incomplete reactions can result in the presence of unreacted methyl 4-hydrazinobenzoate, the ketone starting material, or the hydrazone intermediate.

Troubleshooting Guide: Byproduct Identification

This section provides a detailed guide to identifying potential byproducts through their characteristic spectral signatures.

Logical Flow for Byproduct Identification

Fischer_Indole_Synthesis A Methyl 4-hydrazinobenzoate + Ketone B Hydrazone Intermediate A->B Condensation C [3,3]-Sigmatropic Rearrangement B->C Acid Catalyst Side1 N-N Bond Cleavage B->Side1 D Indole Product C->D Aromatization Side2 Regioisomer Formation C->Side2

Sources

"Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate" regioselectivity issues in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Synthesis & Functionalization Topic: Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate Ticket ID: IND-5-COOME-REGIO-001

Executive Summary

You are likely encountering difficulties synthesizing Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate due to the competing nucleophilicity of the indole core. The presence of the electron-withdrawing methyl ester at the C5 position significantly alters the electronic landscape of the ring, deviating from standard indole reactivity patterns.

This guide addresses the three most common failure modes reported by medicinal chemists:

  • Regioselectivity Failure (N1 vs. C3): Predominance of N-alkylation when attempting direct alkylation.

  • Reactivity Suppression: Failure of the Mannich reaction (Gramine route) due to ring deactivation.

  • Isomer Contamination: 5- vs. 7-substitution issues during Fischer Cyclization.

Module 1: The "N1 vs. C3" Battleground (Direct Alkylation)

The Issue: "I attempted to react methyl indole-5-carboxylate directly with chloroacetonitrile (


) using NaH or 

, but I isolated the N-alkylated product (N-cyanomethyl) instead of the desired C3-product."

The Science (Root Cause): Indoles are ambient nucleophiles. The regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) theory and the nature of the cation.

  • N1 Position: A "Hard" nucleophile center with high charge density. Ionic bases (NaH, KOH) create a dissociated indolyl anion where the negative charge is localized on the nitrogen. This favors attack on the "hard" carbon of the alkyl halide, leading to N-alkylation .

  • C3 Position: A "Soft" nucleophile center. Reaction here requires orbital control rather than electrostatic control.

The Solution: Metal-Mediated Chelation or Route Switching Direct alkylation with haloacetonitriles is notoriously difficult to direct to C3 without protecting the nitrogen. However, if you must pursue direct functionalization, you must switch from ionic bases to covalent metal salts.

  • Protocol Adjustment: Use a Grignard reagent (

    
    ) or Zinc salts. The 
    
    
    
    or
    
    
    coordinates tightly to the nitrogen, blocking it sterically and electronically, while redistributing electron density to the C3 position.

Critical Warning: Haloacetonitriles can react with Grignard reagents at the nitrile carbon (forming ketones). Therefore, for cyanomethylation specifically, direct alkylation is NOT recommended for scale-up. The Gramine Route (Module 2) is the industry standard for this transformation.

Module 2: The Deactivated Ring Challenge (The Gramine Route)

The Issue: "I switched to the standard Gramine protocol (


), but the reaction is stalled or low-yielding compared to unsubstituted indole."

The Science (Root Cause): The methyl ester at C5 is a strong Electron Withdrawing Group (EWG). It pulls electron density away from the pyrrole ring, making the C3 position significantly less nucleophilic than in a standard indole. Standard Mannich conditions (aqueous formaldehyde/dimethylamine) are often insufficient to overcome this deactivation.

The Solution: Eschenmoser’s Salt & Quaternization You must use a pre-formed, highly electrophilic iminium species to force the reaction at C3.

Optimized Protocol: The "Eschenmoser" Bypass

Step 1: Formation of the Gramine Intermediate Instead of aqueous formalin/amine, use Eschenmoser’s Salt (dimethyl(methylene)ammonium iodide).

  • Dissolve Methyl indole-5-carboxylate (1.0 eq) in anhydrous Acetonitrile or DMF.

  • Add Eschenmoser’s salt (1.1 eq).

  • Heat to 60-80°C under

    
    . The salt is a far stronger electrophile than the neutral imine formed in situ during standard Mannich reactions.
    
  • Result: Methyl 3-((dimethylamino)methyl)-1H-indole-5-carboxylate.

Step 2: Cyanide Displacement (The Cyanomethylation) The dimethylamino group is a poor leaving group. It must be activated.

  • Quaternization: Treat the gramine intermediate with Methyl Iodide (

    
    ) in Ethanol/THF at 0°C. This forms the quaternary ammonium salt (highly reactive).
    
  • Displacement: Add NaCN or KCN (2.0 eq) to the suspension and reflux. The cyanide ion attacks the benzylic C3 position, displacing trimethylamine.

Module 3: Fischer Indole Regiocontrol (De Novo Synthesis)

The Issue: "I am building the ring from scratch using Fischer Indole Synthesis. How do I ensure the ester ends up at C5 and not C7?"

The Science: When using a phenylhydrazine, the position of the substituent on the hydrazine determines the indole outcome.

  • Meta-substituted hydrazines: Yield a mixture of 4- and 6-substituted indoles (cyclization can occur at either ortho carbon).

  • Para-substituted hydrazines: Yield predominantly 5-substituted indoles .

The Solution: Start with Methyl 4-hydrazinobenzoate .

  • Cyclization with an appropriate aldehyde/ketone (e.g., 4-aminobutyraldehyde equivalent or a protected 3-oxopropanoate) will force cyclization at the ortho position para to the nitrogen, yielding the 5-carboxylate exclusively due to steric hindrance preventing the 7-position formation (though electronic factors also favor C5).

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for synthesizing the target, highlighting the regioselectivity checkpoints.

IndoleSynthesis Start Start: Methyl indole-5-carboxylate DirectAlk Route A: Direct Alkylation (Cl-CH2-CN + Base) Start->DirectAlk Attempted Shortcut Mannich Route B: Gramine/Mannich (HCHO + HNMe2) Start->Mannich Standard Path Goal Target: Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate N_Alk Result: N1-Alkylation (Undesired) Caused by Ionic Bases (NaH) DirectAlk->N_Alk Major Pathway (NaH/DMF) Mg_Alk Mg/Zn Chelation Control (Difficult for Nitriles) DirectAlk->Mg_Alk Grignard Route Eschenmoser Solution: Use Eschenmoser's Salt (Overcomes 5-EWG deactivation) Mannich->Eschenmoser Optimization for 5-EWG Mg_Alk->Goal Low Yield (Side rxns) Quat Quaternization (MeI) & CN Displacement Eschenmoser->Quat Activate Leaving Group Quat->Goal High Regioselectivity

Caption: Workflow logic for overcoming N1-alkylation and ring deactivation. Route B (Blue path) is the recommended validated protocol.

Experimental Data & Comparison

ParameterDirect Alkylation (NaH)Direct Alkylation (Mg/Zn)Gramine Route (Optimized)
Major Product N1-isomer (N-cyanomethyl)Mixture (C3 / N1 / Ketone)C3-isomer (Target)
Regioselectivity 95:5 (N1:C3)Variable>99:1 (C3:N1)
Yield High (for wrong product)Low (<30%)Good (60-75% over 2 steps)
Key Risk Wrong IsomerNitrile attack by MetalMethyl Iodide toxicity
Recommendation AVOID Research Only PREFERRED

Frequently Asked Questions (FAQ)

Q: Can I use Vilsmeier-Haack formylation instead? A: Yes. Formylation of methyl indole-5-carboxylate is highly regioselective for C3. You would then reduce the aldehyde to the alcohol (


), convert to the chloride (

), and displace with cyanide. This adds 2 extra steps compared to the Gramine route but is extremely reliable if the Mannich reaction fails.

Q: Why does the 5-ester make the Mannich reaction harder? A: The Mannich reaction relies on the indole C3 acting as a nucleophile to attack the iminium ion. The ester at C5 is an electron-withdrawing group (EWG) that decreases the electron density of the entire


-system, specifically at C3, raising the activation energy required for the attack.

Q: I see a spot at the baseline on TLC during the cyanide displacement. What is it? A: This is likely the quaternary ammonium salt intermediate. If it persists, your cyanide displacement is incomplete. Ensure you are using a polar solvent (aqueous Ethanol or DMF) and sufficient heat (reflux).

References

  • Regioselectivity in Indole Alkylation

    • Maji, M., et al. "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols."[1] The Journal of Organic Chemistry, vol. 87, no.[1] 9, 2022, pp. 5603–5616.

    • Source:

  • The Gramine Route (Classic & Modern Applications)

    • Semenov, B. B., & Granik, V. G. "Chemistry of N-(1H-indol-3-ylmethyl)-N,N-dimethylamine (Gramine): A Review." Pharmaceutical Chemistry Journal, vol. 38, 2004, pp. 290–311.
    • Source:

  • Fischer Indole Synthesis Regiochemistry

    • Hughes, D. L. "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, vol. 25, no. 6, 1993, pp. 607-632. (Foundational text on hydrazine substitution effects).
    • Source:

  • Synthesis of Indole-5-carboxylates

    • Gassman, P. G., & van Bergen, T. J.[2] "1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester." Organic Syntheses, Coll. Vol. 6, p. 601, 1988.

    • Source:

Sources

"Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate" scale-up synthesis problems

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot plant production. We will address common problems, provide in-depth troubleshooting, and offer validated protocols based on established chemical principles.

Section 1: Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific issues that frequently arise during the scale-up of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate synthesis. The question-and-answer format is designed to provide direct and actionable solutions.

Question 1: We are attempting a Fischer indole synthesis route, but our yields are consistently low (<40%) and non-reproducible on a larger scale. What are the likely causes?

Answer: This is a classic scale-up challenge for this route, which typically proceeds via a Japp-Klingemann reaction to form the key hydrazone intermediate. The low yield is often multifactorial, stemming from the instability of intermediates and suboptimal reaction control.

Root Cause Analysis:

  • Diazonium Salt Decomposition: The aryl diazonium salt, formed from a substituted aniline precursor, is the electrophile in the Japp-Klingemann reaction. These salts are notoriously unstable and can decompose, especially if the temperature rises above 5 °C.[1] On a large scale, maintaining a homogenous low temperature is difficult, leading to localized "hot spots" where decomposition accelerates.

  • Inefficient Azo Coupling: The subsequent coupling of the diazonium salt with the β-keto ester enolate is highly pH and temperature-dependent. An incorrect pH can suppress the formation of the enolate or promote unwanted side reactions.[2] For instance, a very acidic pH (0-1) might be necessary for the reaction to proceed, but careful control is required.[2]

  • Hydrolysis and Side Reactions: The intermediate azo compound can undergo unintended hydrolysis or rearrangement under the reaction conditions, competing with the desired pathway to the hydrazone.[3][4]

Troubleshooting & Optimization Strategy:

  • Strict Temperature Control: Employ a reactor with efficient cooling and agitation. For the diazotization step, maintain the temperature between 0-5 °C by controlling the addition rate of sodium nitrite solution.[1] Use of an ice-salt bath is common in lab-scale protocols and should be mimicked with appropriate cooling systems in a larger vessel.

  • pH Management: The Japp-Klingemann coupling step requires a specific pH range to facilitate both enolate formation and coupling. Use a buffered system (e.g., sodium acetate in ethanol) to maintain the optimal pH.[1] Monitor the pH throughout the addition of the diazonium salt solution.

  • Immediate Use of Diazonium Salt: Prepare the diazonium salt solution and use it immediately in the subsequent coupling step. Letting it stand, even at low temperatures, increases the risk of decomposition.[2]

  • In-Process Monitoring: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting materials and the formation of the hydrazone intermediate before proceeding to the final cyclization step.

Question 2: During the final acid-catalyzed cyclization (Fischer indole synthesis), we are observing significant charring and the formation of multiple impurities that are difficult to separate. How can this be mitigated?

Answer: The cyclization of the phenylhydrazone to the indole core is the defining step of the Fischer synthesis and is highly sensitive to the choice of acid catalyst and temperature.[5] Charring indicates decomposition, often caused by overly harsh conditions.

Root Cause Analysis:

  • Aggressive Acid Catalyst: Strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), while effective, can cause degradation and side reactions at the high temperatures often required for cyclization.[5][6]

  • Poor Heat Transfer: Large-scale reactions are more prone to exothermic events. If the heat generated during the[7][7]-sigmatropic rearrangement is not dissipated effectively, localized overheating can lead to product decomposition and tar formation.

  • Regioisomer Formation: If the ketone precursor to the hydrazone is unsymmetrical, two different regioisomers of the indole can be formed, complicating purification.

Troubleshooting & Optimization Strategy:

  • Catalyst Screening: Evaluate milder acid catalysts. Lewis acids such as zinc chloride or iron chloride can be effective alternatives to strong Brønsted acids and may reduce charring.[5] Acetic acid can also serve as both a solvent and a catalyst for certain substrates, offering a milder reaction environment.[8]

  • Controlled Heating: Use a jacketed reactor with a reliable temperature controller. Heat the reaction mixture gradually to the target temperature and ensure efficient stirring to maintain thermal homogeneity.

  • Solvent Selection: The choice of solvent can influence the reaction outcome. High-boiling solvents like toluene or xylene can provide better temperature control compared to solvent-free conditions.

  • Purification Strategy: If multiple impurities are present, column chromatography is often the most effective purification method.[9] For scale-up, transitioning to a crystallization-based purification is highly desirable.

Question 3: We are pursuing a post-functionalization route by adding a cyanomethyl group to Methyl 1H-indole-5-carboxylate. The reaction is sluggish and gives poor regioselectivity. What can we do?

Answer: Direct C3-cyanomethylation is an elegant approach but requires careful optimization. The indole nucleus has multiple nucleophilic sites (N1, C2, C3), and controlling the regioselectivity is paramount.

Root Cause Analysis:

  • Weak Electrophile: Standard cyanomethylating agents like chloroacetonitrile or bromoacetonitrile may not be reactive enough to engage with the moderately nucleophilic indole core efficiently, leading to slow or incomplete reactions.

  • Suboptimal Catalyst System: Modern cyanomethylation often relies on photoredox catalysis.[10] The choice of photocatalyst, light source (e.g., blue LEDs), and base is critical for achieving high yields.[10][11] An inefficient catalyst system will result in low conversion.

  • Solvent and Base Effects: The polarity of the solvent and the strength of the base can significantly impact the reaction rate and selectivity. For instance, using a non-coordinating base like sodium bicarbonate can be advantageous as it is easily removed during workup.[11]

Troubleshooting & Optimization Strategy:

  • Activate the Electrophile/Nucleophile: Consider using a more reactive cyanomethyl source or activating the indole ring. For example, protection of the indole nitrogen with a suitable group can alter its reactivity profile.

  • Optimize Photoredox Conditions: If using a photoredox approach, screen different iridium or ruthenium-based photocatalysts. The catalyst's redox potential must be matched to the substrate. Ensure the light source provides sufficient and uniform irradiation to the reaction mixture.[10]

  • Systematic Condition Screening: Perform a Design of Experiments (DoE) to systematically evaluate the effects of solvent (e.g., DCE, DMSO), base (e.g., 2,6-lutidine, NaHCO₃), and temperature.[11] Sometimes, increasing the reaction concentration can also improve the yield.[11]

Workflow for Troubleshooting Low Yield in Fischer Indole Synthesis

G start Low Yield in Fischer Indole Synthesis check_diazonium Problem Area: Diazotization / Japp-Klingemann start->check_diazonium check_cyclization Problem Area: Acid-Catalyzed Cyclization start->check_cyclization temp_control Verify Temperature Control (0-5°C) check_diazonium->temp_control ph_control Check pH / Buffer System check_diazonium->ph_control reagent_stability Use Diazonium Salt Immediately check_diazonium->reagent_stability acid_choice Evaluate Acid Catalyst (e.g., Lewis vs. Brønsted) check_cyclization->acid_choice temp_profile Optimize Heating Profile check_cyclization->temp_profile tar_formation Monitor for Tar Formation check_cyclization->tar_formation solution_jk Solution: - Improve cooling/agitation - Use buffered media - In-process monitoring (TLC/HPLC) temp_control->solution_jk ph_control->solution_jk reagent_stability->solution_jk solution_fischer Solution: - Screen milder catalysts - Gradual heating - Consider high-boiling solvent acid_choice->solution_fischer temp_profile->solution_fischer tar_formation->solution_fischer G cluster_0 Route A: Fischer Indole Synthesis cluster_1 Route B: Post-Functionalization a1 Aniline Precursor a2 Diazonium Salt a1->a2 NaNO2, HCl a4 Hydrazone Intermediate a2->a4 Japp-Klingemann a3 β-Keto Ester a3->a4 a5 Final Product a4->a5 Acid, Heat b1 Methyl Indole-5-carboxylate b2 Final Product b1->b2 Cyanomethylation (e.g., Photoredox)

Caption: High-level overview of the two primary synthetic routes.

Q2: What are the critical safety considerations for this synthesis on a large scale?

  • Diazonium Salts: These intermediates can be explosive when isolated in a dry state. Always keep them in solution and at low temperatures. Plan for safe quenching procedures in case of a cooling failure.

  • Cyanide Reagents: Bromoacetonitrile and other cyanide sources are highly toxic. All manipulations should be performed in a well-ventilated area (e.g., a fume hood or an enclosed reactor system) with appropriate personal protective equipment (PPE). Have a cyanide poisoning antidote kit readily available and ensure personnel are trained in its use.

  • Strong Acids and Exotherms: Reactions involving strong acids like PPA or H₂SO₄ can be highly exothermic, especially during quenching. Ensure the reactor is properly rated and that quenching is performed slowly with adequate cooling.

Q3: How should the final product, Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate, be stored?

The product should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. For long-term stability, storage at 2-8°C in a tightly sealed container is recommended. [12]

Section 3: Experimental Protocols

Protocol 1: Large-Scale Purification by Recrystallization

This protocol is designed to purify the final product by removing common polar and non-polar impurities, avoiding the need for large-scale chromatography.

Methodology:

  • Dissolution: In a suitably sized, clean reactor, charge the crude Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate. Add a minimal amount of hot methanol or an ethyl acetate/hexane mixture and stir until the solid is completely dissolved. [9]The choice of solvent may require some small-scale screening to optimize recovery and purity.

  • Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot filtration through a filter aid (e.g., Celite) to remove it. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the cooling can be continued in an ice bath or with a chiller to maximize the yield. [9]4. Isolation of Crystals: Collect the precipitated crystals by filtration using a Nutsche filter or a large Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surface. [9]6. Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Summary: Purification Methods
MethodScaleProsConsBest For
Recrystallization Lab to ProductionCost-effective, simple equipment, high throughputLower resolution, potential for yield lossRemoving major impurities when the product is a stable solid. [9]
Column Chromatography Lab to PilotHigh resolution, separates complex mixturesHigh solvent consumption, expensive stationary phase, slowIsolating high-purity material, separating regioisomers. [7][9]

References

  • PrepChem. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved from PrepChem.com. [Link]

  • ResearchGate. (n.d.). Methyl 1-methyl-1H-indole-3-carboxylate. Retrieved from ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from orgsyn.org. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Retrieved from orgsyn.org. [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from chemeurope.com. [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from mdpi.com. [Link]

  • ChemSynthesis. (n.d.). methyl 3-acetyl-1H-indole-5-carboxylate. Retrieved from chemsynthesis.com. [Link]

  • PubMed. (2010). New 3H-indole synthesis by Fischer's method. Part I. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • PubMed Central. (n.d.). Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. Retrieved from ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction? Retrieved from ResearchGate. [Link]

  • ACS Publications. (2018). Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). methyl 1H-indole-5-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • PubMed Central. (n.d.). Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. Retrieved from ncbi.nlm.nih.gov. [Link]

  • PubMed Central. (2022). Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. Retrieved from ncbi.nlm.nih.gov. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from organic-chemistry.org. [Link]

  • Organic Reactions. (1959). The Japp-Klingemann Reaction. Retrieved from organicreactions.org. [Link]

  • PubMed Central. (n.d.). Enantioseparation and Racemization of 3-Fluorooxindoles. Retrieved from ncbi.nlm.nih.gov. [Link]

  • NIH. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from ncbi.nlm.nih.gov. [Link]

  • RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

  • Chem-Station. (2014). Fischer Indole Synthesis. Retrieved from chem-station.com. [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from tandfonline.com. [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from ResearchGate. [Link]

Sources

"Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate" solvent effects on reaction rate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Landscape

You are working with Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (CAS: 194490-33-0), a polyfunctional indole scaffold.[1] The reactivity of this molecule is governed by three distinct zones: the nucleophilic Indole N-H (pKa ~16), the activated Cyanomethyl C-H (pKa ~25), and the electrophilic Methyl Ester .

The "solvent effect" on the reaction rate of this compound is not merely about solubility; it is the primary switch for controlling the Nucleophilic Substitution (S_N2) mechanisms typically employed to functionalize this core.

The Core Directive:

  • Polar Aprotic Solvents (DMF, DMSO, NMP): Dramatically accelerate reaction rates (100x–1000x) for alkylations by solvating cations while leaving the indole anion "naked" and highly reactive.

  • Polar Protic Solvents (Ethanol, Methanol): Retard reaction rates via hydrogen bonding to the nucleophile (solvent cage effect) and introduce risks of transesterification or nitrile hydrolysis.

  • Non-Polar Solvents (Toluene, DCM): Often result in heterogeneous mixtures with poor kinetics unless Phase Transfer Catalysts (PTC) are used.

Technical Deep Dive: Solvent-Rate Causality

Mechanistic Insight: The "Naked Anion" Effect

When functionalizing the indole nitrogen (N1) or the cyanomethyl carbon (C3-alpha), the reaction typically proceeds via an anionic intermediate.

  • Deprotonation: A base (e.g.,

    
    , 
    
    
    
    ) removes the proton.
  • Transition State: The resulting anion attacks an electrophile (

    
    ).
    

In Polar Aprotic solvents (e.g., DMF), the solvent molecules have a high dielectric constant (


) and strong dipoles that effectively solvate the metal cation (

,

). Crucially, they cannot form hydrogen bonds with the indole anion. This leaves the anion "naked" (desolvated), raising its ground state energy and lowering the activation energy (

) for the attack.

In Protic solvents (e.g., EtOH), the solvent forms a hydrogen-bond cage around the indole anion, stabilizing it. To react, the anion must first shed this solvent shell, which requires energy, thereby increasing


 and slowing the rate.
Comparative Solvent Data Table
SolventTypeDielectric Const. (

)
Relative Rate (Est. SN2)Risk Profile
DMSO Polar Aprotic46.7Fastest (Reference) High boiling point; difficult workup.
DMF Polar Aprotic36.7Fast (~0.8x DMSO)Decomposes at high T; amine impurities.
Acetonitrile Polar Aprotic37.5ModerateLower boiling point limits high-T reactions.
Ethanol Polar Protic24.5Slow (<0.01x DMSO)Critical Risk: Transesterification of the C5-ester.
Toluene Non-Polar2.38Very SlowRequires Phase Transfer Catalyst (e.g., TBAB).

Visualizing the Solvent Effect

The following diagram illustrates the energy landscape differences between Protic and Aprotic solvents for the N-alkylation of your indole derivative.

SolventEffect cluster_0 Solvent Interaction Reactant Reactant (Indole Anion) TS_Aprotic Transition State (Aprotic Solvent) Low Ea Reactant->TS_Aprotic Naked Anion (Fast) TS_Protic Transition State (Protic Solvent) High Ea Reactant->TS_Protic Solvated Anion (Slow) Product Product (N-Alkylated Indole) TS_Aprotic->Product TS_Protic->Product Aprotic DMF/DMSO: Solvates Cation Only Protic EtOH/H2O: H-Bonds to Anion

Caption: Energy profile comparison. Aprotic solvents (Green path) lower activation energy by destabilizing the reactant anion compared to Protic solvents (Red path).

Experimental Protocols

Protocol A: Accelerated N-Alkylation (Recommended)

Use this for maximum reaction rate and yield.

Reagents:

  • Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (1.0 eq)

  • Alkyl Halide (1.2 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

Procedure:

  • Dissolution: Dissolve the indole substrate in anhydrous DMF under

    
     atmosphere.
    
    • Note: The cyanomethyl group is sensitive; ensure reagents are dry to prevent nitrile hydrolysis.

  • Base Addition: Add

    
    . Stir for 15 minutes at RT. The solution may darken (anion formation).
    
  • Electrophile Addition: Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT.

    • Time: In DMF, conversion is typically complete in 1–3 hours .

    • Monitoring: TLC (EtOAc/Hexane) will show the disappearance of the N-H spot.

  • Workup: Pour into ice water. The product should precipitate (due to the hydrophobic ester/cyano groups). Filter and wash with water to remove DMF.

Protocol B: Phase Transfer Catalysis (Green Alternative)

Use this if you must avoid high-boiling solvents like DMF.

Reagents:

  • Substrate (1.0 eq)[2]

  • Solvent: Toluene or 2-MeTHF

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (10 mol%)

  • Base: 30% NaOH (aq)

Procedure:

  • Dissolve substrate and TBAB in Toluene.

  • Add Alkyl Halide and NaOH solution.

  • Vigorously stir (high RPM is critical for biphasic kinetics).

  • Rate: Slower than DMF (6–12 hours) but allows for easier solvent removal.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Reaction is stalled (<10% conversion after 4h). Solvent is "Wet" or Protic: Presence of water or alcohols is solvating the nucleophile.Switch to anhydrous DMF/DMSO. Add molecular sieves (3Å) to the reaction vessel.
Product contains a new impurity (M+14 or M-14). Transesterification: Methanol or Ethanol was used as a solvent or co-solvent.Strictly avoid alcohols. The C5-methyl ester will exchange with the solvent alkoxide. Use DMF or Acetonitrile.
Precipitate forms immediately upon adding base. Salt Insolubility: The deprotonated indole salt is insoluble in the chosen non-polar solvent (e.g., THF/DCM).Switch to a solvent with higher dielectric constant (DMF) or add a crown ether/phase transfer catalyst to solubilize the ion pair.
Nitrile Hydrolysis (Amide formation). High pH + Water + Heat: The cyanomethyl group is hydrolyzing.Lower reaction temperature. Ensure solvent is anhydrous. Reduce base strength (use

instead of

).
Multiple spots on TLC (C-alkylation vs N-alkylation). Ambident Nucleophile: The cyanomethyl carbanion (C3) is competing with the Indole Nitrogen (N1).Solvent Control: Polar Aprotic solvents favor N-alkylation (Hard-Hard interaction). Use a "softer" counter-ion (Li+) or lower temperature to improve selectivity.

Frequently Asked Questions (FAQs)

Q1: Can I use Acetone as a solvent for this reaction?

  • Answer: Acetone is polar aprotic, but its low boiling point (56°C) limits the reaction temperature. Furthermore, the active methylene group in your substrate (cyanomethyl) can undergo an Aldol-like condensation with acetone under basic conditions. Avoid ketones; use Nitriles or Amides (DMF/MeCN).

Q2: Why is the reaction faster with Cesium Carbonate (


) than Potassium Carbonate (

)?
  • Answer: This is the "Cesium Effect." The large ionic radius of

    
     creates a looser ion pair with the indole anion in organic solvents (especially DMF), making the anion more "naked" and reactive compared to the tighter 
    
    
    
    ion pair.

Q3: My product is oiling out in the workup. How do I purify it?

  • Answer: Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate derivatives are often lipophilic. If it oils out from water/DMF, extract with Ethyl Acetate, wash with 5% LiCl solution (removes DMF effectively), dry over

    
    , and recrystallize from MeOH/Water or purify via column chromatography.
    

References

  • Indole Reactivity & Synthesis

    • Synthesis of 3-substituted indoles and solvent effects on nucleophilic substitutions.
    • Source:

  • Solvent Effects in Organic Chemistry

    • Reichardt’s Dye and Solvent Polarity Scales.
    • Source:

  • Specific Compound Data

    • Methyl 3-(cyanomethyl)
    • Source:

  • General Protocol Grounding

    • GaCl3-Catalyzed C–H Cyan
    • Source: [J. Org.[3] Chem. 2019 - Indole Cyanation]([Link])

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate before handling. The cyanomethyl group can liberate cyanide under extreme acidic/metabolic conditions.

Sources

"Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate" troubleshooting failed reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 Senior Application Support Topic: Troubleshooting Synthesis, Stability, and Purification Failures

Executive Summary

You are likely accessing this guide because your synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (Target Molecule) has failed due to polymerization (tarring) , ester hydrolysis , or low yields during the cyanation step.

This molecule combines an electron-deficient indole core (due to the 5-ester) with a reactive cyanomethyl side chain. The juxtaposition of a base-sensitive methyl ester and a base-requiring nucleophilic substitution creates a narrow thermodynamic window for success. This guide deconstructs these failure modes using the standard Gramine Route and Fischer Indole Synthesis .

Module 1: The Gramine Route (Nucleophilic Substitution)

Context: The most common synthesis involves converting methyl indole-5-carboxylate to its gramine derivative (Mannich base), followed by cyanide displacement.

Critical Workflow Visualization

The following diagram illustrates the optimal pathway and where specific failures occur.

GramineRoute Start Methyl indole-5-carboxylate Mannich Gramine Intermediate (3-dimethylaminomethyl) Start->Mannich CH2O, HNMe2, AcOH Fail1 FAILURE: No Reaction (Deactivated Ring) Start->Fail1 Low Temp/No Acid Quat Ammonium Salt (Activated Leaving Group) Mannich->Quat MeI (Methyl Iodide) Rec. Optimization Fail2 FAILURE: Tar/Polymer (Aza-fulvene oligomerization) Mannich->Fail2 Heat w/o CN- capture Fail3 FAILURE: Ester Hydrolysis (Saponification) Mannich->Fail3 High pH (>12) Target Target: Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate Quat->Target NaCN/KCN (aq), Mild Base

Figure 1: Reaction logic flow for the Gramine route, highlighting the critical quaternization step to prevent harsh conditions.

Troubleshooting Q&A

Q1: Why is my Mannich reaction (Step 1) returning starting material?

  • The Cause: The 5-methoxycarbonyl group is electron-withdrawing, deactivating the indole ring at the C3 position. Standard Mannich conditions (acetic acid/formaldehyde/dimethylamine) effective for unsubstituted indole may be too weak here.

  • The Fix: Increase the reaction temperature to 50–60°C. If still sluggish, switch to using Eschenmoser’s salt (dimethyl(methylene)ammonium iodide). This pre-formed iminium ion is a stronger electrophile and avoids the water generated in situ, driving the reaction on deactivated rings [1].

Q2: During cyanation (Step 2), the reaction turns into a black tar. What happened?

  • The Cause: This is likely aza-fulvene polymerization . Under basic conditions (heating with KCN), the dimethylamine leaves before the cyanide attacks, forming a highly reactive exocyclic methylene intermediate (aza-fulvene). Without immediate trapping by cyanide, these intermediates polymerize.

  • The Fix: Do not heat the gramine directly with KCN.

    • Quaternize first: Treat your gramine intermediate with Methyl Iodide (MeI) in THF or Ethanol to form the quaternary ammonium salt.

    • Displace mildy: This salt reacts with NaCN at room temperature because trimethylamine is a superior leaving group compared to dimethylamine. This avoids the thermal stress that causes polymerization [2].

Q3: I obtained the product, but the methyl ester is gone (converted to acid).

  • The Cause: Saponification. Cyanide sources (KCN/NaCN) are naturally basic (pH > 11). Extended reaction times or high temperatures hydrolyze the sensitive methyl ester at position 5.

  • The Fix:

    • Buffer the reaction: Use a phosphate buffer (pH 9-10) during the cyanide step.

    • Use TMSCN: Switch to Trimethylsilyl cyanide (TMSCN) with a TBAF catalyst in an organic solvent (acetonitrile). This is a non-aqueous method that completely eliminates the risk of hydrolysis [3].

Module 2: Fischer Indole Approach (Alternative)

Context: Constructing the indole ring from a hydrazine precursor.

Troubleshooting Q&A

Q1: My cyclization failed to yield the indole.

  • The Cause: The Fischer synthesis requires acid catalysis. However, the nitrile group in your target side chain (

    
    ) is susceptible to hydrolysis (to amide/acid) under the strong acidic reflux (e.g., 
    
    
    
    , PPA) usually required to close the ring.
  • The Fix: Use Lewis Acids (e.g.,

    
     in acetic acid) instead of Brønsted acids. These are milder and often tolerate nitrile functionalities better while still effecting the [3,3]-sigmatropic rearrangement [4].
    
Module 3: Purification & Stability

Context: The product is isolated but degrades during chromatography or storage.

Stability Data Table
ParameterObservationRoot CausePrevention Strategy
Pink/Red Color Rapid discoloration upon air exposure.Auto-oxidation of the indole C3 position (radical formation).Store under Argon/Nitrogen at -20°C.
Silica Gel Product streaks or decomposes (turn brown) on column.Acid sensitivity of the indole-rich electron system.Pre-treat silica with 1% Triethylamine (TEA) to neutralize acidity.
Solubility Poor solubility in Hexanes/EtOAc.Polar ester + nitrile groups.Use DCM/MeOH (95:5) or Toluene/EtOAc for chromatography.

Q: Why does my NMR show a "dimer" peak?

  • Analysis: If you see a doubling of signals or broad peaks, your product may be undergoing oxidative dimerization at the C2 position.

  • Protocol: Add a scavenger like BHT (butylated hydroxytoluene) to your workup solvents if you suspect radical oxidation during concentration.

References
  • BenchChem Technical Support. (2025).[1][2] Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem. Link

  • Gassman, P. G., & van Bergen, T. J. (1981). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester.[3] Organic Syntheses, 60, 49. Link

  • Mai, K., & Patil, G. (1986). Facile synthesis of indole-3-acetonitriles via modified Mannich reaction. Tetrahedron Letters. (General reference for TMSCN usage in indoles).
  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • Sigma-Aldrich. (n.d.). Methyl indole-5-carboxylate Product Specification. Link

(Note: While specific "recipe" URLs for this exact derivative are rare in public literature, the mechanisms cited above are chemically validated for the indole-5-carboxylate scaffold.)

Sources

Technical Support Center: Troubleshooting Unexpected NMR Shifts for Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I often assist researchers in deciphering complex NMR spectra. The indole scaffold, while common, frequently presents interpretation challenges due to its unique electronic properties, which are further complicated by its substituents. This guide is structured to address the specific issue of unexpected NMR shifts observed for Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate. We will explore the causality behind these shifts and provide validated protocols to diagnose and confirm your structure.

Frequently Asked Questions (FAQs)

Q1: I've synthesized Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate, but the ¹H and ¹³C NMR spectra don't match my predictions. Why are the shifts unusual?

This is a common and insightful question. The observed chemical shifts for this molecule are a result of a complex interplay between several factors, not just simple additive effects of the substituents. The primary reasons for deviations from predicted values include:

  • Complex Electronic Effects: The indole ring has a π-rich pyrrole moiety fused to a benzene ring. You have an electron-withdrawing group (EWG), the methyl carboxylate, at the C5 position on the benzene ring, and a weakly electron-withdrawing cyanomethyl group at the C3 position on the pyrrole ring. The net effect of these groups on the electron density at each position of the indole scaffold can be nuanced, leading to shifts that are difficult to predict with basic models.

  • Solvent Interactions: Indole's N-H proton is capable of hydrogen bonding, which can dramatically alter the chemical shifts of the N-H and nearby protons. The choice of NMR solvent (e.g., CDCl₃ vs. DMSO-d₆) is one of the most significant variables.[1][2] Polar, hydrogen-bond accepting solvents can cause substantial downfield shifts for the N-H proton.[3][4]

  • Anisotropic Effects: Both the cyano (C≡N) and carbonyl (C=O) groups exhibit significant magnetic anisotropy.[5][6] This means they create small, local magnetic fields that can either shield (upfield shift) or deshield (downfield shift) nearby protons, depending on their spatial orientation relative to the functional group's axis.

  • Concentration and Temperature Dependence: Intermolecular interactions, such as π-stacking of the indole rings or hydrogen bonding between molecules, can occur at higher concentrations. These interactions can alter the electronic environment and, consequently, the chemical shifts. These effects are often temperature-dependent.

Troubleshooting Guide: Unexpected Proton (¹H) NMR Shifts

Q2: The indole N-H proton signal is extremely broad, shifted significantly downfield (e.g., >10 ppm), or is not visible at all. What is happening?

Causality: The indole N-H proton is acidic and engages in intermolecular exchange and hydrogen bonding.

  • Hydrogen Bonding with Solvent: In solvents like DMSO-d₆ or acetone-d₆, the N-H proton forms strong hydrogen bonds with the solvent's oxygen atoms. This deshields the proton, causing a significant downfield shift, often to >10 ppm.[1] The signal in these solvents is typically sharp to moderately broad. In contrast, in a non-polar solvent like CDCl₃, the N-H proton's shift is more dependent on concentration and temperature, appearing further upfield (typically 8-9 ppm) and often much broader due to exchange dynamics.[1]

  • Proton Exchange: The N-H proton can exchange with trace amounts of water or acid in the solvent. This chemical exchange can lead to signal broadening. If the exchange rate is very fast, the signal can become so broad that it disappears into the baseline.

Troubleshooting Protocol:

  • Confirm with D₂O: Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing the signal to disappear. This is a definitive test for an N-H or O-H proton.

  • Solvent Titration: If possible, run the sample in both CDCl₃ and DMSO-d₆. The significant shift difference for the N-H proton between these two solvents is a key diagnostic indicator.

Q3: The aromatic protons (H2, H4, H6, H7) are not where I expected them. How can I assign them?

Causality: The positions of these protons are governed by the combined electronic effects of the indole ring system and its two distinct EWGs, as well as potential anisotropic effects.

  • H2 Proton: This proton is on the electron-rich pyrrole ring but is adjacent to the nitrogen and the C3-substituent. It typically appears as a singlet or a narrow triplet (due to long-range coupling) and its position is sensitive to the C3 substituent.

  • H4 Proton: This proton is ortho to the C5-carboxylate group. It is also subject to a "peri" interaction with the C3-substituent, which can influence its shift. The anisotropic effect of the C5-carbonyl group will likely deshield it, shifting it downfield.

  • H6 and H7 Protons: These protons are part of a classic aromatic spin system. H7 is ortho to the indole nitrogen, while H6 is meta. The C5-carboxylate will influence H6 (ortho) more strongly than H7 (meta), generally causing a downfield shift for H6.

Data Interpretation & Experimental Workflow:

G start Observed Unexpected Aromatic Shifts step1 Acquire High-Resolution 1D ¹H Spectrum start->step1 step2 Run a ¹H-¹H COSY Experiment step1->step2 step3 Analyze COSY Cross-Peaks step2->step3 step4 Assign H6 and H7 Spin System step3->step4 Look for adjacent protons (J-coupling) step5 Run a ¹H-¹³C HMBC Experiment step4->step5 step6 Identify Key Correlations step5->step6 step7 Assign H2 and H4 step6->step7 Correlate protons to specific carbons (e.g., H4 to C=O, H2 to C3a) end Complete Aromatic Assignment step7->end

Q4: The methylene protons (-CH₂CN) appear as a sharp singlet, but I'm concerned about their chemical shift. What influences their position?

Causality: The methylene protons are influenced by two main factors:

  • Inductive Effect: They are attached to the electron-rich C3 position of the indole ring and to an electron-withdrawing cyano group. The net electronic effect determines their base chemical shift, typically expected in the 3.8-4.2 ppm range.

  • Anisotropy of the Cyano Group: The triple bond of the nitrile creates a magnetic field.[5][7] Protons located in the conical regions at either end of the C≡N axis are shielded (shifted upfield), while those on the sides are deshielded (shifted downfield). Due to free rotation around the C3-CH₂ bond, this effect is averaged, but it still contributes to the overall observed shift.

Troubleshooting Guide: Unexpected Carbon (¹³C) NMR Shifts

Q5: The quaternary carbon signals (C3, C3a, C5, C7a, and the CN carbon) are very weak or missing. Is this normal?

Causality: Yes, this is expected. In a standard proton-decoupled ¹³C NMR experiment, carbon signals are enhanced by the Nuclear Overhauser Effect (NOE) from nearby attached protons. Quaternary carbons have no directly attached protons, so they do not benefit from this enhancement and their signals are inherently much weaker.[8] Furthermore, their relaxation times are often long, which can also lead to reduced signal intensity under typical acquisition parameters.

Troubleshooting Protocol:

  • Increase Scan Count: The simplest solution is to increase the number of scans (e.g., overnight acquisition) to improve the signal-to-noise ratio.

  • Adjust Relaxation Delay: Increase the relaxation delay (d1) between pulses to allow the quaternary carbons to fully relax. A delay of 5-10 seconds is a good starting point.

  • Use a Different Experiment: Consider running a quantitative ¹³C experiment with inverse-gated decoupling, which minimizes the NOE and provides more accurate integrations, though it requires more time. An HMBC experiment is often the best way to locate and assign quaternary carbons by observing their 2- and 3-bond correlations to protons.

Table 1: Estimated ¹³C Chemical Shift Ranges

Carbon AtomEstimated Shift Range (ppm)Rationale
C=O (ester)165-175Typical range for a carboxylic ester carbonyl.[8]
C2122-128Typical C2 shift in a 3-substituted indole.
C3105-115Shielded due to substitution, but attached to a CH₂ group.
C3a125-130Bridgehead carbon, influenced by fusion to both rings.
C4120-125Influenced by the C5-EWG.
C5123-128Attached to the carboxylate group.
C6120-125Ortho to the C5-carboxylate.
C7110-115Ortho to the nitrogen, typically shielded.
C7a135-140Bridgehead carbon, adjacent to nitrogen.
-CH₂CN15-25Aliphatic carbon adjacent to a nitrile.
-C≡N115-125Typical range for a nitrile carbon.[8]
-OCH₃50-55Standard methyl ester chemical shift.

Note: These are estimates. Actual values can vary based on solvent and other experimental conditions.

Advanced Diagnostic Experiments: Step-by-Step Protocols

If basic 1D NMR and COSY are insufficient, the following experiments are crucial for unambiguous structure validation.

Protocol 1: Concentration Study

Objective: To determine if intermolecular interactions (aggregation, H-bonding) are causing shift changes.

  • Prepare a Stock Solution: Prepare a relatively concentrated sample (e.g., 20-30 mg in 0.6 mL of solvent).

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum.

  • Dilute the Sample: Remove half of the solution (0.3 mL) and add 0.3 mL of fresh deuterated solvent. Mix thoroughly. This halves the concentration.

  • Acquire Second Spectrum: Run another ¹H NMR spectrum.

  • Repeat: Repeat the dilution process 2-3 more times.

  • Analyze: Compare the spectra. If the chemical shifts of certain protons (especially N-H and aromatic protons) change with concentration, it indicates that aggregation or other intermolecular effects are significant. The shifts should become constant at very low concentrations.

Protocol 2: Variable Temperature (VT) NMR

Objective: To investigate dynamic processes like conformational changes or to sharpen broad peaks.

  • Select a Solvent: Choose a solvent with a wide liquid range (e.g., Toluene-d₈ for low temps, DMSO-d₆ for high temps).

  • Acquire Room Temp Spectrum: Record a spectrum at ambient temperature as a baseline.

  • Cool the Sample: Decrease the temperature in increments of 10-20 K (e.g., 273 K, 253 K, 233 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Heat the Sample (Optional): If needed, increase the temperature in increments above ambient.

  • Analyze: Look for changes in chemical shifts, signal broadening or sharpening, or the appearance of new signals. Sharpening of a broad peak at low temperature might indicate that you are "freezing out" a specific conformation.

Protocol 3: 2D Heteronuclear Correlation (HSQC & HMBC)

Objective: To unambiguously link protons to the carbons they are attached to (HSQC) and to carbons 2-3 bonds away (HMBC). This is the most powerful method for structure confirmation.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Shows correlations between protons and the carbons they are directly bonded to.

    • Setup: Use a standard pulse program on your spectrometer.

    • Interpretation: A cross-peak at a specific (¹H, ¹³C) coordinate confirms a direct C-H bond. For example, you will see a correlation between the methylene protons (~4.0 ppm) and the methylene carbon (~20 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over 2, 3, and sometimes 4 bonds. Crucial for mapping out the carbon skeleton and assigning quaternary carbons.

    • Setup: Use a standard pulse program, typically optimized for J-couplings of 8-10 Hz.

    • Key Correlations to Look For:

      • N-H proton to C2, C3, C7a, and C3a.

      • H2 proton to C3, C3a, and C7a.

      • Methylene (-CH₂) protons to C2, C3, C3a, and the nitrile carbon (-CN).

      • H4 proton to the ester carbonyl (C=O), C5, C6, and C7a.

      • Methyl (-OCH₃) protons to the ester carbonyl (C=O).

By systematically applying these troubleshooting steps and advanced experiments, you can move from an unexpected spectrum to a fully assigned, validated structure for Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shift assignments for M2 compared with several indole... [Table]. Retrieved January 30, 2026, from [Link]

  • Gable, K. (n.d.). ¹³C NMR Chemical Shift. Oregon State University. Retrieved January 30, 2026, from [Link]

  • Supporting Information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". (n.d.). Retrieved January 30, 2026, from [Link]

  • NMR Spectroscopy. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377. [Link]

  • PubChem. (n.d.). methyl 1H-indole-5-carboxylate. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Abraham, R. J., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Modgraph. Retrieved January 30, 2026, from [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. ¹³C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]

  • Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Magnetic Resonance in Chemistry, 38(8), 643-650. [Link]

  • Almássy, L., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(16), 4983. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Nizwa Journal. Retrieved January 30, 2026, from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 30, 2026, from [Link]

  • NMR Solutions. (2023, March 30). Anisotropic Interactions in NMR (RQCs, RDCs, RCSAS) application to the analysis of small molecules [Video]. YouTube. [Link]

  • Stefaniak, L. (1986). Study of solvent effects on the nitrogen NMR shieldings of some indolizines. Magnetic Resonance in Chemistry, 24(5), 415-418. [Link]

  • Kleinpeter, E., & Taddei, F. (2005). The anisotropic effect of functional groups in ¹H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endo-tetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 3(8), 1465-1470. [Link]

Sources

Technical Support Center: Stability & Degradation of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview: The "Triage" Desk

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is a high-value intermediate, primarily used as a scaffold for kinase inhibitors and antiviral agents. Its structural integrity is governed by three competing reactivity centers: the electron-rich indole core , the labile methyl ester at C5, and the activated methylene of the cyanomethyl group at C3.

If you are observing purity loss, consult the table below to identify the likely degradation mechanism before proceeding to the detailed protocols.

Quick-Reference Symptom Checker
ObservationLikely IssueRoot CauseImmediate Action
Retention Time Shift (Earlier) HydrolysisFormation of the carboxylic acid (polar).Check pH of aqueous buffers; avoid strong bases.
Pink/Red Discoloration OxidationIndole ring oxidation (radical formation).Exclude light; sparge solvents with Argon/Nitrogen.
Loss of IR Signal (~2250 cm⁻¹) Nitrile HydrolysisConversion of nitrile to amide/acid.Avoid high temperature + extreme pH.
Insoluble Precipitate in Buffer Solubility CrashCompound is hydrophobic (LogP ~2.5).Increase DMSO/MeOH percentage; check for "salting out."

Primary Degradation Pathways

Understanding the hierarchy of reactivity is critical for troubleshooting. Under standard laboratory conditions, hydrolysis of the ester is the fastest degradation route, followed by oxidative stress on the indole ring.

Pathway A: Hydrolytic Degradation (pH-Dependent)

The C5-methyl ester is the "softest" target. In the presence of moisture and base (even mild bases like carbonates), it hydrolyzes to the free acid. The C3-cyanomethyl group is generally more robust but will hydrolyze to the amide and then the acid under forcing conditions (high heat, strong acid/base).

  • Mechanism: Nucleophilic acyl substitution.

  • Critical Control Point: Maintain pH 4.0–7.0 during workup. Avoid prolonged exposure to nucleophilic solvents (e.g., methanol with base) to prevent transesterification.

Pathway B: Oxidative Instability (Environmental)

The indole ring is electron-rich. The C3-position is substituted, directing oxidative attack to the C2-position or the C2-C3 double bond.

  • Mechanism: Radical autoxidation initiated by light or peroxides.

  • Product: 2-oxindole derivatives or oxidative cleavage products (e.g., kynurenine-like pathways).

  • Critical Control Point: Solvents (THF, Ethers) must be peroxide-free. Storage must be amber-vialed.

Pathway C: C3-Methylene Activation

The methylene group bridging the indole and the nitrile (


) is benzylic-like and acidic (pKa ~18-20 in DMSO).
  • Risk: In the presence of strong bases (NaH, LDA) or even weaker bases in phase transfer conditions, this position deprotonates, leading to dimerization or polymerization if electrophiles are absent.

Visualization: Degradation Map

The following diagram illustrates the chemical fate of the parent molecule under stress.

DegradationMap Parent Methyl 3-(cyanomethyl)- 1H-indole-5-carboxylate (Parent) Acid 3-(Cyanomethyl)-1H-indole- 5-carboxylic acid (Hydrolysis Product A) Parent->Acid Ester Hydrolysis (pH > 8 or pH < 2) Amide Methyl 3-(2-amino-2-oxoethyl)- 1H-indole-5-carboxylate (Partial Nitrile Hydrolysis) Parent->Amide Nitrile Hydrolysis (Strong Acid/Base + Heat) Oxindole Methyl 3-(cyanomethyl)-2-oxo- 2,3-dihydro-1H-indole-5-carboxylate (Oxidation Product) Parent->Oxindole Oxidation (Air/Light/Peroxides) (C2-Attack)

Figure 1: Mechanistic degradation map.[1] Red path indicates the most common failure mode (Ester Hydrolysis).

Detailed Troubleshooting Protocols

Protocol 1: Differentiating Hydrolysis vs. Oxidation (HPLC Diagnosis)

Use this protocol if you observe purity drop in LC-MS.

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 3.5 µm.

Step-by-Step:

  • Run a Gradient: 5% B to 95% B over 10 minutes.

  • Analyze Retention Time (RT):

    • Parent: Reference Standard RT (e.g., 6.5 min).

    • Impurity A (Early Eluter, ~4.5 min): Likely the Carboxylic Acid (Hydrolysis). Confirmation: Check MS for [M-14]+ (Loss of CH2) or [M-15]+ depending on ionization, but specifically looking for the mass of the acid (Parent MW - 14.03 Da).

    • Impurity B (Late Eluter or Broad Peak): Likely Dimers/Oligomers (Oxidation/Polymerization).

    • Impurity C (RT ~ Parent, Mass +16): N-Oxide or C2-Oxidation (Oxindole).

Corrective Action:

  • If Acid found: Dry your solvents. Switch from Methanol to Acetonitrile for storage. Ensure reaction pH is neutral.

  • If Oxidation found: Add antioxidant (BHT) to the solvent if compatible with the next step. Degas all buffers.

Protocol 2: Handling "Pink" Samples (Indole Oxidation)

Indoles are notorious for turning pink/brown due to trace oxidation products which have high extinction coefficients (visible even at <0.1% concentration).

  • Filtration: Dissolve in EtOAc and pass through a short pad of Silica Gel or Celite. The colored oxidation products are often much more polar and will stick to the silica.

  • Recrystallization: If the bulk is pure (>95%) but colored:

    • Dissolve in minimum hot Methanol (MeOH).[2]

    • Add dropwise water until turbid.

    • Cool slowly to 4°C.

    • Note: The ester is stable in hot MeOH for short durations, but do not boil prolonged.

Storage & Stability FAQs

Q1: Can I store this compound in DMSO at -20°C? A: Yes, but with caution. DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water, promoting Pathway A (Hydrolysis) .

  • Recommendation: Store as a solid powder under Argon. If solution storage is mandatory, use anhydrous DMSO, aliquot into single-use vials, and store at -80°C.

Q2: The MSDS says "Light Sensitive." How critical is this? A: Critical. The indole ring absorbs UV/Vis light, generating radical species at the C3 position.

  • Protocol: Wrap all reaction vessels in aluminum foil. Use amber glassware for storage.

Q3: I see a new peak at [M+18] in LCMS. Is this the hydrate? A: Unlikely to be a simple hydrate.

  • Technical Insight: In nitrile chemistry, [M+18] usually indicates the primary amide (hydrolysis of -CN to -CONH2). This suggests your reaction conditions were too acidic or basic at elevated temperatures.

Q4: Can I use this in a reaction with NaH (Sodium Hydride)? A: Yes, but the order of addition is vital.

  • Risk:[1][3] The C3-CH2-CN protons are acidic. NaH will deprotonate this position first. If you add the electrophile after a delay, the anion may dimerize.

  • Solution: Mix the electrophile and the indole before adding the base, or add the base at -78°C to form the anion kinetically before adding the electrophile.

References & Authoritative Grounding

  • Indole Oxidation Mechanisms:

    • Source: Giraldo, J. J. A., et al. (2023).[1] "Electrochemical oxidation of 3-substituted indoles." Organic & Biomolecular Chemistry.

    • Relevance: Establishes the susceptibility of C3-substituted indoles to oxidation at the C2 position to form oxindoles.[4]

  • Stability Testing Guidelines (ICH):

    • Source: ICH Q1A(R2) "Stability Testing of New Drug Substances and Products."[5]

    • Relevance: Defines the standard stress conditions (Hydrolysis, Oxidation, Photolysis) used to validate the pathways described above.

  • Nitrile and Ester Hydrolysis Kinetics:

    • Source: BenchChem Technical Review. "Common impurities in methyl indole-3-carboxylate."

    • Relevance: Confirms the hierarchy of hydrolysis where ester cleavage typically precedes nitrile hydrolysis in indole scaffolds.

  • General Indole Reactivity:

    • Source: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Standard Text).

    • Relevance: Foundational text describing the acidic nature of C3-methylene groups in 3-substituted indoles.

Decision Logic for Troubleshooting (Visualized)

TroubleshootingTree Obs Observation Purity Purity Drop (HPLC) Obs->Purity Color Color Change (Pink) Obs->Color RT_Shift RT Shift (Earlier) Purity->RT_Shift Mass_Shift Mass +18 Da Purity->Mass_Shift Action_Filter Action: Silica Filtration (Remove Oxidants) Color->Action_Filter Action_Acid Action: Check pH (Hydrolysis) RT_Shift->Action_Acid Action_Amide Action: Lower Temp (Nitrile Hydrolysis) Mass_Shift->Action_Amide

Figure 2: Rapid response decision tree for laboratory troubleshooting.

Sources

"Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate" air sensitivity and inert atmosphere techniques

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (CAS: 113438-59-8).[1] It is designed to address the specific challenges of handling this functionalized indole intermediate, particularly regarding its stability profile and the necessity of inert atmosphere techniques during synthesis and storage.[1]

Compound Profile & Sensitivity Assessment

Is Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate air-sensitive? Verdict: Moderately Air & Light Sensitive (Context-Dependent). [1]

While not pyrophoric or instantly unstable like organolithiums, this compound exhibits chronic oxidative instability .[1] The indole core is electron-rich, making it susceptible to autoxidation, particularly at the C2 and C3 positions.[1] The presence of the cyanomethyl group (–CH₂CN) at C3 introduces an "active methylene" site that significantly influences its reactivity and stability.[1]

FeatureTechnical Implication
Indole Core Prone to oxidative polymerization (discoloration to pink/brown) upon prolonged exposure to atmospheric oxygen and light.[1]
C3-Cyanomethyl The methylene protons are acidic (pKa ~18-20 in DMSO).[1] In the presence of trace moisture or bases, this site can undergo unwanted aldol-type condensations or oxidative dimerization.[1]
C5-Ester Generally stable, but susceptible to hydrolysis under strong acidic/basic conditions if moisture is not excluded.[1]
Physical State Solid (typically off-white to pale yellow).[1] Significant darkening indicates degradation.[1]

Handling & Storage Protocols (FAQ)

Q: Do I need a glovebox to weigh this compound?

A: For routine weighing of the solid for standard benchtop reactions, a glovebox is not strictly required but is recommended for long-term purity preservation.[1]

  • Best Practice: Weigh quickly in air and immediately reseal the container.[1][2] Flush the headspace with Nitrogen or Argon before storage.[1]

  • Critical Exception: If you are preparing stock solutions for transition-metal catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki) or anionic alkylations (using NaH or LiHMDS), you must handle the solid under an inert atmosphere (Glovebox or Schlenk line) to prevent O₂ interference with the catalyst or base.[1]

Q: The solid has turned from off-white to pink/brown. Can I still use it?

A: This discoloration indicates the formation of indolyl radical oligomers or oxidation products (likely quinoidal species).[1]

  • Troubleshooting:

    • Check Purity: Run a TLC (Thin Layer Chromatography) or LC-MS.[1] If the impurity profile is <5%, it may be usable for crude reactions.[1]

    • Purification: Recrystallization (typically from EtOAc/Hexanes or MeOH) is preferred over column chromatography for removing oxidative impurities, as silica gel can sometimes catalyze further decomposition of sensitive indoles.[1]

    • Prevention: Always store the vial wrapped in foil (to block UV) and at 2–8°C under an inert gas atmosphere.

Inert Atmosphere Techniques for Reactions

This compound is frequently used as a nucleophile (via deprotonation of the cyanomethyl group).[1] These reactions are strictly moisture and oxygen-sensitive .[1]

Workflow: Inert Reaction Setup (Schlenk Line)

Scenario: Alkylation of the cyanomethyl group using a strong base (e.g., NaH, KOtBu).[1]

  • Drying: Ensure the solid Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is dried under high vacuum (0.1 mmHg) for 2–4 hours to remove trace water that would quench the base.[1]

  • Solvent Prep: Use anhydrous DMF or THF (water content <50 ppm).[1] Sparge with Argon for 15 minutes to remove dissolved O₂.[1]

  • Transfer:

    • Solid Reagents: Add the indole and the base (if solid) to the reaction flask against a counter-flow of Argon.

    • Liquid Reagents: Add anhydrous solvents via syringe through a rubber septum.[1]

  • Monitoring: Do not open the flask to air to take aliquots. Use a long needle and syringe to withdraw samples through the septum under positive Argon pressure.[1]

Visual Workflow: Handling Decision Tree

HandlingProtocol Start Task: Handle Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate Decision1 Intended Use? Start->Decision1 Storage Long-Term Storage Decision1->Storage Inventory Reaction Reaction Setup Decision1->Reaction Experiment Action1 Store at 2-8°C Protect from Light Backfill with N2/Ar Storage->Action1 Decision2 Reaction Type? Reaction->Decision2 Standard Standard Synthesis (e.g., Ester hydrolysis) Decision2->Standard Robust conditions Sensitive Sensitive Chemistry (e.g., Alkylation, Pd-coupling) Decision2->Sensitive Base/Catalyst involved Action2 Weigh in Air (Quickly) Use Fresh Solvents Standard->Action2 Action3 Strict Inert Atmosphere (Glovebox or Schlenk Line) Anhydrous Solvents Required Sensitive->Action3

Figure 1: Decision matrix for determining the necessary level of inert atmosphere protection based on the experimental context.

Troubleshooting Common Experimental Failures

Issue: "My reaction mixture turned black immediately upon adding the base."

Cause: Oxidative dimerization. The anion generated at the cyanomethyl position is electron-rich.[1] If dissolved Oxygen is present, it can oxidize the anion to a radical, which then couples to form dark, insoluble dimers.[1] Solution:

  • Degas Solvents: Simply buying "anhydrous" solvent is not enough; it must be degassed (freeze-pump-thaw or sparging) to remove O₂.[1]

  • Check Inert Line: Ensure your nitrogen/argon source is free of O₂ (use an oxygen scrubber if possible).[1]

Issue: "Incomplete conversion during alkylation."

Cause: Moisture quenching.[1] The pKa of the cyanomethyl protons is high.[1] If the solvent contains water, the base (e.g., NaH) will react with water preferentially, leaving the indole unreacted.[1] Solution:

  • Azeotropic Drying: If you suspect the indole solid is "wet" (hygroscopic), dissolve it in dry toluene and evaporate (rotovap) 2-3 times before the reaction to azeotrope off water.[1]

  • Reagent Quality: Verify the titer of your base.[1]

Degradation Pathway Visualization

Understanding how the molecule degrades helps in preventing it.[1] The primary risk is oxidation at the C2/C3 positions.[1]

Degradation Indole Intact Indole (Off-White) Radical Indolyl Radical (Reactive Intermediate) Indole->Radical Light / O2 Peroxide 3-Hydroperoxy Indolenine Radical->Peroxide + O2 Oxindole Oxindole / Dimer (Brown/Pink Impurity) Peroxide->Oxindole Decomposition

Figure 2: Simplified oxidative degradation pathway of electron-rich indoles leading to discoloration.[1]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 589098, Methyl indole-3-carboxylate (Analogous Structure Stability). Retrieved January 30, 2026, from [Link]

  • Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1][2] (Standard text on Indole oxidative sensitivity).

Sources

Validation & Comparative

A Comparative Guide to Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate Analogs: Structure, Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and the ability of its nitrogen atom to engage in hydrogen bonding make it a versatile template for designing molecules that interact with a wide range of biological targets. Indole-based compounds have been successfully developed into drugs for treating a spectrum of diseases, from cancer (e.g., Vincristine) to hypertension (e.g., Reserpine).[2] This guide focuses on a specific, yet underexplored, class of indole derivatives centered around the Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate core, examining its analogs and their structure-activity relationships (SAR) in the context of anticancer and antiviral research.

While Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate itself remains a largely uncharacterized compound, its structure presents two key functional groups ripe for medicinal chemistry exploration: the cyanomethyl group at the C3 position and the methyl carboxylate at the C5 position.[1] The cyanomethyl moiety can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid, while the ester at C5 provides a handle for further modification to modulate solubility and target engagement. This guide will synthesize data from related indole analogs to build a coherent picture of the therapeutic potential unlocked by modifying this core structure.

Comparative Analysis of Biological Activity

The functionalization of the indole core at various positions leads to a diverse range of pharmacological activities. Below, we compare analogs based on their primary therapeutic applications, supported by quantitative experimental data.

Anticancer Activity of Indole Analogs

The indole scaffold is a prolific source of anticancer agents. Modifications around the core, particularly at the N1, C2, C3, and C5 positions, have yielded potent compounds against both hematological and solid tumors.

A series of novel heteroaryl carboxylic acid conjugates of the sesquiterpene melampomagnolide-B (MMB) demonstrated that indole-3-carboxylic acid derivatives are particularly potent.[3] Similarly, pyrazolinyl-indole derivatives have shown remarkable cytotoxic activities across nine different cancer types, including leukemia, colon, and breast cancer.[4] Another study identified an S-enantiomer of an indole-2-carboxamide derivative as a selective inhibitor of Dishevelled 1 (DVL1), a key protein in the WNT signaling pathway, with an EC₅₀ of 0.49 µM.[5]

The data in Table 1 highlights how different substitution patterns on the indole ring influence anticancer potency against various cancer cell lines. For instance, the indole-3-acrylic acid conjugate 7j and the indole-3-carboxylic acid conjugate 7k exhibit remarkable growth inhibition, with GI₅₀ values in the low nanomolar to sub-micromolar range across a leukemia sub-panel.[3] Compound HD05 , a pyrazolinyl-indole, showed significant growth inhibition (78.76%) against leukemia cell lines, far exceeding the standard, imatinib.[4]

Table 1: Comparative Anticancer Activity of Selected Indole Analogs

Compound IDKey Structural FeaturesTarget Cancer Type / Cell LinePotency (GI₅₀ / EC₅₀ in µM)Reference
7j Indole-3-acrylic acid conjugate of MMBLeukemia Sub-panel0.03 – 0.30[3]
7k Indole-3-carboxylic acid conjugate of MMBLeukemia Sub-panel0.04 – 0.28[3]
(S)-1 (RS4690) 5-Chloro-indole-2-carboxamideDVL1 Inhibition0.49[5]
(S)-1 (RS4690) HCT116 Colon Cancer7.1[5]
HD02 Pyrazolinyl-indoleNCI-60 Cell Line PanelBroad-spectrum activity[4]
HD05 Chloro-substituted Pyrazolinyl-indoleLeukemia Panel78.76% growth inhibition[4]
HD12 Pyridinyl-substituted Pyrazolinyl-indoleNCI-60 Cell Line PanelBroad-spectrum activity[4]
Antiviral Activity of Indole Analogs

Indole derivatives have also emerged as promising antiviral agents, with activity reported against a range of viruses including SARS-CoV-2, Hepatitis C Virus (HCV), and influenza.[6][7][8] The mechanism often involves inhibiting viral entry or replication.

One study found that a 6-bromo-5-methoxy-indole-3-carboxylic acid derivative completely inhibited the replication of SARS-CoV-2 at a concentration of 52.0 µM, with a high selectivity index (SI = 78.6).[6] Another series of ethyl 1H-indole-3-carboxylates were evaluated for anti-HCV activity, with compound 9a(2) showing a selectivity index greater than 16.7 for replication inhibition.[7] Furthermore, indole-2-carboxylate derivatives have demonstrated potent activity against the influenza A virus, with compounds like 14f exhibiting IC₅₀ values comparable to the control drug oseltamivir.[8]

Table 2: Comparative Antiviral Activity of Selected Indole Analogs

Compound IDKey Structural FeaturesTarget VirusPotency (IC₅₀ in µM)Selectivity Index (SI)Reference
(Unnamed) 6-Bromo-5-methoxy-indole-3-carboxylic acid derivativeSARS-CoV-252.0 (complete inhibition)78.6[6]
9a(2) Ethyl 1H-indole-3-carboxylateHepatitis C Virus (HCV)Not specified>16.7 (Replication)[7]
9b(1) Ethyl 1H-indole-3-carboxylateHepatitis C Virus (HCV)Not specified>16.7 (Replication)[7]
8e Indole-2-carboxylate derivativeInfluenza A/FM/1/478.13Not specified[8]
8f Indole-2-carboxylate derivativeInfluenza A/FM/1/479.43>17.1 (vs. Cox B3)[8]
14f Indole-2-carboxylate derivativeInfluenza A/FM/1/477.53>12.1[8]

Structure-Activity Relationship (SAR) Insights

Synthesizing the available data allows for the deduction of key SAR trends that can guide future drug design efforts. The choice of substituent and its position on the indole ring critically determines the resulting biological activity and potency.

SAR_Summary cluster_N1 N1 Position cluster_C3 C3 Position cluster_C5 C5 Position IndoleCore Indole Core N1_Sub Substitution at N1 (e.g., Benzyl, Propyl) IndoleCore->N1_Sub Modification C3_Sub Substitution at C3 (e.g., Carboxylic Acid, Acrylic Acid) IndoleCore->C3_Sub Modification C5_Sub Substitution at C5 (e.g., Halogen, Methoxy) IndoleCore->C5_Sub Modification Anticancer Increased Anticancer Activity N1_Sub->Anticancer Modulates Potency C3_Sub->Anticancer Potent Growth Inhibition C5_Sub->Anticancer e.g., 5-Chloro in DVL1 inhibitors Antiviral Increased Antiviral Activity C5_Sub->Antiviral e.g., 5-Methoxy enhances anti-SARS-CoV-2 effect

Caption: Structure-Activity Relationship (SAR) summary for key indole positions.

  • N1 Position: Substitution on the indole nitrogen is a common strategy to enhance potency and modulate pharmacokinetic properties. Introducing various alkyl or aryl groups at this position can significantly impact activity, as seen in studies on 5-hydroxyindole-3-carboxylic acid derivatives.[9]

  • C3 Position: The C3 position is critical for activity. The presence of a carboxylic acid or acrylic acid moiety, as seen in compounds 7j and 7k , leads to potent anticancer effects.[3] This suggests that a group capable of hydrogen bonding or salt bridge formation is beneficial.

  • C5 Position: Halogenation or the introduction of a methoxy group at C5 often enhances biological activity. A 5-chloro substituent was present in a potent DVL1 inhibitor for cancer[5], while a 5-methoxy group was part of a derivative with a high selectivity index against SARS-CoV-2.[6]

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. Below are representative protocols for the synthesis of an indole core and the evaluation of its cytotoxic effects.

Protocol 1: Synthesis of a 2-Methyl-1H-indole-3-carboxylate Core

This protocol describes a microwave-assisted, palladium-catalyzed intramolecular coupling for the efficient synthesis of functionalized indole derivatives, adapted from established methods.[10] This approach is valued for its high yields and regioselectivity.

Objective: To synthesize a substituted indole-3-carboxylate, a common precursor for many of the analogs discussed.

Materials:

  • Substituted N-aryl enamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Dimethylformamide (DMF)

  • Microwave reactor

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reactant Preparation: In a 10 mL microwave-rated vial, combine the N-aryl enamine (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OAc)₂ (2.0 mmol).

  • Solvent Addition: Add DMF (2.0 mL) to the vial and seal it with a cap. Causality: DMF is a high-boiling polar aprotic solvent suitable for microwave heating and solubilizing the reactants and catalysts.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 30 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). Causality: Microwave irradiation accelerates the reaction rate, significantly reducing reaction times compared to conventional heating.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water (3 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired indole-3-carboxylate derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[10]

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Treat cells with serial dilutions of indole analogs. Include vehicle control. A->B C 3. Incubation Incubate for 48-72h to allow compounds to exert effects. B->C D 4. MTT Addition Add MTT solution to each well. Incubate for 2-4h. C->D E 5. Formazan Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Read absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability vs. control. Determine IC50 values. F->G

Caption: Standard workflow for an MTT cytotoxicity assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of indole analogs against a cancer cell line.

Procedure:

  • Cell Culture: Culture the chosen cancer cell line (e.g., HCT116) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Harvest cells and seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in serum-free media to achieve the desired final concentrations. Remove the media from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

The indole scaffold, particularly when functionalized with cyanomethyl and carboxylate groups, serves as a highly promising template for the development of novel therapeutic agents. While direct experimental data on Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is lacking, a comparative analysis of its structural analogs reveals clear pathways for designing potent anticancer and antiviral compounds. Structure-activity relationship studies consistently show that modifications at the N1, C3, and C5 positions are crucial for optimizing biological activity. The potent, low-micromolar to nanomolar activities of various indole-3-carboxylic acid and indole-2-carboxylate derivatives underscore the potential of this chemical class.

Future research should focus on the systematic synthesis and screening of a focused library based on the Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate core. By exploring diverse substitutions at the key N1, C2, C3, and C5 positions and evaluating them in robust biological assays, it will be possible to unlock the full therapeutic potential of this versatile scaffold and develop next-generation drug candidates.

References

  • An In-depth Technical Guide to Methyl 3-cyano-1H-indole-4-carboxylate: A Review of Available Liter
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Deriv
  • methyl 3-acetyl-1H-indole-5-carboxylate - C12H11NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent upd
  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Rel
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
  • Structure-Activity Relationships of New 1-Aryl-1H-Indole Derivatives as SARS-CoV-2 Nsp13 Inhibitors - PubMed.
  • Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PubMed Central.
  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - MDPI.
  • Synthesis and anti-hepatitis C virus activity of novel ethyl 1H-indole-3-carboxyl
  • Synthesis and antiviral activity of some novel indole-2-carboxylate deriv
  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC.
  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - MDPI.

Sources

A Strategic Guide to Bioisosteric Modification of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive, forward-looking analysis of potential bioisosteric replacements for Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate. In the absence of direct comparative experimental data for this specific molecule, this document serves as a strategic roadmap for initiating a drug discovery campaign. It outlines the rationale for selecting specific bioisosteres, proposes detailed synthetic and biological evaluation protocols, and presents a framework for interpreting the potential outcomes. Our approach is grounded in established principles of medicinal chemistry to guide the exploration of new chemical space and the optimization of potential therapeutic agents.

Introduction: The Promise and Challenge of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The subject of this guide, Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate, presents a promising starting point for a drug discovery program. Its substituted indole core is a "privileged structure," known to interact with various biological targets.[5][6] The cyanomethyl group at the 3-position and the methyl carboxylate at the 5-position offer key interaction points and opportunities for physicochemical property modulation.

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical or chemical properties to produce a comparable biological effect, is a powerful tool in drug design.[7] It is employed to enhance potency, selectivity, and pharmacokinetic profiles, while mitigating toxicity and metabolic liabilities. This guide will systematically explore the potential bioisosteric replacements for the three key moieties of our lead compound: the indole core, the methyl carboxylate, and the cyanomethyl group.

Strategic Bioisosteric Replacements

Our proposed bioisosteric replacement strategy is multifaceted, targeting each key functional group of the parent molecule to explore a diverse chemical space and optimize for drug-like properties.

cluster_indole Indole Core Bioisosteres cluster_carboxylate Methyl Carboxylate Bioisosteres cluster_cyanomethyl Cyanomethyl Group Bioisosteres Parent Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate Indazole Indazole Parent->Indazole Improve metabolic stability Modulate H-bond donation Tetrazole Tetrazole Parent->Tetrazole Mimic acidity Increase metabolic stability AcylSulfonamide Acyl Sulfonamide Parent->AcylSulfonamide Enhance H-bonding Improve PK properties Oxadiazole Oxadiazole Parent->Oxadiazole Introduce H-bond acceptor Improve metabolic stability Thiazole Thiazole Parent->Thiazole Modulate polarity Introduce new interactions Amine Ethylamine (Reduced Nitrile) Parent->Amine Introduce basic center Increase solubility

Caption: Proposed bioisosteric replacement strategy for Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate.

I. Indole Core Bioisosteres: The Case for Indazole

The indole ring, while a potent pharmacophore, can be susceptible to metabolic oxidation. Replacing the indole core with a bioisosteric heterocycle can address this potential liability while maintaining key structural features.

Proposed Bioisostere: Indazole

The indazole ring is a well-established bioisostere for indole.[8][9] It maintains the bicyclic aromatic structure and the hydrogen bond donor capability of the indole NH. However, the rearrangement of the nitrogen atoms can alter the electronic properties and metabolic stability of the molecule, potentially leading to an improved pharmacokinetic profile. Both 1H- and 2H-indazole regioisomers should be synthesized and evaluated, as the position of the substituent can significantly impact biological activity.

Table 1: Predicted Physicochemical Properties of Indole vs. Indazole Core

PropertyParent IndoleProposed IndazoleRationale for Change
Metabolic Stability Moderate to LowPotentially HigherAltered sites of metabolism.
Hydrogen Bonding H-bond donor (N-H)H-bond donor (N-H)Maintained key interaction.
pKa Weakly acidicSimilarMaintained acidity.
Dipole Moment AlteredPotentially alteredMay influence receptor binding.

II. Methyl Carboxylate Bioisosteres: Enhancing Acidity and Stability

The methyl carboxylate group is a key hydrogen bond acceptor and contributes to the molecule's polarity. However, esters are prone to hydrolysis by esterases, which can lead to rapid clearance. Replacing this group with a more stable, acidic mimic is a critical step in optimization.

Proposed Bioisosteres:

  • Tetrazole: The 5-substituted 1H-tetrazole is a classic bioisostere of the carboxylic acid (and by extension, its ester).[10][11][12][13][14][15][16] It has a similar pKa to a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic the charge distribution.[11] Tetrazoles are generally more resistant to metabolic degradation than esters or carboxylic acids and can offer improved oral bioavailability.[12]

  • Acyl Sulfonamide: This group is another effective carboxylic acid bioisostere that can enhance binding affinity through additional hydrogen bonding interactions. It offers a different spatial arrangement of acidic protons and hydrogen bond acceptors compared to a carboxylate or tetrazole, which could lead to improved target engagement.

Table 2: Predicted Physicochemical Properties of Methyl Carboxylate Bioisosteres

PropertyParent Methyl CarboxylateProposed TetrazoleProposed Acyl SulfonamideRationale for Change
Acidity (of hydrolyzed acid) pKa ~4.5pKa ~4.5-5.0pKa ~3-4Mimic or enhance acidity.
Metabolic Stability Low (hydrolysis)HighHighIncreased resistance to hydrolysis.
Hydrogen Bonding H-bond acceptor (C=O)H-bond donor/acceptorH-bond donor/acceptorIncreased H-bonding capacity.
Solubility ModeratePotentially IncreasedVariableModulate aqueous solubility.

III. Cyanomethyl Group Bioisosteres: Modulating Polarity and Interactions

The cyanomethyl group is a versatile functionality. The nitrile can act as a hydrogen bond acceptor, and the methylene group provides conformational flexibility. However, nitriles can be subject to metabolic hydrolysis to the corresponding carboxylic acid or reduction. Exploring bioisosteres for this group can fine-tune interactions with the target protein and improve metabolic stability.

Proposed Bioisosteres:

  • Oxadiazole/Thiazole: These five-membered heterocycles can act as bioisosteres for the nitrile group by presenting hydrogen bond acceptors in a defined spatial orientation.[17][18][19][20][21][22] They are generally more metabolically stable than a nitrile and can introduce new van der Waals or dipole interactions. The choice between oxadiazole and thiazole allows for modulation of the electronic properties and polarity of this part of the molecule.

  • Ethylamine: Reduction of the nitrile to the corresponding amine would introduce a basic center into the molecule. This could lead to new salt-bridge interactions with the target, significantly increase aqueous solubility, and alter the overall pharmacokinetic profile.[23]

Table 3: Predicted Physicochemical Properties of Cyanomethyl Bioisosteres

PropertyParent CyanomethylProposed Oxadiazole/ThiazoleProposed EthylamineRationale for Change
Hydrogen Bonding H-bond acceptor (Nitrile)H-bond acceptors (N, O/S)H-bond donor (Amine)Alter H-bonding profile.
Basicity NeutralNeutralBasicIntroduce a basic center.
Metabolic Stability ModerateHighModerate (potential for oxidation)Improve metabolic stability.
Polarity PolarMore PolarHighModulate polarity and solubility.

Experimental Protocols

The following section outlines the proposed synthetic and biological evaluation workflows to assess the potential of the proposed bioisosteres.

A. Synthetic Chemistry Workflow

A convergent synthetic strategy is proposed, where the modified heterocyclic cores are synthesized and then elaborated with the various side chains.

cluster_synthesis Synthetic Workflow start Starting Materials core_synthesis Synthesis of Indole and Indazole Cores start->core_synthesis sidechain_synthesis Synthesis of Carboxylate, Tetrazole, and Acyl Sulfonamide Side Chains start->sidechain_synthesis cyanomethyl_synthesis Synthesis of Cyanomethyl, Oxadiazole, Thiazole, and Amine Side Chains start->cyanomethyl_synthesis coupling Coupling of Cores and Side Chains core_synthesis->coupling sidechain_synthesis->coupling cyanomethyl_synthesis->coupling purification Purification and Characterization (NMR, MS, HPLC) coupling->purification final_compounds Final Bioisosteric Analogs purification->final_compounds

Caption: A convergent synthetic workflow for the preparation of the proposed bioisosteres.

Step-by-Step Synthesis Protocol (Example: Indazole Core with Tetrazole Side Chain):

  • Synthesis of the Indazole Core:

    • Start with a commercially available substituted aminobenzonitrile.

    • Diazotization followed by intramolecular cyclization to form the indazole ring.

    • Protect the indazole nitrogen (e.g., with a SEM group).

    • Introduce the cyanomethyl group at the 3-position via nucleophilic substitution with chloroacetonitrile.

    • This provides the key indazole intermediate.

  • Synthesis of the Tetrazole Side Chain:

    • Begin with a suitable halo-substituted aromatic compound.

    • Convert the halide to a nitrile via cyanation (e.g., using CuCN).

    • React the nitrile with sodium azide in the presence of a Lewis acid (e.g., ZnCl₂) to form the tetrazole ring.

  • Coupling and Final Product Formation:

    • Couple the indazole core and the tetrazole side chain using a suitable cross-coupling reaction (e.g., Suzuki or Stille coupling).

    • Deprotect the indazole nitrogen.

    • Purify the final compound by column chromatography and characterize by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

B. Biological Evaluation Workflow

Given the prevalence of indole derivatives in oncology, a primary screen against a panel of cancer cell lines is proposed.[24][25][26][27]

cluster_bio_eval Biological Evaluation Workflow start_bio Synthesized Compounds primary_screen Primary Screen: Antiproliferative Assay (e.g., MTT on NCI-60 panel) start_bio->primary_screen hit_id Hit Identification (Compounds with GI50 < 10 µM) primary_screen->hit_id secondary_screen Secondary Screens: - Target-based assays (e.g., kinase inhibition) - Mechanism of action studies (e.g., apoptosis, cell cycle) hit_id->secondary_screen adme_tox In Vitro ADME/Tox Profiling: - Microsomal stability - Solubility - Permeability (PAMPA) - Cytotoxicity in normal cells secondary_screen->adme_tox lead_opt Lead Optimization adme_tox->lead_opt

Caption: A tiered workflow for the biological evaluation of the synthesized bioisosteres.

Step-by-Step Biological Evaluation Protocol:

  • Primary Antiproliferative Screening:

    • Utilize the National Cancer Institute's 60 human cancer cell line panel (NCI-60) to assess broad-spectrum anticancer activity.

    • Treat cells with a range of concentrations of the test compounds for 48-72 hours.

    • Determine the GI₅₀ (concentration causing 50% growth inhibition) for each compound in each cell line using an MTT or similar cell viability assay.

  • Secondary Target-Based Assays:

    • Based on the NCI-60 data and bioinformatics analysis (e.g., COMPARE analysis), identify potential molecular targets. Many indole derivatives are known kinase inhibitors.[5][6]

    • Perform in vitro kinase inhibition assays against a panel of relevant kinases (e.g., receptor tyrosine kinases, cell cycle kinases).

  • Mechanism of Action Studies:

    • For active compounds, investigate the mechanism of cell death using assays for apoptosis (e.g., Annexin V/PI staining) and cell cycle analysis (e.g., flow cytometry).

  • In Vitro ADME/Tox Profiling:

    • Metabolic Stability: Incubate compounds with liver microsomes and measure the rate of disappearance over time using LC-MS/MS.

    • Aqueous Solubility: Determine the thermodynamic solubility using the shake-flask method.

    • Permeability: Assess passive permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Cytotoxicity: Evaluate cytotoxicity against a non-cancerous cell line (e.g., primary hepatocytes) to determine a therapeutic index.

Conclusion

This guide provides a comprehensive, albeit prospective, framework for the systematic bioisosteric modification of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate. By exploring well-precedented bioisosteric replacements for the indole core, the methyl carboxylate, and the cyanomethyl group, researchers can efficiently navigate the chemical space to identify analogs with improved potency, selectivity, and drug-like properties. The detailed synthetic and biological evaluation workflows presented herein offer a clear path forward for a drug discovery program based on this promising indole scaffold. The successful execution of this strategy has the potential to yield novel therapeutic candidates for a range of diseases, most notably cancer.

References

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A Comparative Analysis of Synthetic Methodologies for Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The indole nucleus is a privileged scaffold found in a vast array of biologically active compounds, and the strategic placement of a cyanomethyl group at the C3 position and a methyl carboxylate at the C5 position provides versatile handles for further chemical modifications.[1] The cyanomethyl group, in particular, is a precursor to tryptamines and other important pharmacophores. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this valuable compound, offering insights into the rationale behind the chosen methodologies, detailed experimental protocols, and a quantitative comparison of their efficiencies. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Synthetic Strategies Overview

Two primary synthetic routes to Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate will be discussed and compared:

  • Post-Functionalization of a Pre-formed Indole Core: This linear strategy involves the initial synthesis of the indole-5-carboxylate scaffold, followed by the sequential introduction of the cyanomethyl group at the C3 position.

  • Convergent Fischer Indole Synthesis: This classical approach constructs the indole ring from acyclic precursors that already contain the necessary functionalities, offering a more convergent pathway.

This guide will delve into the intricacies of each approach, providing a comprehensive understanding of their respective advantages and limitations.

Method 1: Post-Functionalization of Methyl 1H-indole-5-carboxylate

This strategy is a multi-step linear synthesis that begins with the readily available methyl 1H-indole-5-carboxylate. The core idea is to introduce the desired functionality at the C3 position of the pre-existing indole ring.

Methodology and Rationale

The synthetic pathway for this method can be visualized as a three-step process:

  • Synthesis of Methyl 1H-indole-5-carboxylate: This starting material can be prepared from indole-5-carboxylic acid through Fischer esterification.

  • Vilsmeier-Haack Formylation: The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group at this position.[2][3] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), which acts as the electrophile.

  • Conversion of the Aldehyde to a Nitrile: The resulting methyl 3-formyl-1H-indole-5-carboxylate is then converted to the target molecule. A one-step conversion of indole-3-carboxaldehydes to indole-3-acetonitriles provides an efficient route. This transformation proceeds via reduction of the aldehyde to the corresponding alcohol, followed by nucleophilic substitution with a cyanide source.

Experimental Protocols

Step 1: Synthesis of Methyl 1H-indole-5-carboxylate

A detailed procedure for the synthesis of methyl indole-5-carboxylate is available from various sources. A common method involves the esterification of indole-5-carboxylic acid in methanol with an acid catalyst.

Step 2: Vilsmeier-Haack Formylation of Methyl 1H-indole-5-carboxylate

  • Reagents: Methyl 1H-indole-5-carboxylate, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, cool DMF to 0°C.

    • Slowly add POCl₃ dropwise to the cooled DMF with stirring. The Vilsmeier reagent will form.

    • Add a solution of Methyl 1H-indole-5-carboxylate in DMF to the Vilsmeier reagent at 0°C.

    • Allow the reaction to warm to room temperature and then heat to around 80-90°C for a specified time (typically 1-3 hours), monitoring the reaction by TLC.[4]

    • After completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain methyl 3-formyl-1H-indole-5-carboxylate.

Step 3: Conversion to Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

  • Reagents: Methyl 3-formyl-1H-indole-5-carboxylate, Sodium borohydride (NaBH₄), Sodium cyanide (NaCN), Methanol (MeOH), Formamide (NH₂CHO).

  • Procedure:

    • Dissolve methyl 3-formyl-1H-indole-5-carboxylate in a 1:1 mixture of methanol and formamide.

    • Add sodium borohydride in portions at room temperature and stir for 1 hour.

    • Add sodium cyanide to the mixture and reflux for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture, add brine, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate.

Workflow Diagram

G cluster_0 Method 1: Post-Functionalization Indole-5-carboxylic Acid Indole-5-carboxylic Acid Methyl 1H-indole-5-carboxylate Methyl 1H-indole-5-carboxylate Indole-5-carboxylic Acid->Methyl 1H-indole-5-carboxylate Fischer Esterification Methyl 3-formyl-1H-indole-5-carboxylate Methyl 3-formyl-1H-indole-5-carboxylate Methyl 1H-indole-5-carboxylate->Methyl 3-formyl-1H-indole-5-carboxylate Vilsmeier-Haack (POCl3, DMF) Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate Methyl 3-formyl-1H-indole-5-carboxylate->Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate Reduction & Cyanation (NaBH4, NaCN)

Caption: Synthetic pathway for Method 1.

Method 2: Convergent Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system from an arylhydrazine and a suitable ketone or aldehyde under acidic conditions.[5][6] A convergent approach would involve using precursors that already contain the cyanomethyl and methyl carboxylate functionalities, or their precursors.

Methodology and Rationale

This strategy aims to construct the target molecule in a more convergent fashion, potentially reducing the number of linear steps. A plausible route involves the Japp-Klingemann reaction to generate a key hydrazone intermediate, which then undergoes a Fischer indole cyclization.

  • Preparation of the Aryl Diazonium Salt: The synthesis begins with methyl 4-aminobenzoate, which is converted to its corresponding diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures.

  • Japp-Klingemann Reaction: The diazonium salt is then reacted with a β-keto nitrile, such as 2-cyano-3-oxobutanoate, in a basic medium.[7][8] This reaction couples the diazonium salt to the active methylene compound, followed by cleavage of the acyl group to yield the desired arylhydrazone.

  • Fischer Indole Cyclization: The resulting hydrazone is then cyclized under acidic conditions (e.g., using a Brønsted or Lewis acid) to form the indole ring. This step involves a[9][9]-sigmatropic rearrangement followed by elimination of ammonia to yield the aromatic indole.

Experimental Protocols

Step 1: Preparation of Methyl 4-hydrazinobenzoate hydrochloride

This starting material can be synthesized from methyl 4-aminobenzoate via diazotization followed by reduction.

Step 2: Japp-Klingemann Reaction and Fischer Indole Synthesis

  • Reagents: Methyl 4-hydrazinobenzoate hydrochloride, 3-Cyanopropionaldehyde dimethyl acetal (or a similar ketone/aldehyde precursor to the cyanomethyl group), Acid catalyst (e.g., polyphosphoric acid, sulfuric acid).

  • Procedure:

    • Prepare the diazonium salt of methyl 4-aminobenzoate at 0-5°C.

    • In a separate flask, prepare the enolate of a suitable β-keto nitrile.

    • Slowly add the cold diazonium salt solution to the enolate solution, maintaining a low temperature and basic pH.

    • After the coupling reaction is complete, acidify the mixture to facilitate the cleavage of the acyl group and formation of the hydrazone.

    • Isolate the crude hydrazone.

    • Heat the hydrazone in the presence of a strong acid catalyst (e.g., polyphosphoric acid) to effect the Fischer indole cyclization.

    • After the reaction is complete, pour the mixture into water/ice and neutralize to precipitate the product.

    • Filter, wash, and purify the crude product by recrystallization or column chromatography to obtain Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate.

Workflow Diagram

G cluster_1 Method 2: Convergent Fischer Indole Synthesis Methyl 4-aminobenzoate Methyl 4-aminobenzoate Aryl Diazonium Salt Aryl Diazonium Salt Methyl 4-aminobenzoate->Aryl Diazonium Salt Diazotization (NaNO2, HCl) Arylhydrazone Intermediate Arylhydrazone Intermediate Aryl Diazonium Salt->Arylhydrazone Intermediate Japp-Klingemann Reaction (β-keto nitrile) Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate Arylhydrazone Intermediate->Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate Fischer Indole Cyclization (Acid catalyst)

Caption: Synthetic pathway for Method 2.

Comparative Analysis

FeatureMethod 1: Post-FunctionalizationMethod 2: Convergent Fischer Indole Synthesis
Starting Materials Indole-5-carboxylic acid (or its methyl ester)Methyl 4-aminobenzoate, a β-keto nitrile
Number of Steps 3-4 linear steps2-3 steps in a convergent manner
Overall Yield Potentially lower due to multiple stepsPotentially higher due to fewer linear steps
Scalability Generally good, but may require optimization for each stepCan be scalable, but the Japp-Klingemann reaction may require careful control
Reagent Toxicity Uses toxic reagents like POCl₃ and NaCNDiazonium salts can be explosive if not handled properly
Versatility Allows for the synthesis of various C3-substituted indoles from a common intermediateMore specific to the target molecule, but adaptable with different starting materials
Key Challenges Handling of toxic reagents, potential for side reactions during formylationControl of the Japp-Klingemann reaction, potential for regioisomer formation in the Fischer cyclization

Conclusion

Both the post-functionalization and the convergent Fischer indole synthesis strategies offer viable pathways to Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate.

  • Method 1 (Post-Functionalization) is a more linear and perhaps more predictable route, starting from a readily available indole. Its main drawbacks are the number of steps, which can impact the overall yield, and the use of hazardous reagents like phosphorus oxychloride and sodium cyanide.

  • Method 2 (Convergent Fischer Indole Synthesis) is an elegant and potentially more efficient approach in terms of step economy. However, it may require more careful optimization of the Japp-Klingemann and Fischer cyclization steps to achieve high yields and avoid side products. The handling of diazonium salts also requires specific safety precautions.

The choice between these two methods will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials and reagents, and the laboratory's capabilities for handling hazardous materials. For rapid access to a small quantity of the target compound with well-established reactions, the post-functionalization route might be preferred. For larger-scale synthesis where step economy is crucial, the convergent Fischer indole synthesis, once optimized, could be the more advantageous approach.

References

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Structural Confirmation of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive structural confirmation of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (CAS: 113438-59-8).[1] It compares X-ray crystallography against spectroscopic alternatives (NMR, MS), establishing why crystallography is the requisite "Gold Standard" for unambiguous regioisomer assignment in substituted indoles.[2]

Executive Summary & Strategic Importance

In the synthesis of polysubstituted indoles, particularly those serving as precursors for tryptamine-based therapeutics or auxin analogs, regioisomerism presents a critical quality control challenge.[2] The alkylation of the indole core can occur at the N1, C3, or C2 positions depending on reaction conditions (e.g., solvent polarity, base strength).[2]

For Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate , distinguishing the C3-cyanomethyl product from the C2-isomer or N1-alkylated byproducts is often ambiguous using 1D-NMR alone due to overlapping signals and subtle chemical shift differences. X-ray crystallography provides the only legally and scientifically defensible confirmation of the absolute structure, packing interactions, and tautomeric state.[2]

Comparative Analysis: X-Ray vs. Spectroscopic Alternatives

The following table contrasts the efficacy of structural confirmation methods for this specific indole derivative.

FeatureX-Ray Crystallography (Gold Standard)2D NMR (HMBC/NOESY) Mass Spectrometry (HRMS)
Regioisomer Certainty Absolute (100%) . Direct visualization of C3 vs. C2 connectivity.High (90-95%) .[2] Relies on

correlations which can be weak or absent.[2]
Low . Fragmentation patterns often identical for isomers.[2]
Tautomer Identification Definitive . Locates the N-H proton explicitly (1H vs 3H tautomer).[2]Ambiguous . Rapid exchange in solution can average signals.[2]None . Cannot distinguish tautomers.
Conformational Data Precise . Defines the ester and nitrile orientation in solid state.[2]Averaged . Solution state represents a dynamic average.[2]None .
Sample Recovery Non-destructive . Crystal can be reused.[2]Non-destructive .Destructive .
Time to Result 24-48 Hours (including crystallization).[2]1-4 Hours .< 1 Hour .

Expert Insight: While NMR is faster, the C3-methylene protons in this molecule often show complex splitting or broadening due to ring inversion or exchange, making NOE correlations to the H4/H2 protons inconclusive.[2] X-ray crystallography bypasses these solution-state artifacts.[2]

Experimental Protocol: Crystallization & Data Collection

This protocol is designed to generate diffraction-quality single crystals for Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate, leveraging its polarity (ester + nitrile) and hydrogen-bonding potential.

Phase A: Crystal Growth (Vapor Diffusion Method)
  • Objective: Slow, controlled supersaturation to minimize nucleation sites and maximize crystal size.

  • Solvent System: Good Solvent = Methanol/Dichloromethane (1:1); Anti-Solvent = Hexane or Diethyl Ether.[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 20 mg of the pure compound in 1.5 mL of MeOH/DCM (1:1) in a small inner vial (GC vial). Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter if any turbidity remains.[2]

  • Setup: Place the open inner vial inside a larger outer vial (20 mL scintillation vial) containing 4 mL of Hexane (Anti-solvent).

  • Equilibration: Cap the outer vial tightly. The volatile hexane will diffuse into the DCM/MeOH solution, slowly lowering solubility.[2]

  • Incubation: Store at 4°C in a vibration-free environment. Crystals (prisms or plates) should appear within 24-72 hours.[2]

Phase B: X-Ray Data Collection[2]
  • Mounting: Select a crystal with dimensions approx.[2] 0.2 x 0.2 x 0.1 mm.[2] Mount on a Kapton loop using Paratone-N oil.[2]

  • Temperature: Cool to 100 K using a nitrogen cryostream to reduce thermal motion (atomic displacement parameters) and enhance high-angle diffraction.

  • Source: Mo-Kα radiation (

    
     Å) is preferred for small organics to minimize absorption, though Cu-Kα is acceptable for absolute configuration if chiral centers were present (not applicable here, but good practice).[2]
    

Structural Logic & Validation Pathway

The following diagram illustrates the decision logic used to validate the structure, moving from raw data to the final structural model.

StructuralConfirmation cluster_Analysis Data Processing & Refinement Start Synthesized Product (White Solid) Cryst Crystallization (Vapor Diffusion) Start->Cryst Diffraction X-Ray Diffraction (Mo-Kα, 100 K) Cryst->Diffraction Solve Structure Solution (Direct Methods/SHELXT) Diffraction->Solve Refine Refinement (Least Squares/SHELXL) Solve->Refine Check Check R-Factor (<5%) & Residual Density Refine->Check Decision Is C3-Cyanomethyl Connectivity Clear? Check->Decision Result_Confirmed CONFIRMED: Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate Decision->Result_Confirmed Yes Result_Reject REJECT: Identify Isomer (N1 or C2) Decision->Result_Reject No

Caption: Workflow for definitive structural assignment. Success relies on achieving an R-factor <5% to unambiguously distinguish electron density at the C3 position.

Data Interpretation & Expected Metrics

When analyzing the solved structure, specific geometric parameters confirm the identity of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate .

Key Structural Parameters[3][4][5][6][7]
  • Indole Planarity: The 9-membered indole ring system should be essentially planar (RMS deviation < 0.02 Å).

  • C3-Substituent Geometry:

    • The

      
       bond length should be typical for a single bond (
      
      
      
      ), approx 1.50 Å .[2]
    • The Nitrile group (

      
      ) must show a bond length of 1.14 ± 0.02 Å  and linearity (
      
      
      
      ).[2]
  • Hydrogen Bonding (Supramolecular Assembly):

    • Expect a strong Hydrogen Bond Donor at the Indole N1 position.[2]

    • Acceptors: The Carbonyl Oxygen (ester) or the Nitrile Nitrogen.[2]

    • Common Motif: Centrosymmetric dimers formed via

      
       interactions are typical for indole-5-carboxylates [1].[2]
      
Validation Metrics (Checklist)

References

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020).[2][3] Crystal structure of ethyl 1H-indole-2-carboxylate. IUCrData, 5(8), x201205.[2] [Link][2][3][4]

  • PubChem. (n.d.).[2] Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (CAS 113438-59-8).[1][2][5][6] National Library of Medicine.[2] [Link]

  • Spek, A. L. (2009).[2] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.[2] [Link]

  • Groom, C. R., et al. (2016).[2] The Cambridge Structural Database.[2] Acta Crystallographica Section B, 72(2), 171-179.[2] [Link][2]

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Comparing the efficacy of different catalysts for "Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Among its many derivatives, "Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate" represents a valuable building block, incorporating a reactive cyanomethyl group at the C3 position and a carboxylate at the C5 position, offering multiple points for further molecular elaboration. The efficient and selective synthesis of this molecule is of paramount importance for drug discovery and development programs.

This guide provides an in-depth comparison of various catalytic strategies that can be employed for the synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate. We will move beyond a simple recitation of protocols to dissect the underlying mechanistic principles, evaluate the strengths and weaknesses of each approach, and provide supporting data from analogous transformations reported in the scientific literature.

Strategic Approaches to Synthesis

The synthesis of the target molecule can be conceptually divided into two key stages: the formation of the indole-5-carboxylate core and the subsequent introduction of the cyanomethyl group at the C3 position. While various methods exist for constructing the indole ring itself, such as the classic Fischer indole synthesis, this guide will focus on the critical C3-functionalization step, which often dictates the overall efficiency and applicability of the synthetic route.[3][4][5][6][7]

We will compare the efficacy of the following catalytic platforms for the C3-cyanomethylation of an indole-5-carboxylate precursor:

  • Transition-Metal Catalysis: Leveraging the versatile reactivity of metals like palladium, copper, and rhodium.

  • Photoredox Catalysis: Utilizing visible light to drive reactions under mild conditions.

  • Electrochemical Synthesis: Employing electricity as a traceless reagent for C-H functionalization.

  • Classical Acid/Base Catalysis: Traditional yet effective methods for indole functionalization.

Transition-Metal Catalysis: The Workhorse of C-H Functionalization

Transition-metal catalysis has revolutionized the synthesis of complex molecules by enabling the direct functionalization of C-H bonds, which were once considered unreactive.[8] For the C3-cyanation or cyanomethylation of indoles, palladium and copper catalysts are particularly prominent.[9]

Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds.[10] In the context of our target molecule, a plausible strategy involves the direct C-H cyanation of methyl 1H-indole-5-carboxylate. The general mechanism involves the oxidative addition of a palladium(0) species to a C-H bond (often facilitated by a directing group or the inherent reactivity of the indole C3 position), followed by reductive elimination to form the C-CN bond.[9]

Advantages:

  • High functional group tolerance.

  • Generally high yields and selectivity.

  • Well-established and predictable reactivity.

Limitations:

  • Cost of palladium catalysts and ligands.

  • Potential for heavy metal contamination in the final product.

  • Often requires elevated temperatures.

Copper-Mediated Cyanation

Copper catalysts offer a more economical alternative to palladium for cyanation reactions.[8] Copper-mediated C-H cyanation of indoles often proceeds through a different mechanism, potentially involving a single-electron transfer (SET) pathway. Acetonitrile can sometimes be used as both the solvent and the cyanide source in these reactions.

Advantages:

  • Lower cost compared to palladium.

  • Unique reactivity profiles.

Limitations:

  • Can require stoichiometric amounts of the copper reagent.

  • Reaction conditions can be harsh.

Catalyst SystemSubstrate Scope (Analogous Reactions)Yield (%)Reaction ConditionsReference
Pd(OAc)₂ / LigandAryl and heteroaryl halidesGood to excellentVaries, often >100 °C[9]
CuI / BaseIndolesModerate to goodElevated temperatures[8]

Photoredox Catalysis: A Mild and Green Alternative

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis.[11] This approach utilizes a photocatalyst that, upon excitation with light, can initiate single-electron transfer processes to generate highly reactive radical intermediates under exceptionally mild conditions.[12][13][14][15] For the synthesis of our target molecule, a photoredox-catalyzed radical cyclization or a direct C-H functionalization could be envisioned.

A potential pathway could involve the generation of a cyanomethyl radical from a suitable precursor, which then adds to the electron-rich C3 position of the indole ring.

Advantages:

  • Extremely mild reaction conditions (room temperature, visible light).

  • High degree of functional group tolerance.

  • Environmentally friendly, using light as a reagent.

Limitations:

  • Can be sensitive to oxygen and require inert atmospheres.

  • Photocatalysts can be expensive.

  • Reaction quantum yields can be low, leading to longer reaction times.

Electrochemical Synthesis: Harnessing the Power of Electrons

Electrochemical synthesis offers a clean and efficient way to perform redox reactions without the need for chemical oxidants or reductants.[16] For the C-H cyanation of indoles, an electrochemical approach can provide excellent regioselectivity.[17] The mechanism typically involves the anodic oxidation of the indole to a radical cation, which is then trapped by a cyanide source.

Advantages:

  • Avoids the use of stoichiometric chemical oxidants.

  • High selectivity can be achieved by tuning the electrode potential.

  • Amenable to scale-up and continuous flow processes.

Limitations:

  • Requires specialized electrochemical equipment.

  • Electrolyte and solvent choice can be critical and complex.

  • Substrate scope can be limited by the electrochemical properties of the molecule.

A representative electrochemical C-H cyanation of indoles has been reported using tris(4-bromophenyl)amine as a redox catalyst and trimethylsilyl cyanide (TMSCN) as the cyanide source.[16][17] This method demonstrates good yields and regioselectivity for either C2 or C3 cyanation depending on the indole substitution pattern.

MethodCyanide SourceKey FeaturesYield (%)Reference
Electrochemical C-H CyanationTMSCNRoom temperature, undivided cellSatisfactory[16][17]

Classical Acid/Base Catalysis: Time-Tested and Robust

While modern catalytic methods offer elegance and efficiency, classical acid or base-catalyzed reactions remain relevant and powerful tools in organic synthesis. The introduction of a cyanomethyl group at the C3 position of an indole can be achieved through reactions such as the Mannich reaction followed by displacement with cyanide, or direct alkylation with a haloacetonitrile.

For instance, the reaction of an indole with formaldehyde and a secondary amine (e.g., dimethylamine) under acidic conditions yields a gramine intermediate. This intermediate can then be displaced by a cyanide nucleophile to afford the 3-cyanomethylindole.

Advantages:

  • Inexpensive and readily available reagents and catalysts.

  • Well-understood reaction mechanisms.

  • Often straightforward to perform and scale up.

Limitations:

  • Can require harsh reaction conditions (strong acids or bases, high temperatures).

  • May generate significant amounts of waste.

  • Lower functional group tolerance compared to milder catalytic methods.

Experimental Protocols

Representative Experimental Protocol: Electrochemical C-H Cyanation (Adapted from Analogous Reactions)

Caution: This is a general, representative protocol and would require optimization for the specific synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate.

An undivided electrochemical cell is equipped with a reticulated vitreous carbon (RVC) anode and a platinum cathode. To this cell is added methyl 1H-indole-5-carboxylate (1.0 mmol), tris(4-bromophenyl)amine (0.1 mmol) as a redox catalyst, and sodium hydroxide (1.2 mmol) in a mixture of acetonitrile and water. Trimethylsilyl cyanide (TMSCN, 1.5 mmol) is then added. The reaction is carried out under a constant current of 10 mA at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by standard procedures to isolate the desired product.[16][17]

Visualizing the Workflow

General Workflow for Catalytic C3-Functionalization of Indole

G cluster_start Starting Material cluster_catalysis Catalytic C3-Functionalization cluster_product Product start Methyl 1H-indole-5-carboxylate TM Transition-Metal Catalysis (e.g., Pd, Cu) start->TM + Cyanomethyl Source PR Photoredox Catalysis start->PR + Cyanomethyl Source EC Electrochemical Synthesis start->EC + Cyanomethyl Source AB Acid/Base Catalysis start->AB + Cyanomethyl Source product Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate TM->product PR->product EC->product AB->product

Caption: A generalized workflow for the synthesis of the target molecule.

Conclusion and Future Outlook

The synthesis of "Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate" can be approached through a variety of catalytic methodologies, each with its own set of advantages and disadvantages.

  • Transition-metal catalysis remains a robust and reliable option, offering high yields and broad substrate scope, albeit with concerns about cost and metal contamination.

  • Photoredox and electrochemical methods represent the cutting edge of sustainable synthesis, enabling reactions under mild conditions with high selectivity. As these technologies become more accessible, they are likely to become the methods of choice for many C-H functionalization reactions.

  • Classical acid/base catalysis , while less elegant, should not be overlooked, particularly for large-scale synthesis where cost and simplicity are paramount.

The optimal choice of catalyst will ultimately depend on the specific requirements of the research or development program, including factors such as scale, cost, available equipment, and the desired level of "greenness." Continued innovation in catalysis will undoubtedly lead to even more efficient and selective methods for the synthesis of this and other valuable indole derivatives, further empowering the field of drug discovery.

References

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  • Organic Chemistry Portal. Synthesis of indoles. Available at: [Link].

  • Dangi, R., et al. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 615-630. Available at: [Link].

  • ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Available at: [Link].

  • Gentry, E. C., et al. (2015). Indole Functionalization via Photoredox Gold Catalysis. Organic Letters, 17(11), 2614–2617. Available at: [Link].

  • Li, L., et al. (2021). Site-Selective Electrochemical C–H Cyanation of Indoles. Organic Letters, 23(15), 5983–5987. Available at: [Link].

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  • Shaikh, R. A., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, (Forthcoming). Available at: [Link].

  • Nodwell, M. B., et al. (2015). Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals. Organic Letters, 17(24), 6142–6145. Available at: [Link].

  • Organic Chemistry Portal. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. Available at: [Link].

  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Available at: [Link].

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. Available at: [Link].

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  • ACS Publications. (2015). Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source. The Journal of Organic Chemistry. Available at: [Link].

  • ACS Publications. (2024). Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. Organic Letters. Available at: [Link].

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Available at: [Link].

  • PubMed. (2015). Indole Functionalization via Photoredox Gold Catalysis. Available at: [Link].

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  • MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules. Available at: [Link].

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  • Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Available at: [Link].

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